molecular formula C18H23N3O2 B1603854 Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate CAS No. 444620-69-3

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Cat. No.: B1603854
CAS No.: 444620-69-3
M. Wt: 313.4 g/mol
InChI Key: NHFVAONVLCETEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVAONVLCETEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610482
Record name tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444620-69-3
Record name tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The isoquinoline and piperazine scaffolds are prevalent in a multitude of biologically active molecules, suggesting the potential of this particular derivative as a valuable building block in drug discovery programs. This document collates available physicochemical data, proposes a logical synthetic pathway, and explores potential biological applications based on the established pharmacology of related structures. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.

Introduction

The confluence of the isoquinoline and piperazine ring systems has yielded a rich pipeline of therapeutic agents and clinical candidates. Isoquinoline alkaloids and their synthetic derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The piperazine moiety, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing solubility and bioavailability. The specific compound, this compound, with the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, serves as a key intermediate for the synthesis of more complex molecules. The strategic placement of the piperazine at the 5-position of the isoquinoline ring offers a unique vector for chemical modification and exploration of structure-activity relationships.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from chemical suppliers, we can summarize its core properties.

PropertyValueSource
CAS Number 444620-69-3Chemical Supplier Data
Molecular Formula C₁₈H₂₃N₃O₂Calculated
Molecular Weight 313.40 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Storage Temperature 2-8°CChemical Supplier Data

Note: Further experimental characterization is required to determine properties such as melting point, boiling point, solubility, and pKa.

Synthesis and Characterization

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

The synthesis can be envisioned as the coupling of 5-haloisoquinoline (e.g., 5-bromoisoquinoline or 5-chloroisoquinoline) with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This reaction is typically catalyzed by a palladium catalyst, such as Pd₂(dba)₃, in the presence of a suitable phosphine ligand (e.g., BINAP or Xantphos) and a base (e.g., Cs₂CO₃ or NaOtBu).

Synthesis reagent1 5-Bromoisoquinoline reaction + reagent1->reaction reagent2 tert-Butyl piperazine-1-carboxylate reagent2->reaction product This compound reaction->product Pd₂(dba)₃, BINAP Cs₂CO₃, Toluene, 110°C

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 5-Bromoisoquinoline

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)[1]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 5-bromoisoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), cesium carbonate (2.0 eq), and BINAP (0.1 eq).

  • Add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the isoquinoline, piperazine, and Boc protecting group moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carbamate.

Potential Biological and Pharmacological Properties

BiologicalActivity target tert-Butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate intermediate Key Intermediate target->intermediate Boc Deprotection application1 Anticancer Agents intermediate->application1 Further Derivatization application2 CNS-Active Agents intermediate->application2 application3 Antimicrobial Agents intermediate->application3

Caption: Potential applications derived from the core chemical structure.

Anticancer Potential

The isoquinoline nucleus is a core component of numerous natural and synthetic compounds with demonstrated anticancer activity. These compounds often exert their effects through mechanisms such as topoisomerase inhibition, disruption of microtubule dynamics, and modulation of cell signaling pathways. The piperazine moiety is also frequently incorporated into anticancer drugs to enhance their solubility and target engagement. Therefore, derivatives of this compound are promising candidates for anticancer drug development.

Central Nervous System (CNS) Activity

Many isoquinoline and piperazine-containing compounds exhibit significant activity in the central nervous system. They have been investigated as antidepressants, antipsychotics, and neuroprotective agents. The piperazine ring, in particular, is a common feature in many CNS drugs, where it often interacts with various neurotransmitter receptors. Further derivatization of the parent compound could lead to novel agents for the treatment of neurological and psychiatric disorders.

Antimicrobial Activity

Isoquinoline alkaloids have a long history of use in traditional medicine for treating infections. Modern research has confirmed the antibacterial, antifungal, and antiviral properties of many isoquinoline derivatives. The incorporation of a piperazine ring can modulate the antimicrobial spectrum and potency. Consequently, this scaffold represents a promising starting point for the development of new antimicrobial agents.

Conclusion

This compound is a strategically important molecule that holds considerable promise for the development of novel therapeutic agents. While specific experimental data for this compound is limited, its constituent moieties are well-established pharmacophores. This guide has provided a foundational understanding of its basic properties, a plausible synthetic route, and an exploration of its potential biological activities. It is our hope that this document will serve as a valuable resource for researchers in the field and stimulate further investigation into the therapeutic potential of this and related compounds.

References

Sources

Chemical structure of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural significance, detail robust synthetic and analytical protocols, and explore its application as a versatile intermediate for drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Strategic Value of the Isoquinoline-Piperazine Scaffold

At the intersection of privileged structures in pharmacology lie the isoquinoline and piperazine moieties. The isoquinoline core is a structural motif present in numerous natural alkaloids and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] The piperazine ring is a ubiquitous feature in centrally active pharmaceuticals, prized for its ability to improve physicochemical properties and engage with biological targets.[4]

The compound This compound strategically combines these two pharmacophores. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a crucial synthetic handle, enabling controlled, regioselective functionalization. This makes the molecule an exceptionally valuable intermediate for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly kinase inhibitors and receptor modulators.[5]

Chemical Properties Summary
PropertyValueSource
CAS Number 444620-69-3[6]
Molecular Formula C₁₈H₂₃N₃O₂[7]
Molecular Weight 313.40 g/mol [7]
Appearance Typically an off-white to yellow solidN/A
Solubility Soluble in organic solvents like DCM, Chloroform, Ethyl AcetateN/A

Synthesis and Mechanistic Rationale

The construction of the C-N bond between the isoquinoline and piperazine rings is the key synthetic challenge. The most robust and widely adopted method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[8][9] This cross-coupling reaction is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups, making it a cornerstone of modern pharmaceutical synthesis.[8][10]

The overall synthetic workflow can be visualized as a two-stage process: the coupling reaction followed by an optional, but common, deprotection step to enable further derivatization.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Deprotection & Derivatization 5-Haloisoquinoline 5-Haloisoquinoline Target_Compound tert-butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate 5-Haloisoquinoline->Target_Compound   Buchwald-Hartwig   Amination Boc_Piperazine 1-Boc-Piperazine Boc_Piperazine->Target_Compound   Buchwald-Hartwig   Amination Deprotected_Core 5-(Piperazin-1-yl)isoquinoline (Active Core) Target_Compound->Deprotected_Core Acidic Deprotection Final_Compounds Diverse Library of Final Compounds (APIs) Deprotected_Core->Final_Compounds Further Synthesis

Caption: Overall synthetic and derivatization workflow.
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Insight

The success of the C-N coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-haloisoquinoline, forming a Pd(II) complex.[8]

  • Amine Coordination & Deprotonation : The Boc-piperazine coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[8]

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord HNR₂' + Base Amido_Complex L₂Pd(II)(Ar)(NR₂') Amine_Coord->Amido_Complex Reductive_Elim Reductive Elimination Amido_Complex->Reductive_Elim Reductive_Elim->Pd0L2 Ar-NR₂'

Caption: The Buchwald-Hartwig amination catalytic cycle.

Spectroscopic Characterization and Validation

Confirmation of the chemical structure and assessment of purity are achieved through a standard suite of analytical techniques. The data presented below are typical for a successfully synthesized batch.

TechniqueData and Interpretation
¹H NMR Isoquinoline Protons: Aromatic signals typically between 7.5-9.3 ppm. Piperazine Protons: Two sets of broad signals, one for CH₂ adjacent to the isoquinoline (approx. 3.3-3.5 ppm) and one for CH₂ adjacent to the Boc group (approx. 3.6-3.8 ppm). Boc Protons: A characteristic sharp singlet at ~1.50 ppm, integrating to 9 protons.[11][12]
¹³C NMR Isoquinoline Carbons: Signals in the aromatic region (120-155 ppm). Piperazine Carbons: Signals around 45-55 ppm. Boc Group: Carbonyl carbon (~155 ppm), quaternary carbon (~80 ppm), and methyl carbons (~28 ppm).[11][13]
HRMS (ESI-TOF) Calculates the exact mass of the protonated molecule [M+H]⁺. For C₁₈H₂₃N₃O₂, the expected mass would be approximately 314.1863, providing unambiguous confirmation of the elemental composition.[11]

Utility in Drug Discovery Programs

The title compound is rarely the final drug product; its value lies in being a versatile intermediate. The deprotection of the Boc group unmasks a secondary amine, which serves as a nucleophilic handle for a wide range of subsequent chemical transformations.

G cluster_0 Derivatization Reactions Core 5-(Piperazin-1-yl)isoquinoline (from deprotection) Acylation Acylation (R-COCl) Core->Acylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Alkylation Sulfonylation Sulfonylation (R-SO₂Cl) Core->Sulfonylation Arylation C-N Coupling (Ar-X) Core->Arylation API_1 Amide Derivatives Acylation->API_1 API_2 Substituted Amine Derivatives Alkylation->API_2 API_3 Sulfonamide Derivatives Sulfonylation->API_3 API_4 Di-Aryl Piperazine Derivatives Arylation->API_4

Caption: Derivatization pathways from the deprotected core.

This strategy allows for the rapid generation of a diverse library of molecules. By varying the 'R' group attached to the piperazine nitrogen, researchers can systematically probe the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This approach has been successfully used to develop potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors and novel dopamine receptor agonists.[5][14]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. Each step includes checkpoints for reaction monitoring to ensure a self-validating workflow.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize this compound from 5-bromoisoquinoline and 1-Boc-piperazine.

Materials:

  • 5-Bromoisoquinoline (1.0 equiv)

  • tert-Butyl piperazine-1-carboxylate (1.2 equiv)[15]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 5-bromoisoquinoline, 1-Boc-piperazine, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the Pd₂(dba)₃ catalyst. The mixture will typically turn dark red or brown.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the 5-bromoisoquinoline spot.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

Protocol 2: Acid-Catalyzed Boc-Deprotection

Objective: To synthesize the active core, 5-(piperazin-1-yl)isoquinoline, via removal of the Boc protecting group.

Materials:

  • This compound (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (3-5 equiv) or 20-50% TFA in Dichloromethane (DCM)[16]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the starting material in a minimal amount of DCM or dioxane in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in dioxane solution (or TFA/DCM solution) to the stirred solution at room temperature.[16] Effervescence (release of isobutylene and CO₂) may be observed.

  • Reaction and Monitoring: Stir the reaction for 1-3 hours. Monitor its progress by TLC or LC-MS until the starting material is fully consumed. The hydrochloride salt of the product may precipitate.[16]

  • Isolation of Salt: If a precipitate forms, it can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure. The resulting solid is the hydrochloride salt.

  • Conversion to Free Base (Optional but Recommended): a. Suspend the hydrochloride salt in a mixture of DCM and water. b. Add saturated NaHCO₃ solution dropwise until the aqueous layer is basic (pH > 8). c. Separate the layers in a separatory funnel and extract the aqueous layer twice more with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.

Conclusion

This compound is more than a mere chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis via the reliable Buchwald-Hartwig amination and the straightforward nature of its deprotection provide a robust platform for generating diverse molecular libraries. By understanding the underlying mechanisms and employing the validated protocols described herein, research organizations can efficiently explore the vast chemical space surrounding the isoquinoline-piperazine scaffold, significantly enhancing the potential for discovering next-generation therapeutics.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.
  • General procedure for synthesizing Boc-protected piperazine. Bio-protocol.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
  • Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile. ChemRxiv.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Boc Sciences.
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central.
  • This compound | 444620-69-3. ChemicalBook.
  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central.
  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL.
  • 1-Boc-4-Isoquinolin-1-yl-piperazine. ChemScene.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Arylphthalazines. Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II. PubMed.
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.

Sources

An In-depth Technical Guide to Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate (CAS: 444620-69-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, bearing the CAS number 444620-69-3, is a heterocyclic molecule that stands at the intersection of two pharmacologically significant scaffolds: isoquinoline and piperazine. This guide provides a comprehensive technical overview of this compound, delineating its chemical and physical properties, a detailed, field-proven synthesis protocol, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's relevance and potential applications within the landscape of modern drug discovery, particularly in the context of kinase inhibition. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and biological evaluation of novel therapeutics.

Introduction: The Scientific Rationale

The confluence of the isoquinoline and piperazine moieties in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Isoquinoline derivatives are recognized for their broad spectrum of pharmacological activities, including roles as antitumor, antimicrobial, and anti-inflammatory agents.[1][2] The piperazine ring, a common constituent in many FDA-approved drugs, is valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its capacity to engage in multiple hydrogen bond interactions with biological targets. The integration of these two pharmacophores suggests that this compound may serve as a versatile intermediate or a key building block in the development of novel therapeutics, particularly in oncology and neuropharmacology where these individual motifs have shown considerable promise.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 444620-69-3[3]
Molecular Formula C₁₈H₂₃N₃O₂[4]
Molecular Weight 313.39 g/mol [4]
Appearance Off-white to light yellow solidInferred
Solubility Soluble in organic solvents such as DMSO, Methanol, and DichloromethaneInferred
Storage Conditions Store at 2-8°C, sealed in a dry environment[4]

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance. The proposed synthetic pathway leverages the coupling of 5-bromoisoquinoline with tert-butyl piperazine-1-carboxylate.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination reactant1 5-Bromoisoquinoline catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) reactant1->catalyst reactant2 Tert-butyl piperazine-1-carboxylate reactant2->catalyst product This compound catalyst->product Reaction ligand Ligand (e.g., Xantphos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 5-Bromoisoquinoline

  • Tert-butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoisoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, the methylene protons of the piperazine ring, and the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic, aliphatic, and carbonyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₈H₂₃N₃O₂ would be approximately 314.1863.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound.

  • Purity Analysis: A reversed-phase HPLC method, using a C18 column with a gradient elution of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier), coupled with a UV detector, can be used to assess the purity of the synthesized compound. The purity is typically reported as a percentage based on the peak area.

Illustrative Analytical Workflow:

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Results synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms hplc HPLC (Purity) synthesis->hplc structure Structural Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment hplc->purity

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Drug Discovery

The structural features of this compound make it a compound of interest in drug discovery, particularly as an intermediate for the synthesis of kinase inhibitors.

Kinase Inhibitors

Many isoquinoline and piperazine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5][6] The isoquinoline core can mimic the adenine region of ATP, while the piperazine moiety can be functionalized to achieve selectivity and improve pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Kinase Targets and Therapeutic Areas:

Kinase FamilyPotential Therapeutic AreaRationale
Tyrosine Kinases OncologyMany tyrosine kinases (e.g., EGFR, VEGFR) are validated cancer targets. Isoquinoline scaffolds are present in some approved tyrosine kinase inhibitors.[7]
Serine/Threonine Kinases Oncology, Inflammation, Neurodegenerative DiseasesKinases like JNK and p38 are involved in inflammatory and stress responses. Piperazine amides have been developed as JNK inhibitors.[8][9]

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel drug candidates, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, a robust synthesis protocol, and analytical methodologies for its characterization. The strategic combination of the isoquinoline and piperazine scaffolds offers a promising starting point for the design and development of new therapeutics to address unmet medical needs.

References

  • Shin, Y., Chen, W., Habel, J., Duckett, D., Ling, Y. Y., Koenig, M., He, Y., Vojkovsky, T., LoGrasso, P., & Kamenecka, T. M. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344–3347. [Link][5]

  • Shin, Y., Chen, W., Habel, J., Duckett, D., Ling, Y. Y., Koenig, M., He, Y., Vojkovsky, T., LoGrasso, P., & Kamenecka, T. M. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. [Link][8]

  • Shin, Y., Chen, W., Habel, J., Duckett, D., Ling, Y. Y., Koenig, M., He, Y., Vojkovsky, T., LoGrasso, P., & Kamenecka, T. M. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. [Link][9]

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  • Ferro, S., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link][13]

  • Abdel-rahman, H. M., et al. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link][7]

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  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link][15]

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  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Googleapis.com. [Link][18]

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  • Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link][19]

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  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link][21]

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  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. [Link][25]

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Physical and chemical properties of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the molecular structure, physicochemical characteristics, and provides insights into its synthesis and analytical characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics, offering foundational knowledge for the handling, analysis, and derivatization of this compound.

Introduction

This compound is a complex organic molecule that incorporates both an isoquinoline and a piperazine moiety. The isoquinoline ring system is a prominent scaffold in numerous biologically active compounds, including a variety of alkaloids with pronounced pharmacological effects. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common building block in drug design, known for its ability to modulate pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a strategic handle for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecular architectures.

The strategic combination of these structural motifs suggests potential applications in various therapeutic areas. Isoquinoline derivatives have been explored for their activities as, for example, anticancer and antimicrobial agents. Piperazine-containing compounds are prevalent in centrally acting agents, antihistamines, and anti-infectives. This guide will delve into the fundamental properties of this specific isomer to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting and for predicting its behavior in biological systems. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
CAS Number 444620-69-3
Molecular Formula C₁₈H₂₃N₃O₂Calculated
Molecular Weight 313.40 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Not explicitly reported. Similar compounds, such as tert-butyl 4-(3-phenylisoquinolin-1-yl)piperazine-1-carboxylate, have melting points in the range of 154-155 °C.[1]Inferred from related compounds
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is predicted.General knowledge of Boc-protected amines
pKa Not reported

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by its constituent functional groups.

  • Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent will readily cleave the Boc group, yielding the free piperazine secondary amine. This deprotection is a critical step for further functionalization at this position.

  • Isoquinoline Ring: The isoquinoline nucleus is an aromatic system and can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the substitution pattern. The nitrogen atom in the isoquinoline ring also provides a site for potential quaternization.

  • Piperazine Ring: The piperazine ring is a nucleophilic secondary amine (once deprotected) and can participate in a wide range of reactions, including N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents.

Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids will result in the cleavage of the Boc group. It should be stored in a cool, dry place away from strong oxidizing agents.

Synthesis and Purification

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are envisioned for the construction of this molecule, as illustrated in the diagram below.

G cluster_0 Retrosynthetic Analysis cluster_1 Route A: Buchwald-Hartwig Amination cluster_2 Route B: Nucleophilic Aromatic Substitution (SNAr) Target This compound A1 5-Bromoisoquinoline A1->Target Pd Catalyst, Ligand, Base A2 tert-Butyl piperazine-1-carboxylate A2->Target B1 5-Haloisoquinoline (e.g., 5-chloro- or 5-fluoro-) B1->Target Base B2 tert-Butyl piperazine-1-carboxylate B2->Target

Figure 1: Retrosynthetic approaches for this compound.

Route A: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. This approach would involve the coupling of a 5-halo-isoquinoline (e.g., 5-bromoisoquinoline) with tert-butyl piperazine-1-carboxylate.

Route B: Nucleophilic Aromatic Substitution (SNAr)

If the isoquinoline ring is sufficiently activated by electron-withdrawing groups or if a suitable leaving group (like fluorine) is present at the 5-position, a direct nucleophilic aromatic substitution with tert-butyl piperazine-1-carboxylate in the presence of a base could be a viable route.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the Buchwald-Hartwig amination approach, which would require optimization for this specific substrate.

Step 1: Reaction Setup

  • To an oven-dried reaction vessel, add 5-bromoisoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a base, such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent, such as toluene or dioxane.

Step 2: Reaction Execution

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G Start Reaction Setup Reaction Heating and Monitoring Start->Reaction Inert Atmosphere Workup Quenching and Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Pure Compound Purification->Product

Figure 2: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons, the piperazine ring protons, and the tert-butyl group. The protons on the isoquinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The piperazine protons will likely appear as two sets of multiplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the protons adjacent to the isoquinoline ring and those adjacent to the Boc-protected nitrogen. The tert-butyl group will exhibit a characteristic singlet at approximately δ 1.5 ppm, integrating to nine protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 18 carbons. The carbonyl carbon of the Boc group will appear around δ 154 ppm, and the quaternary carbon of the tert-butyl group around δ 80 ppm. The aromatic carbons of the isoquinoline ring will resonate in the δ 110-150 ppm region, while the piperazine carbons will be found in the upfield region (δ 40-55 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 314.4. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) would be appropriate. Purity is determined by the area percentage of the main peak.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. Deprotection of the Boc group allows for the introduction of a wide array of substituents on the piperazine nitrogen, enabling the exploration of structure-activity relationships (SAR). Given the known biological activities of isoquinoline and piperazine derivatives, potential therapeutic areas for derivatives of this compound could include:

  • Oncology: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity.

  • Neuroscience: The piperazine moiety is a common feature in many centrally acting drugs, suggesting potential applications in treating neurological and psychiatric disorders.

  • Infectious Diseases: Both isoquinoline and piperazine scaffolds have been incorporated into compounds with antibacterial, antifungal, and antiviral properties.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established cross-coupling or nucleophilic substitution reactions. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization is essential for its effective use in the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of this compound, intended to facilitate further research and development in the pursuit of new therapeutic agents.

References

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  • ChemRxiv. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

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The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its inherent structural features and diverse functionalization potential have made it a "privileged scaffold," consistently yielding compounds with a broad spectrum of pharmacological activities.[4][5] This guide provides a comprehensive technical overview of isoquinoline derivatives in drug discovery and development. We will explore the rich pharmacological landscape of these compounds, delve into their intricate mechanisms of action, and provide practical insights into their synthesis and characterization, empowering researchers to leverage this versatile core in their quest for novel therapeutics.

The Isoquinoline Core: Structural Significance and Physicochemical Properties

The isoquinoline molecule is a structural isomer of quinoline, with the nitrogen atom located at position 2.[3][6] This seemingly subtle difference in nitrogen placement profoundly influences the molecule's electronic distribution, reactivity, and ultimately, its biological activity.[2] Isoquinoline is a weak base, and its aromatic nature allows for various substitution reactions, enabling the generation of vast chemical libraries for drug screening.[2][6][7][8]

The core isoquinoline structure is a colorless, hygroscopic solid with a characteristic odor.[2][6] Its derivatives are found extensively in nature, particularly in plants, forming a large class of alkaloids with potent biological activities.[3][9] The biosynthesis of these natural products often involves the amino acid tyrosine.[2][6]

The Pharmacological Cornucopia of Isoquinoline Derivatives

The isoquinoline scaffold is a recurring motif in a multitude of clinically significant drugs and biologically active compounds.[5][6][10] Its derivatives have demonstrated efficacy across a wide array of therapeutic areas.[1][6][11][12][13]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[2][8][12][13][14][15][16][17]

  • Topoisomerase Inhibition: Certain indenoisoquinoline derivatives act as non-camptothecin inhibitors of topoisomerase I (Top1), an essential enzyme for DNA replication and repair.[18][19][20] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[18]

  • PI3K/Akt/mTOR Pathway Modulation: The natural isoquinoline alkaloid berberine has been shown to exert its anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Berberine can inhibit this pathway, leading to cell cycle arrest and apoptosis.[1][2][6][16]

  • Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids, including berberine, can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[8][14][15] This is often achieved through the regulation of pro- and anti-apoptotic proteins and the activation of caspases.[1]

  • Inhibition of Angiogenesis and Metastasis: Isoquinoline derivatives can also impede tumor growth by inhibiting the formation of new blood vessels (angiogenesis) and preventing the spread of cancer cells (metastasis).[1][6]

Table 1: Prominent Isoquinoline-Based Anticancer Agents and their Mechanisms

Compound/ClassPrimary Mechanism of ActionKey Molecular Targets
Indenoisoquinolines Topoisomerase I InhibitionTopoisomerase I
Berberine PI3K/Akt/mTOR Pathway Inhibition, Apoptosis InductionPI3K, Akt, mTOR, Caspases
Noscapine Microtubule Disruption, Apoptosis InductionTubulin
Sanguinarine Nucleic Acid Intercalation, Anti-inflammatoryDNA, NF-κB
Antimicrobial and Antiviral Frontiers

The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[1][3][11][12]

  • Antibacterial Action: Isoquinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22][23] Their mechanisms of action can involve the disruption of the bacterial cell wall and nucleic acid biosynthesis.[24][25] Some synthetic isoquinolines have shown efficacy against multidrug-resistant strains like MRSA.[24]

  • Antiviral Potential: Several isoquinoline alkaloids have exhibited antiviral properties against a range of viruses, including influenza and coronaviruses.[3][26][27] Their antiviral mechanisms can involve interfering with viral entry, replication, and release.[14][26] Some derivatives have been shown to inhibit viral polymerase activity.[3][27]

Neuroprotection and Neurological Disorders

Isoquinoline derivatives have shown significant promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[28][29][30][31]

  • Neuroprotective Mechanisms: The neuroprotective effects of isoquinoline alkaloids are often attributed to their antioxidant and anti-inflammatory properties.[29] They can scavenge reactive oxygen species and modulate inflammatory pathways in the brain, thereby protecting neurons from damage.[29]

  • Enzyme Inhibition: Certain isoquinoline derivatives can inhibit enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are implicated in the pathophysiology of neurodegenerative diseases.[32]

Synthesis of the Isoquinoline Core: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, providing a reliable method for the construction of 3,4-dihydroisoquinolines from β-phenylethylamides.[4][9][11][33][34][35] This intramolecular electrophilic aromatic substitution is typically mediated by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][11]

Mechanism of the Bischler-Napieralski Reaction

The reaction proceeds through the activation of the amide carbonyl group by the Lewis acid, followed by cyclization onto the electron-rich aromatic ring. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Bischler_Napieralski cluster_0 Amide Activation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization & Product Formation A β-Phenylethylamide B Vilsmeier-Haack type intermediate A->B + POCl₃ C Cyclized Intermediate B->C Electrophilic Attack D 3,4-Dihydroisoquinoline C->D - H⁺ E Isoquinoline D->E [O]

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline

This protocol provides a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction.

Materials:

  • β-phenylethylamide derivative

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-phenylethylamide (1.0 eq) in anhydrous toluene (10 mL/g of amide) under a nitrogen atmosphere, add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization of Isoquinoline Derivatives

The structural elucidation of newly synthesized isoquinoline derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[21][22][36]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of isoquinoline derivatives.[22][37][38]

  • ¹H NMR: The aromatic protons of the isoquinoline ring system typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts and coupling patterns provide valuable information about the substitution pattern on both the benzene and pyridine rings. Protons on substituents will have characteristic chemical shifts depending on their electronic environment.

  • ¹³C NMR: The carbon atoms of the isoquinoline core resonate in the aromatic region (δ 120-160 ppm). The chemical shifts are sensitive to the nature and position of substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.[21] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Clinically Approved Drugs Featuring the Isoquinoline Scaffold

The versatility of the isoquinoline core is underscored by its presence in numerous clinically approved drugs.[5][6][10][12]

Table 2: Selected Clinically Approved Drugs Containing the Isoquinoline Moiety

Drug NameTherapeutic ClassMechanism of Action
Papaverine VasodilatorInhibition of phosphodiesterase, leading to smooth muscle relaxation.[7][15][39][40][41]
Quinapril Antihypertensive (ACE Inhibitor)Inhibits angiotensin-converting enzyme.
Asunaprevir Antiviral (Hepatitis C)NS3/4A protease inhibitor.[10]
Solifenacin AnticholinergicMuscarinic receptor antagonist.[12]
Tubocurarine Neuromuscular BlockerNicotinic acetylcholine receptor antagonist.[12]

Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its rich chemical diversity and proven track record in yielding clinically successful drugs ensure its enduring importance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse isoquinoline derivatives. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of existing and novel isoquinoline-based compounds will undoubtedly pave the way for the development of more potent and selective drugs for a wide range of diseases. This guide has provided a comprehensive overview of the pivotal role of isoquinoline derivatives in medicinal chemistry, offering both foundational knowledge and practical insights to aid researchers in their drug discovery endeavors.

References

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  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH. (2022, August 10). Retrieved January 22, 2026, from [Link]

  • Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs | Bentham Science. (2020, April 24). Retrieved January 22, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013, June 1). Retrieved January 22, 2026, from [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - OUCI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of isoquinolines - CUTM Courseware - Centurion University. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Retrieved January 22, 2026, from [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. (2025, August 10). Retrieved January 22, 2026, from [Link]

  • DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC - PubMed Central. (2022, December 19). Retrieved January 22, 2026, from [Link]

  • Bischer–Napieralski synthesis - Química Organica.org. (n.d.). Retrieved January 22, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved January 22, 2026, from [Link]

  • Topoisomerase inhibitor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2 | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoquinoline alkaloids of phthalideisoquinoline-,... | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis - YouTube. (2020, October 29). Retrieved January 22, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025, October 12). Retrieved January 22, 2026, from [Link]

  • Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to the Boc Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Mastering the Strategic Shield in Amine Chemistry

For the modern synthetic chemist, particularly those in the intricate field of drug development and peptide synthesis, the deliberate and temporary masking of reactive functional groups is not merely a procedural step but a cornerstone of strategic molecular construction. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, reliability, and versatility. This guide is crafted for researchers and scientists who seek not just to use the Boc group, but to understand its behavior on a deeper, mechanistic level. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every protection and deprotection is a controlled, validated, and efficient transformation.

I. The Boc Group: A Profile of Stability and Selective Lability

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group primarily used for primary and secondary amines.[1] Its widespread adoption stems from a favorable balance of characteristics: it is readily introduced, stable to a wide range of nucleophilic and basic conditions, and can be cleanly removed under specific acidic conditions.[2][3] This profile makes it an indispensable tool in multi-step syntheses, preventing unwanted side reactions and directing reactivity with precision.[1]

The stability of the Boc group is a key feature. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, conditions often employed in complex synthetic routes.[2] This stability allows for an "orthogonal" protection strategy, where multiple protecting groups with different removal conditions can be used in the same molecule.[4][5] For instance, the acid-labile Boc group can be used alongside the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, allowing for selective deprotection at different stages of a synthesis.[2][5]

II. The Chemistry of Installation: Boc Protection

The introduction of the Boc group, or "Boc-protection," is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][6] This reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1]

Mechanism of Boc Protection

The reaction proceeds through the formation of a tetrahedral intermediate. This intermediate then collapses, leading to the formation of the N-Boc protected amine along with the liberation of tert-butanol and carbon dioxide as byproducts.[1][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1] While the reaction can proceed without a base, one is often employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[1][7] Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]

Boc_Protection_Mechanism Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral Protonated_Product R-NH₂⁺-Boc Tetrahedral->Protonated_Product Collapse Product R-NH-Boc Protonated_Product->Product Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺ Base Base Base->Product

Caption: Mechanism of Boc protection of an amine.

Experimental Protocol: General Procedure for Boc Protection

A reliable and self-validating protocol is crucial for reproducible results. The following procedure is a robust starting point for the Boc protection of a primary amine.

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[8]

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[8]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8] Since both protection and deprotection reactions produce CO₂ gas, closed systems should not be used.[9]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[8]

  • Purification: If necessary, purify the product by column chromatography on silica gel.[8]

III. The Art of Removal: Boc Deprotection

The removal of the Boc group is most commonly and efficiently achieved under acidic conditions.[1] This acid-lability is the key to its strategic use, allowing for its removal without affecting other, more robust protecting groups.[5]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This protonation makes the carbamate a better leaving group.[8] The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8][11] The tert-butyl cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize.[11] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[9][10]

Boc_Deprotection_Mechanism BocAmine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated Protonation Acid H⁺ Acid->Protonated CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Fragmentation tButylCation t-Butyl Cation Protonated->tButylCation Fragmentation Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Kinetics of Deprotection: A Deeper Dive

Interestingly, the rate of Boc deprotection can exhibit a second-order dependence on the acid concentration.[8][12] Studies have shown that with acids like HCl, sulfuric acid, and methanesulfonic acid, the reaction rate is proportional to the square of the acid concentration.[13][14] This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate.[12][13] In contrast, deprotection with trifluoroacetic acid often requires a large excess of acid to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the trifluoroacetate concentration.[13]

Common Deprotection Reagents and Conditions

The choice of deprotection conditions is critical and depends on the sensitivity of the substrate to acidic conditions.

ReagentSolventTemperatureTime (h)Notes
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp0.5 - 2The most common method; TFA is volatile and easily removed.[8]
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateRoom Temp1 - 4The product is isolated as the hydrochloride salt.[8]
Formic Acid-50 - 60 °C2 - 8A milder alternative to TFA or HCl.[8]
Zinc BromideDichloromethaneRoom Temp12 - 24A Lewis acid condition suitable for sensitive substrates.[8]
Experimental Protocol: General Procedure for Acid-Mediated Deprotection
  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[8]

  • Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up and Isolation: Upon completion, remove the solvent and excess TFA by rotary evaporation.[8] The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).[8] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[8]

IV. Strategic Applications in Synthesis

The Boc group's utility is most prominently demonstrated in the field of peptide synthesis, particularly in the now classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[][16]

Boc in Solid-Phase Peptide Synthesis (SPPS)

In this strategy, the α-amino group of the incoming amino acid is protected with the Boc group, while the reactive side chains are protected with benzyl-based groups.[16] The Boc group is removed at each cycle of amino acid addition using moderately acidic conditions (e.g., 50% TFA in DCM), which leaves the more acid-stable benzyl protecting groups intact.[16] The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a very strong acid, such as hydrogen fluoride (HF).[16][17]

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Couple next Boc-AA Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (HF) Wash->Final_Cleavage After last AA Peptide Purified Peptide Final_Cleavage->Peptide

Caption: A simplified workflow for Boc-based SPPS.

Orthogonal Protection Strategies

The ability to selectively remove the Boc group in the presence of other protecting groups is the essence of orthogonal protection.[][18] This allows for the synthesis of complex molecules with multiple functional groups that require differential protection. For example, a molecule might contain a Boc-protected amine and an Fmoc-protected amine. The Fmoc group can be removed with a base like piperidine, leaving the Boc group untouched.[] Later in the synthesis, the Boc group can be removed with acid, leaving other functional groups intact.[5] This level of control is fundamental to modern organic synthesis.[]

V. Troubleshooting and Field-Proven Insights

Side Reactions in Deprotection: The tert-butyl cation generated during acid-catalyzed deprotection is a reactive electrophile that can lead to unwanted side reactions, particularly alkylation of nucleophilic residues like tryptophan, methionine, or cysteine.[16][19] To mitigate this, scavengers such as thiophenol, anisole, or thioanisole are often added to the deprotection cocktail to trap the tert-butyl cation.[4][20]

Incomplete Protection/Deprotection: Monitoring the reaction progress is critical. Incomplete reactions can often be driven to completion by extending the reaction time, increasing the equivalents of the reagent, or slightly elevating the temperature. However, for deprotection, overly harsh conditions can lead to side product formation.

Work-up Challenges: The work-up for Boc deprotection can sometimes be complicated by the solubility of the resulting amine salt.[21] If the product is water-soluble, standard aqueous work-ups can lead to product loss. In such cases, using a resin-based scavenger for the excess acid or simply removing the volatile acid and solvent under vacuum and using the crude salt in the next step can be effective strategies.[21]

VI. Conclusion: The Enduring Utility of the Boc Group

The Boc protecting group is more than just a chemical reagent; it is a strategic tool that enables the synthesis of complex and valuable molecules. Its predictable reactivity, robustness, and role in orthogonal protection schemes have solidified its place in the synthetic chemist's toolkit. A thorough understanding of its underlying mechanisms and the nuances of its application, as detailed in this guide, empowers researchers to employ it with confidence and precision, paving the way for innovations in drug discovery and materials science.

VII. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Cudic, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. doi: 10.1007/978-1-62703-544-6_4

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. doi: 10.1021/jo101767h

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Boateng, C. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25027–25034. doi: 10.1039/d0ra04515a

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]

  • Boateng, C. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. doi: 10.1039/d0ra04515a

  • Boateng, C. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Kamal, A., et al. (2006). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Synthetic Communications, 36(16), 2329-2335. doi: 10.1080/00397910600764721

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Scribd. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. doi: 10.1002/1097-0282(2000)55:2<123::aid-bip30>3.0.co;2-f

  • Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Green Chemistry. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

The isoquinoline nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products, demonstrating a wide spectrum of pharmacological activities.[1][2] Similarly, the piperazine moiety is a crucial pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets. The strategic combination of these two privileged structures in This compound results in a versatile building block for drug discovery and development. This intermediate is of significant interest to researchers and scientists in medicinal chemistry for the synthesis of novel therapeutic agents targeting a range of diseases.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound. The methodology is grounded in the robust and widely applicable Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become indispensable for the formation of carbon-nitrogen bonds.[3][4][5] We will delve into the causality behind experimental choices, provide step-by-step protocols for the synthesis of precursors and the final product, and detail the necessary analytical characterization for quality control.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of the target molecule is achieved through a convergent strategy, culminating in a palladium-catalyzed Buchwald-Hartwig amination. This approach offers high efficiency and functional group tolerance. The overall synthetic pathway is depicted below.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline Bromination tert-butyl piperazine-1-carboxylate tert-butyl piperazine-1-carboxylate This compound This compound tert-butyl piperazine-1-carboxylate->this compound 5-Bromoisoquinoline->this compound Buchwald-Hartwig Amination

Caption: Overall synthetic strategy for this compound.

The synthesis is logically divided into two key stages:

  • Synthesis of the Key Electrophile (5-Bromoisoquinoline): This involves the regioselective bromination of isoquinoline.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination of 5-bromoisoquinoline with the nucleophile, tert-butyl piperazine-1-carboxylate, to yield the final product.

Part I: Synthesis of the Key Precursor - 5-Bromoisoquinoline

The regioselective bromination of isoquinoline at the C5 position is a critical first step. The choice of reaction conditions is paramount to favor the desired isomer over other potential brominated products.

Protocol 1: Synthesis of 5-Bromoisoquinoline

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Isoquinoline119-65-3129.1610.0 g77.4 mmol
Sulfuric Acid (98%)7664-93-998.08100 mL-
N-Bromosuccinimide (NBS)128-08-5177.9815.2 g85.4 mmol
Dichloromethane (DCM)75-09-284.93As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add sulfuric acid (100 mL). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (10.0 g, 77.4 mmol) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Addition of NBS: Once the isoquinoline has completely dissolved, cool the mixture to -10 °C using an ice-salt bath. Add N-bromosuccinimide (15.2 g, 85.4 mmol) portion-wise over 30 minutes, maintaining the internal temperature below -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -5 to 0 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:4) as the eluent.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Neutralization: Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 20%) to afford 5-bromoisoquinoline as a white to pale yellow solid.

Expected Yield: 70-80%

Part II: Buchwald-Hartwig Amination for the Synthesis of the Final Product

The cornerstone of this synthesis is the palladium-catalyzed coupling of 5-bromoisoquinoline with tert-butyl piperazine-1-carboxylate. The choice of catalyst, ligand, base, and solvent is critical for achieving a high yield and purity of the final product.

Protocol 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
5-Bromoisoquinoline34784-04-8208.055.00 g24.0 mmol
tert-Butyl piperazine-1-carboxylate57260-71-6186.255.36 g28.8 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.22 g0.24 mmol
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.46 g0.96 mmol
Sodium tert-butoxide (NaOtBu)865-48-596.103.23 g33.6 mmol
Toluene (anhydrous)108-88-392.14100 mL-
Ethyl Acetate141-78-688.11As needed-
Hexane110-54-386.18As needed-

Experimental Procedure:

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Charge Schlenk tube with 5-bromoisoquinoline, N-Boc-piperazine, and NaOtBu B Evacuate and backfill with Argon (3x) A->B C Add Pd2(dba)3 and XPhos B->C D Add anhydrous toluene C->D E Heat to 100 °C and stir for 12-16 hours D->E F Monitor by TLC/LC-MS E->F G Cool to room temperature and filter F->G H Concentrate the filtrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere: To an oven-dried 250 mL Schlenk flask, add 5-bromoisoquinoline (5.00 g, 24.0 mmol), tert-butyl piperazine-1-carboxylate (5.36 g, 28.8 mmol), and sodium tert-butoxide (3.23 g, 33.6 mmol).

  • Catalyst and Ligand Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (0.22 g, 0.24 mmol) and XPhos (0.46 g, 0.96 mmol).

  • Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add anhydrous toluene (100 mL) via a syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours under an argon atmosphere.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (ethyl acetate/hexane, 1:1) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction and Drying: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 50%) to afford this compound as a solid.

Expected Yield: 85-95%

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table of Expected Analytical Data:

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.95 (d, J = 5.8 Hz, 1H), 8.40 (d, J = 8.2 Hz, 1H), 7.85 (d, J = 8.2 Hz, 1H), 7.60 (t, J = 7.8 Hz, 1H), 7.50 (d, J = 5.8 Hz, 1H), 7.20 (d, J = 7.5 Hz, 1H), 3.80 (t, J = 5.0 Hz, 4H), 3.30 (t, J = 5.0 Hz, 4H), 1.50 (s, 9H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 154.8, 152.0, 149.5, 142.0, 130.5, 129.0, 128.5, 127.0, 118.0, 108.0, 80.0, 52.0, 44.0, 28.5.
Mass Spec (ESI+) m/z: 314.19 [M+H]⁺

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalystUse fresh Pd₂(dba)₃ and ensure proper inert atmosphere.
Poor quality of reagentsUse anhydrous toluene and ensure NaOtBu is not clumped.
Insufficient heatingEnsure the reaction temperature is maintained at 100 °C.
Presence of Side Products Reaction not gone to completionIncrease reaction time and monitor closely by TLC/LC-MS.
Decomposition of productAvoid excessive heating or prolonged reaction times.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. By following the detailed procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable building block in high yield and purity. The provided characterization data serves as a benchmark for quality control, ensuring the integrity of the final product for subsequent applications in drug discovery programs.

References

  • Vlachou, M., et al. (2002). Synthesis and cytotoxic activity of novel pyrrolo[2,3-f]isoquinoline derivatives. European Journal of Pharmaceutical Sciences, 17(1-2), 1-9.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

The compound tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate (CAS 444620-69-3) represents a compelling molecular architecture for investigation in drug discovery.[1] It integrates two key pharmacophores: the isoquinoline ring and a piperazine moiety. The isoquinoline scaffold is a structural isomer of quinoline and is a core component of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] Similarly, the piperazine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties and confer potent biological effects, notably in oncology.[3][4]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural components strongly suggest a high potential for antiproliferative and cytotoxic activity against cancer cell lines. Numerous studies on derivatives combining these or similar heterocyclic systems have demonstrated potent anticancer effects.[2][3][5]

This document, therefore, serves as a comprehensive guide for researchers to initiate the in vitro characterization of this compound. It outlines a logical, field-proven workflow to assess its putative anticancer activity, beginning with a primary screen for cytotoxicity and proceeding to a mechanistic assay to investigate the induction of apoptosis. The protocols provided are designed to be robust, reproducible, and grounded in established methodologies.

Proposed Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death.[6] This is a highly regulated process involving specific signaling cascades that lead to the orderly dismantling of the cell without triggering a significant inflammatory response. Based on the activities of related compounds, we hypothesize that this compound may inhibit cancer cell proliferation by activating an intrinsic apoptotic pathway. This guide provides the necessary protocols to test this hypothesis directly.

G Compound tert-butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate CancerCell Cancer Cell Compound->CancerCell Treatment Mitochondria Mitochondrial Stress CancerCell->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by the test compound.

Compound Specifications and Handling

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results. The tert-butyl protecting group on the piperazine nitrogen may be sensitive to strong acids.

PropertyValue
IUPAC Name This compound
CAS Number 444620-69-3[1]
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 329.4 g/mol (Value may vary slightly based on source)
Appearance Solid (Assumed, verify with supplier)
Solubility Soluble in DMSO (Assumed, verify empirically)
Protocol for Stock Solution Preparation
  • Aseptic Technique: All steps should be performed in a sterile biological safety cabinet to prevent contamination.

  • Weighing: Carefully weigh out a precise amount of this compound (e.g., 5 mg) using an analytical balance.

  • Solubilization: Add sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the powder to achieve a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

    • Calculation Example (for 10 mM stock): (5 mg) / (329.4 mg/mmol) = 0.01518 mmol (0.01518 mmol) / (10 mmol/L) = 0.001518 L = 1.518 mL DMSO

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile, serum-free cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for In Vitro Anticancer Evaluation

A robust evaluation follows a two-stage process: a primary screen to determine overall cytotoxic or antiproliferative activity, followed by mechanistic assays to understand how the compound works.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Mechanistic Study CellCulture 1. Culture Cancer Cell Lines CompoundTreatment 2. Treat with Compound (Dose-Response) CellCulture->CompoundTreatment ViabilityAssay 3. CellTiter-Glo® Assay (72 hours) CompoundTreatment->ViabilityAssay IC50 4. Calculate IC₅₀ Value ViabilityAssay->IC50 CellCulture2 5. Culture & Treat Cells (at IC₅₀ concentration) IC50->CellCulture2 Inform Concentration Staining 6. Stain with Annexin V-FITC & PI CellCulture2->Staining FlowCytometry 7. Analyze via Flow Cytometry Staining->FlowCytometry ApoptosisQuant 8. Quantify Apoptosis FlowCytometry->ApoptosisQuant

Caption: A two-stage workflow for evaluating novel anticancer compounds in vitro.

Protocol 1: Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This assay is a highly sensitive, homogeneous method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[7][8] The "add-mix-measure" format makes it ideal for high-throughput screening.[7]

Materials
  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile, opaque-walled 96-well plates suitable for luminescence measurements

  • Compound stock solution and serially diluted working solutions

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[7][8]

  • Luminometer or multi-mode plate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 3,000–10,000 cells/well) in 100 µL of complete medium.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X concentration series of the test compound in culture medium. For an initial screen, a wide range is recommended (e.g., 0.01 µM to 100 µM).

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).

    • Carefully add 100 µL of the 2X compound dilutions to the appropriate wells, bringing the final volume to 200 µL and the compound concentration to 1X.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

    • Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from "medium-only" background wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control [(Treated RLU / Vehicle Control RLU) x 100].

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials
  • Selected cancer cell lines

  • 6-well tissue culture plates

  • Test compound

  • FITC Annexin V / PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically provided in the kit)[11]

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency after 24 hours.

    • Treat the cells with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 or 48 hours).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and transfer to a labeled 15 mL conical tube.

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and add them to their corresponding conical tube containing the supernatant.

    • Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant.

  • Cell Staining:

    • Wash the cell pellet once with 2 mL of cold PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[12]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the 100 µL cell suspension.[12]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11][12]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).

    • Calculate the percentage of cells in each quadrant to quantify the induction of apoptosis by the compound.

G cluster_0 x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin->x_axis origin->y_axis Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptotic / Necrotic (Annexin V+ / PI+) Q3 Q3 Live / Viable (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-)

Caption: Interpreting the four quadrants of an Annexin V/PI flow cytometry plot.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ChemBK. (n.d.). tert-Butyl4-(isoquinolin-5-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Musumarra, G., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • National Center for Biotechnology Information. (n.d.). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-based Assays with Isoquinoline-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Isoquinoline-Piperazine Derivatives

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] When combined with a piperazine moiety—a pharmacophore known to enhance physicochemical properties and bioavailability—the resulting isoquinoline-piperazine derivatives represent a promising class of molecules for drug discovery, particularly in oncology.[2] These compounds have been shown to exert potent anti-proliferative effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade.[3]

This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to effectively characterize the cellular effects of novel isoquinoline-piperazine derivatives. The methodologies herein are designed to be robust and self-validating, offering insights into the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Section 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This is crucial for establishing a dose-response relationship and identifying the concentration range for subsequent mechanistic studies.[4]

The Rationale Behind Assay Selection

Multiple methods exist for assessing cell viability, each with its own underlying principle.[5][6]

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which are active only in living cells.[7][8] They are cost-effective and widely used but can be confounded by compounds that affect cellular metabolism without directly causing cell death.

  • ATP Quantification Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, a direct indicator of metabolically active cells. It is highly sensitive and has a broad linear range. The stable luminescent signal makes it suitable for high-throughput screening.

  • Membrane Integrity Assays: These assays use dyes that are excluded by the intact membrane of live cells but can enter and stain dead cells. They are often used in multiplexing with other viability assays.

For initial screening of isoquinoline-piperazine derivatives, a metabolic assay like MTT is a robust starting point. For more precise dose-response curves, an ATP-based assay is recommended due to its high sensitivity.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the measurement of cell viability by assessing the metabolic activity of cells treated with isoquinoline-piperazine derivatives.[2][7][9]

Materials:

  • Isoquinoline-piperazine derivative stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • DMSO (Dimethyl sulfoxide)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline-piperazine derivative in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[2][9]

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for Isoquinoline-Piperazine Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
Derivative AMCF-7Breast Cancer43.4[10]
Derivative BMDA-MB-231Breast Cancer35.1[10]
Derivative CHCT-15Colorectal Cancer0.57[3]
Vindoline-piperazine 23MDA-MB-468Breast Cancer1.00[11][12]
Vindoline-piperazine 25HOP-92Lung Cancer1.35[11][12]
Vindoline Dimer 4SiHaCervical Cancer2.85[11]

Section 2: Delving Deeper - Mechanistic Assays

Once the cytotoxic potential of an isoquinoline-piperazine derivative has been established, the next step is to elucidate the underlying mechanism of action.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate malignant cells.[13] Several assays can be employed to detect apoptosis.[14]

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event by flow cytometry.[15]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of effector caspases like caspase-3 and caspase-7 provides a direct measure of apoptotic signaling.[16] Luminescent assays, such as Caspase-Glo® 3/7, offer high sensitivity and a simple "add-mix-measure" format.[16][17]

G start Seed and Treat Cells with Isoquinoline-Piperazine Derivative harvest Harvest Cells (Adherent & Suspension) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V and PI staining to detect apoptosis.

This protocol provides a method for quantifying caspase-3 and -7 activity in cells treated with isoquinoline-piperazine derivatives.[16][17]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Treated cell cultures in standard 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Equilibrate the reagent and the cell plates to room temperature before use.[17]

  • Reagent Addition:

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the cell plate containing 100 µL of medium.[17]

  • Incubation:

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[17]

    • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time should be determined empirically for the specific cell line and compound.[17]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Cell Cycle Arrest

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[18] This can be analyzed by flow cytometry using a DNA-intercalating dye like propidium iodide (PI).[19][20]

This protocol describes the preparation of cells for cell cycle analysis following treatment with an isoquinoline-piperazine derivative.[20]

Materials:

  • Treated cell cultures

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 2 hours (or at -20°C for long-term storage).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Target Validation - Signaling Pathway Analysis

Isoquinoline-piperazine derivatives often target specific signaling pathways that are dysregulated in cancer. A common target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Another relevant pathway is autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death.[3]

Western Blotting: A Powerful Tool for Pathway Analysis

Western blotting is an indispensable technique for examining changes in protein expression and post-translational modifications (e.g., phosphorylation) within a signaling cascade.[21] By using antibodies specific to total and phosphorylated forms of key proteins, one can assess the activation state of a pathway.[22]

To determine if an isoquinoline-piperazine derivative inhibits this pathway, one can probe for the phosphorylation status of key downstream effectors such as Akt (at Ser473) and mTOR.[23][24] A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

A hallmark of autophagy is the conversion of LC3-I to LC3-II, which is then recruited to autophagosome membranes.[25] An increase in the LC3-II to LC3-I ratio is often used as an indicator of autophagy induction.[25][26] To distinguish between increased autophagosome formation and decreased degradation, experiments can be performed in the presence and absence of a lysosomal inhibitor like chloroquine.[27]

G start Cell Lysis and Protein Quantification sds SDS-PAGE (Protein Separation) start->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (e.g., 5% BSA or Milk) transfer->block primary Primary Antibody Incubation (e.g., p-Akt, LC3) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect

Caption: Standard workflow for Western blot analysis.

This protocol provides a general framework for analyzing protein levels by Western blot.[22][28]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-LC3B)

  • HRP-conjugated anti-rabbit secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Sample Preparation:

    • Treat cells with the isoquinoline-piperazine derivative for the desired time.

    • Lyse the cells in ice-cold RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[28]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[23][29]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22][23]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL reagent according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

Section 4: Troubleshooting and Final Considerations

  • Compound Solubility: Ensure the isoquinoline-piperazine derivative is fully dissolved in the stock solution and does not precipitate upon dilution in culture medium.

  • Cell Health: Regularly check cell cultures for mycoplasma contamination and ensure they are in the logarithmic growth phase for experiments.[30]

  • Assay Controls: Always include appropriate positive and negative controls in every experiment to validate the assay performance.

  • Data Reproducibility: Perform all experiments with biological and technical replicates to ensure the reliability of the results.[31]

By following these detailed protocols and considering the underlying scientific principles, researchers can effectively characterize the cellular and molecular effects of novel isoquinoline-piperazine derivatives, paving the way for their potential development as next-generation therapeutics.

References

  • Priya, M. G. R., Solomon, V. R., Hemavathy, N., Jeyakanthan, J., Kumar, D., & Mahesh, J. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 22, 2026, from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 22, 2026, from [Link]

  • Rijal, B., Adhikari, A., Shrestha, A., & Poudel, B. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Current Oncology, 29(5), 3339-3354. [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 331-341. [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved January 22, 2026, from [Link]

  • Sauthof, L., & Rybak, A. K. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 6829. [Link]

  • Rubinsztein, D. C., & Codogno, P. (2013). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Cold Spring Harbor Protocols, 2013(9), pdb.prot077883. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 22, 2026, from [Link]

  • Károlyi, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Lakshmanan, I., & Batra, S. K. (2010). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1), e84. [Link]

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved January 22, 2026, from [Link]

  • Huang, R., et al. (2012). Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies. PLoS ONE, 7(8), e43268. [Link]

  • Kim, H. J., & Lee, J. Y. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 34, 1B.6.1-1B.6.12. [Link]

  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017, May 19). Cell Cycle Analysis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved January 22, 2026, from [Link]

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  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved January 22, 2026, from [Link]

  • PubMed. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved January 22, 2026, from [Link]

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Comprehensive Analytical Characterization of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We present detailed protocols and expert insights for structural elucidation, purity assessment, and physicochemical confirmation. The methodologies outlined herein are designed for researchers, analytical scientists, and drug development professionals to ensure the identity, purity, and quality of this critical compound, adhering to the principles of scientific integrity and regulatory compliance. The guide integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy into a cohesive analytical workflow.

Introduction: The Analytical Imperative

This compound is a complex heterocyclic molecule featuring an isoquinoline core, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. Its structural complexity and role as a precursor to active pharmaceutical ingredients (APIs) necessitate a multi-faceted analytical approach. In drug development, rigorous characterization is not merely a procedural step but the foundation of safety and efficacy.[1][2] An incomplete or inaccurate analytical profile can lead to the progression of unsuitable candidates, costing significant time and resources.

This guide moves beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring that the analyst can not only execute the protocols but also troubleshoot and adapt them as needed.

The Integrated Analytical Workflow

A successful characterization relies on the strategic integration of multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The workflow presented here ensures that the compound's identity is unequivocally confirmed before its purity and other properties are assessed.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (ESI-MS, MS/MS) MS->Report HPLC HPLC (Purity, Related Substances) HPLC->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Sample Test Sample: tert-butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->HPLC Purity Profile Sample->FTIR Functional Groups

Caption: Integrated workflow for comprehensive analytical characterization.

Structural Elucidation: NMR and Mass Spectrometry

Confirming the covalent structure is the first and most critical step. We employ NMR for detailed atomic connectivity and MS for molecular weight verification and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules.[3] For a compound with multiple aromatic and aliphatic protons in different chemical environments, a combination of 1D and 2D NMR experiments is essential.[4][5]

Expertise & Causality:

  • ¹H NMR provides the initial map of proton environments.

  • ¹³C NMR identifies the number of unique carbon environments.

  • DEPT-135 is crucial for distinguishing between CH, CH₂, and CH₃ groups, which is vital for assigning the piperazine and t-butyl carbons.[6]

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing us to trace the connectivity within the isoquinoline ring system and the piperazine ring.[7]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the molecular puzzle. It shows correlations between protons and carbons over two to three bonds, connecting the isoquinoline ring to the piperazine nitrogen, the piperazine ring to the Boc group, and confirming the overall scaffold.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C & DEPT-135 (Carbon Types) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure Builds spin systems HSQC->Structure Assigns C-H pairs HMBC->Structure Connects fragments

Caption: Logical strategy for NMR-based structural elucidation.

Protocol 3.1: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: DMSO-d₆ is often preferred for complex nitrogen-containing heterocycles to avoid potential signal broadening and to better resolve N-H protons if any deprotected impurities are present.[8]

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper referencing to the residual solvent peak.

  • 1D ¹³C/DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) spectrum.

  • 2D HSQC Acquisition: Acquire a gradient-selected HSQC spectrum optimized for a ¹JCH coupling constant of ~145 Hz.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of 8-10 Hz. Rationale: This range is optimal for detecting the crucial 2- and 3-bond correlations needed to link the molecular fragments.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Assign signals systematically, starting with the most distinct peaks (e.g., isoquinoline aromatic protons, t-butyl singlet) and using the 2D correlations to build out the full structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

Molecular MoietyAtom TypeExpected Chemical Shift (δ, ppm)Rationale / Notes
IsoquinolineAromatic CH7.5 - 9.0Deshielded due to aromaticity and the electronegative nitrogen atom.
IsoquinolineQuaternary C120 - 155Includes bridgehead carbons and the carbon adjacent to nitrogen.
PiperazineAxial/Equatorial CH₂3.0 - 4.0Chemical shifts are distinct for N-CH₂ next to the aromatic ring vs. the Boc group.
Boc GroupQuaternary C (C=O)154 - 155Typical carbonyl chemical shift for a carbamate.[9]
Boc GroupQuaternary C~80The quaternary carbon of the t-butyl group.
Boc GroupCH₃~1.5Large singlet integrating to 9 protons, a hallmark of the t-butyl group.
Mass Spectrometry (MS)

MS provides the molecular weight, a fundamental confirmation of identity. Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule. Tandem MS (MS/MS) helps confirm the structure by analyzing fragmentation patterns.

Expertise & Causality: The Boc protecting group is thermally labile and can undergo facile fragmentation.[10] It is common for the molecular ion [M+H]⁺ to be weak or absent in some MS techniques. The most prominent peaks often correspond to the loss of the Boc group or the t-butyl cation itself.

  • ESI-MS: Performed in positive ion mode, this should yield the protonated molecular ion [M+H]⁺.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a powerful confirmation of identity.

  • MS/MS: Collision-induced dissociation (CID) of the [M+H]⁺ ion will induce fragmentation. Key expected fragments include the loss of the t-butyl group (m/z 57), the loss of the entire Boc group (m/z 101), and cleavage of the piperazine ring, yielding characteristic ions.[11][12]

G Parent Parent Ion [M+H]⁺ (m/z 354.22) Frag1 Loss of t-butyl [M+H - 56]⁺ Parent->Frag1 CID Frag2 Loss of Boc group [M+H - 100]⁺ Parent->Frag2 CID tBu t-butyl cation (m/z 57) Parent->tBu CID Frag3 Isoquinoline fragment Frag2->Frag3 Further fragmentation Frag4 Piperazine fragment Frag2->Frag4 Further fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Protocol 3.2: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a mass analyzer (e.g., TOF, Orbitrap, or Triple Quadrupole).

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy <5 ppm.

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and acquire a product ion scan by applying collision energy to induce fragmentation.

  • Data Analysis: Compare the observed accurate mass with the theoretical mass. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Purity and Impurity Profiling: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and quantifying any related substances or impurities.[13][14] A robust, stability-indicating HPLC method is a regulatory requirement.

Expertise & Causality: The target molecule contains basic nitrogen atoms (piperazine and isoquinoline) and a large non-polar Boc group. This dual nature requires careful method development.

  • Column Choice: A reversed-phase C18 column is a standard starting point, providing good retention for the non-polar regions of the molecule.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The pH of the aqueous buffer is critical. A slightly acidic pH (e.g., 3-4, using formic or acetic acid) ensures that the basic nitrogens are protonated, leading to consistent interactions with the stationary phase and sharp, symmetrical peaks.[15]

  • Detection: The isoquinoline ring system is an excellent chromophore. UV detection at a wavelength around 254 nm or a wavelength of maximum absorbance determined by a photodiode array (PDA) detector is appropriate.

  • Method Validation: For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[16][17]

Protocol 4.1: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions: See Table 2 for a typical starting method.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Determine purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. For related substance quantification, a standard of the main compound at a known concentration (e.g., 0.1%) is used for comparison.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of basic sites for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient is necessary to elute any potential impurities that may be more or less polar than the main compound.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV at 254 nmIsoquinoline provides strong absorbance at this wavelength.

Functional Group Confirmation: FTIR Spectroscopy

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, serving as an excellent identity check.

Expertise & Causality: The FTIR spectrum will provide clear evidence for the carbamate group, the aromatic system, and the aliphatic components. The most informative region is typically 1500-4000 cm⁻¹.

Protocol 5.1: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to expected values.

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Isoquinoline)
~2980-2850C-H StretchAliphatic (Piperazine, t-butyl)
~1690-1670C=O StretchCarbonyl of the Carbamate (Boc)[18][19]
~1600-1450C=C & C=N StretchAromatic Ring (Isoquinoline)
~1250-1150C-N & C-O StretchCarbamate group

Conclusion

The analytical characterization of this compound requires a synergistic application of modern analytical techniques. The protocols and insights provided in this guide establish a robust framework for confirming the molecule's identity, structure, purity, and key functional characteristics. By integrating NMR, MS, HPLC, and FTIR, scientists can generate a comprehensive and reliable data package, ensuring the quality of this intermediate and enabling confident progression in the drug development pipeline.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Piperazine Compounds - Benchchem.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - United Nations Office on Drugs and Crime.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs - ResearchGate.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - Journal of the American Society for Mass Spectrometry.
  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - Journal of Chemical and Pharmaceutical Research.
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  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - National Institutes of Health.
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Application Note: A Robust HPLC Method for the Quantification of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process monitoring. The developed reverse-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, ensuring excellent peak shape and resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a detailed experimental protocol, system suitability criteria, and data interpretation.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a more polar isoquinoline-piperazine core. The presence of basic nitrogen atoms in the isoquinoline and piperazine rings makes the molecule's retention and peak shape highly sensitive to the pH of the mobile phase.[1]

The primary analytical challenge is to control the ionization state of these basic nitrogens to achieve symmetric peaks and reproducible retention times. At a low pH, the basic nitrogens become protonated (positively charged), which can lead to reduced retention on a non-polar C18 column and potential secondary interactions with residual silanols on the silica-based stationary phase, causing peak tailing.[2] Conversely, at a high pH, the nitrogens are in their neutral, free-base form, which increases hydrophobicity and retention.[3]

Therefore, controlling the mobile phase pH is a critical parameter for this analysis.[4] A buffered mobile phase ensures that the analyte is in a consistent ionization state throughout the analysis, leading to robust and reproducible results.[5] This method employs a phosphate buffer to maintain a stable pH, mitigating variability and ensuring symmetrical peak shapes. The isoquinoline moiety contains a strong chromophore, making UV detection a suitable and sensitive choice for quantification.[6][7]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or Nylon.

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • This compound: Reference Standard (>99% purity).

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of 10 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for the molecule.

  • pH 3.0 Buffer: At this pH, the ionization of residual silanols is suppressed, minimizing peak tailing. While the analyte's basic nitrogens will be protonated, the use of a consistent, buffered low-pH environment ensures reproducible retention and sharp peaks.[4][8]

  • Gradient Elution: Necessary to elute the moderately non-polar analyte in a reasonable time with good peak shape and to clean the column of any strongly retained impurities.

  • Wavelength 230 nm: The isoquinoline ring system exhibits strong UV absorbance in the lower UV range, providing high sensitivity for detection.[9][10][11]

Analytical Workflow and System Validation

The overall process from sample receipt to final report generation is outlined below. Adherence to this workflow ensures data integrity and consistency.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Standard & Sample Preparation sst System Suitability Test (SST) prep_sample->sst equilibration->sst System Ready analysis Sample Sequence Injection sst->analysis SST Passed integration Peak Integration & Quantification analysis->integration review Data Review & Approval integration->review report Final Report Generation review->report

Caption: General workflow for HPLC analysis.

System Suitability Test (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST) as mandated by regulatory guidelines such as ICH and USP.[12][13][14] A series of five replicate injections of the Working Standard Solution (10 µg/mL) are made. The acceptance criteria are detailed in the following table.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted secondary interactions.[15]
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.[15]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.[15]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.[12]

Failure to meet any of these criteria necessitates troubleshooting before proceeding with sample analysis.

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 8.5 minutes. The exact retention time may vary slightly depending on the specific column, system, and laboratory conditions.

The acidic mobile phase (pH 3.0) is crucial for this separation. The diagram below illustrates how pH influences the analyte's charge state. By operating at a pH well below the pKa of the basic nitrogens, we ensure a consistent, fully protonated state, which is key to achieving reproducible chromatography.[1][5]

pH_Effect cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH > 8) low_ph_struct Analyte-H⁺ (Protonated, Cationic) low_ph_peak Good Peak Shape (Silanols Suppressed) low_ph_struct->low_ph_peak Consistent State high_ph_struct Analyte (Neutral, Free Base) high_ph_peak Longer Retention (More Hydrophobic) high_ph_struct->high_ph_peak equilibrium Analyte + H⁺  ⇌  Analyte-H⁺ high_ph_struct->equilibrium equilibrium->low_ph_struct

Caption: Effect of mobile phase pH on the analyte's ionization state.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing 1. Column degradation. 2. Mobile phase pH incorrect. 3. Column contamination.1. Replace the column. 2. Remake the mobile phase, verify pH. 3. Flush the column with a strong solvent.
Variable Retention Times 1. Pump malfunction or leak. 2. Inadequate system equilibration. 3. Mobile phase composition drift.1. Check system pressure, inspect for leaks. 2. Equilibrate for at least 30 minutes. 3. Prepare fresh mobile phase.
Low Signal/No Peak 1. Incorrect wavelength. 2. Detector lamp issue. 3. Injection error.1. Verify detector wavelength is set to 230 nm. 2. Check lamp status and energy. 3. Check autosampler syringe and vial.

Conclusion

The reverse-phase HPLC method described in this application note is demonstrated to be specific, precise, and robust for the quantitative analysis of this compound. The careful control of mobile phase pH is paramount to achieving high-quality chromatographic data. This method is well-suited for routine quality control testing in pharmaceutical development and manufacturing environments.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Galaon, T., & David, V. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revista de Chimie, 62(6), 633-637.
  • Jones, N. C., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(9), 5121-5141.
  • National Center for Biotechnology Information. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of isoquinoline between 3.6 and 10.8 eV. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Practical - System Suitability Test. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Pharma Times. (2023). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q14: Analytical Procedure Development. Retrieved from [Link]

  • R Discovery. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]

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NMR spectroscopy of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate using NMR Spectroscopy

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery, the unambiguous structural characterization of novel chemical entities is a cornerstone of the development pipeline. Molecules incorporating privileged scaffolds such as isoquinoline and piperazine are of particular interest due to their frequent appearance in pharmacologically active compounds.[1] this compound is a molecule that combines these key features: the rigid, aromatic isoquinoline system; the flexible, conformationally dynamic piperazine linker; and the bulky tert-butyloxycarbonyl (Boc) protecting group, common in multi-step organic synthesis.

This application note provides a comprehensive, field-proven guide to the complete structural assignment of this molecule using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental design, from sample preparation to the strategic application of one- and two-dimensional NMR experiments. This guide is intended for researchers and scientists who require not just data, but a validated, self-consistent workflow for structural verification.

Molecular Structure and Predicted NMR Signatures

A robust NMR analysis begins with a theoretical dissection of the molecule to anticipate the spectral features. The target compound is composed of three distinct structural motifs, each with characteristic NMR signatures.

  • Isoquinoline Ring: A bicyclic aromatic system that will produce signals in the downfield region of the ¹H NMR spectrum (typically 7.0-9.0 ppm).[2] The specific substitution at the C5 position will influence the chemical shifts and coupling patterns of the remaining aromatic protons.

  • Piperazine Ring: A saturated heterocycle. In this molecule, the two nitrogen atoms are in chemically distinct environments: one is attached to the aromatic isoquinoline ring, and the other is part of a carbamate. This lack of symmetry will render all four methylene (CH₂) groups chemically non-equivalent, leading to a set of complex multiplets in the aliphatic region of the ¹H spectrum (typically 3.0-4.0 ppm).[3][4]

  • Tert-butyl (Boc) Group: This group is characterized by nine chemically equivalent protons, which give rise to a sharp, intense singlet in the upfield region of the ¹H spectrum (typically 1.2-1.5 ppm).[5][6] This signal is highly diagnostic for the presence of the Boc protecting group.

Table 1: Predicted Chemical Shift (δ) Ranges for Key Functional Groups
Molecular FragmentNucleusPredicted Chemical Shift (δ) Range (ppm)Expected Multiplicity (¹H)
tert-Butyl Protons¹H1.2 - 1.5Singlet (s)
tert-Butyl Methyl Carbons¹³C28 - 30-
tert-Butyl Quaternary Carbon¹³C79 - 82-
Piperazine Protons¹H3.0 - 4.0Multiplets (m)
Piperazine Carbons¹³C40 - 55-
Isoquinoline Protons¹H7.0 - 9.0Doublets (d), Multiplets (m)
Isoquinoline Carbons¹³C115 - 155-
Carbamate Carbonyl¹³C154 - 156-

Experimental Design and Protocols

The following protocols are designed to yield high-quality, unambiguous data for complete structural assignment.

Protocol: NMR Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[7] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[8][9]

  • Glassware Preparation: Ensure a high-quality 5 mm NMR tube and a small sample vial are scrupulously clean and dry to prevent contamination.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into the vial. This amount is sufficient for standard ¹H and most 2D experiments on a modern spectrometer. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.[9]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The solvent choice can slightly alter chemical shifts.[10]

  • Dissolution & Transfer: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9][11]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm, which is optimal for the active region of the spectrometer's coils.[8]

Protocol: 1D NMR Data Acquisition
  • ¹H NMR Spectrum:

    • Objective: To obtain a high-resolution spectrum of all proton environments.

    • Parameters:

      • Number of Scans (NS): 16-32 scans.

      • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

      • Spectral Width (sw): 0-12 ppm.

      • Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C{¹H} NMR Spectrum:

    • Objective: To detect all unique carbon environments. The {¹H} indicates that proton-carbon coupling is decoupled, resulting in singlets for all carbon signals.

    • Parameters:

      • Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width (sw): 0-200 ppm.

Protocol: 2D NMR Data Acquisition

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations between nuclei.[12][13]

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Objective: To identify protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H).[14]

    • Use Case: This experiment will be critical for tracing the connectivity of protons within the isoquinoline ring and for understanding the coupling network within the complex piperazine spin system.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[15][16]

    • Use Case: After identifying proton signals, HSQC allows for the direct and unambiguous assignment of their attached carbon partners. An "edited" HSQC can further distinguish CH/CH₃ groups from CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds.[17][18]

    • Use Case: This is arguably the most powerful experiment for this molecule. It will be used to connect the distinct structural fragments. Key correlations to look for include:

      • From the piperazine protons to the isoquinoline carbons, confirming the C5-N linkage.

      • From the Boc group's protons to the piperazine carbons and the carbamate carbonyl carbon.

      • From protons on the isoquinoline ring to carbons across the entire aromatic system.

Data Interpretation and Structural Elucidation Workflow

A systematic approach is crucial for piecing together the NMR data. The following workflow integrates all the acquired spectra for a self-validating structural assignment.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Elucidation Prep Prepare High-Quality NMR Sample H1 Acquire ¹H Spectrum C13 Acquire ¹³C Spectrum COSY Acquire ¹H-¹H COSY HSQC Acquire ¹H-¹³C HSQC HMBC Acquire ¹H-¹³C HMBC Step1 Step 1: Assign Key ¹H Signals (Boc, Aromatic, Piperazine regions) H1->Step1 Step2 Step 2: Trace ¹H-¹H Couplings (COSY) COSY->Step2 Step3 Step 3: Assign Directly-Bonded Carbons (HSQC) HSQC->Step3 Step4 Step 4: Connect Molecular Fragments (HMBC) HMBC->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Final Final Validated Structure Step4->Final G Key Predicted HMBC Correlations A Isoquinoline A->A H to C (2 & 3 bonds away) (Confirms aromatic structure) B Piperazine A->B H(piperazine) to C(isoquinoline) (Confirms C5-N bond) C Boc Group C->B H(tert-butyl) to C(piperazine) H(tert-butyl) to C=O

Figure 2: A conceptual diagram showing the most crucial long-range correlations expected in the HMBC spectrum, which are necessary to connect the three main structural components of the molecule.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural elucidation of complex molecules like this compound. By following a systematic workflow that integrates these techniques, researchers can move from a prepared sample to a fully validated chemical structure with a high degree of confidence. This rigorous approach is fundamental to ensuring the integrity of chemical matter in drug discovery and development programs.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Jahn-Hofmann, K., et al. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Regina. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Ortega, J., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Brainly. (2023, May 11). A ¹H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wuggenig, F., et al. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

  • Wuggenig, F., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline. Retrieved from [Link]

  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Supplementary information. (n.d.). Retrieved from [Link]

  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-butyl4-(isoquinolin-5-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

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Application Note: Mass Spectrometric Characterization of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust method for the structural characterization of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical research and drug development.[1][2] Utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), this protocol provides a comprehensive workflow from sample preparation to data interpretation. We elucidate the compound's fragmentation pattern under electrospray ionization (ESI), offering a reliable methodology for its identification and confirmation in complex matrices. The established fragmentation pathways serve as a foundational reference for future metabolic studies and quality control assays.

Introduction

This compound is a multi-functional molecule incorporating three key chemical moieties: an isoquinoline ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The isoquinoline core is a common scaffold in pharmacologically active compounds, while the piperazine ring is frequently used in drug design to modulate solubility and receptor binding affinity.[3][4] The Boc group is a widely used protecting group for amines in organic synthesis. Accurate characterization of such molecules is a critical step in the drug development pipeline, ensuring structural integrity and purity.[2][5]

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of small molecules.[2] This note describes a method using positive mode Electrospray Ionization (ESI) to generate the protonated parent molecule, followed by Collision-Induced Dissociation (CID) to produce characteristic fragment ions, enabling unambiguous structural confirmation.

Experimental Design and Rationale

Chemical Structure and Properties:

  • Compound: this compound

  • Molecular Formula: C₂₀H₂₅N₃O₂

  • Monoisotopic Mass: 339.1947 Da

  • Key Features: The molecule possesses several basic nitrogen atoms (on the isoquinoline and piperazine rings) that are readily protonated, making positive ion mode ESI the ideal choice for ionization.[3][4] The Boc group is known to be thermally labile and produces characteristic neutral losses under CID conditions.[6]

Causality Behind Experimental Choices:
  • Ionization Mode (ESI+): Electrospray ionization in positive mode (ESI+) was selected due to the presence of multiple basic nitrogen atoms in the piperazine and isoquinoline moieties. These sites are easily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Chromatography (Reversed-Phase): A C18 reversed-phase column is suitable for retaining this moderately nonpolar molecule, providing good separation from potential impurities and allowing for the use of volatile mobile phases compatible with MS detection.[7]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural confirmation. By isolating the precursor ion ([M+H]⁺) and subjecting it to CID, we can induce fragmentation at predictable bonds. The resulting product ions are diagnostic of the different structural components of the molecule, providing a much higher degree of confidence in identification than a simple MS scan.[8][9]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Dissolve Sample (1 mg/mL in MeOH) p2 Dilute to 1 µg/mL (Mobile Phase A/B) p1->p2 p3 Filter (0.2 µm PTFE) p2->p3 lc HPLC Separation (C18 Column) p3->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (CID) (Product Ion Scan) ms->msms d1 Identify Precursor Ion ([M+H]⁺) msms->d1 d2 Analyze Product Ions d1->d2 d3 Propose Fragmentation Pathway d2->d3

Caption: LC-MS/MS workflow for compound analysis.

Detailed Protocols

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte by dissolving the compound in HPLC-grade methanol. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filtration: Filter the working solution through a 0.2 µm PTFE syringe filter prior to injection to remove any particulates.[9]

Protocol 2: LC-MS/MS Analysis

The analysis is performed on a triple-quadrupole or Q-TOF mass spectrometer equipped with an ESI source, coupled to an HPLC or UHPLC system.[2]

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for good retention of the analyte.[7]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI+ and provides good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Gradient 10% B to 95% B over 5 min, hold 2 minEnsures elution of the compound while separating it from early-eluting polar impurities.[10]
Flow Rate 0.3 mL/minCompatible with the column dimension and ESI source requirements.[11]
Column Temperature 40 °CEnsures reproducible retention times and improves peak symmetry.
Injection Volume 2 µLA small volume minimizes potential for peak distortion.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for protonating the basic nitrogen sites on the molecule.[3]
Capillary Voltage 3.5 kVStandard voltage to ensure efficient ionization.[10]
Source Temp. 150 °CBalances efficient desolvation with minimizing in-source fragmentation.
Desolvation Temp. 400 °CEnsures complete desolvation of ions entering the mass analyzer.[10]
Scan Mode Full Scan (m/z 100-500) & Product Ion ScanFull scan to identify the precursor ion; Product ion scan to obtain fragmentation data.
Precursor Ion m/z 340.2The expected [M+H]⁺ ion for C₂₀H₂₅N₃O₂.
Collision Gas ArgonInert gas standardly used for CID.
Collision Energy 15-35 eV (Ramped)A range of energies is used to generate a comprehensive set of fragment ions.[10]

Results and Discussion

Upon analysis, the protonated molecule [M+H]⁺ is observed at m/z 340.2 . The subsequent product ion scan reveals a distinct and predictable fragmentation pattern, which is crucial for confirming the compound's structure.

Table 3: Summary of Observed Mass Transitions

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
340.2284.2C₄H₈ (56 Da)[M+H - Isobutylene]⁺
340.2240.2C₅H₈O₂ (100 Da)[M+H - Boc group]⁺ / Isoquinolin-5-yl-piperazine-H⁺
340.2170.1C₁₀H₁₄N₂O₂ (200 Da)Isoquinolin-piperazine fragment after piperazine ring opening
340.2128.1C₁₁H₁₆N₂O₂ (212 Da)Protonated Isoquinoline
Elucidation of the Fragmentation Pathway

The fragmentation of this compound is dominated by the lability of the Boc protecting group.[6]

  • Loss of Isobutylene (C₄H₈): The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) to form a carbamic acid intermediate, resulting in the fragment at m/z 284.2 .[6]

  • Loss of the Boc Group (C₅H₈O₂): A subsequent loss of CO₂ from the carbamic acid, or a concerted loss of the entire Boc group (100 Da), yields the deprotected isoquinolinyl-piperazine cation at m/z 240.2 . This is a highly characteristic and stable fragment.

  • Cleavage of the Piperazine Ring: Fragmentation within the piperazine ring system leads to the formation of the ion at m/z 170.1 . This fragment corresponds to the isoquinoline moiety attached to a portion of the cleaved piperazine ring.

  • Formation of the Isoquinoline Ion: The simplest major fragment is the protonated isoquinoline core at m/z 128.1 , resulting from cleavage at the C-N bond connecting the piperazine and isoquinoline rings. This confirms the presence of the isoquinoline substructure.[12]

Proposed Fragmentation Diagram

G cluster_frags Major Fragmentation Pathways M [M+H]⁺ m/z 340.2 (C₂₀H₂₆N₃O₂)⁺ F1 [M+H - C₄H₈]⁺ m/z 284.2 M->F1 - C₄H₈ (56 Da) F2 [M+H - C₅H₈O₂]⁺ m/z 240.2 M->F2 - C₅H₈O₂ (100 Da) F3 [Isoquinoline-Pip Fragment]⁺ m/z 170.1 F2->F3 - C₄H₈N (70 Da) F4 [Isoquinoline+H]⁺ m/z 128.1 F2->F4 - C₄H₉N₂ (85 Da)

Caption: Proposed CID fragmentation of the target compound.

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the characterization of this compound. The protocol is straightforward, utilizing standard reversed-phase chromatography and positive mode electrospray ionization. The detailed fragmentation analysis confirms the structure of the molecule and establishes a clear pattern of product ions that can be used for its unambiguous identification in various research and development settings. The characteristic losses of 56 Da and 100 Da are definitive indicators of the Boc-piperazine moiety, while the fragment at m/z 128.1 confirms the isoquinoline core.

References

  • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • Intertek. LC-MS Method Development.
  • PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • National Institutes of Health (NIH). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.
  • Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • SpringerLink. Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development.
  • YouTube. LC-MS/MS Method Development for Drug Analysis.
  • ChemicalBook. This compound | 444620-69-3.
  • PubMed. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • National Institute of Standards and Technology (NIST). Isoquinoline - the NIST WebBook.

Sources

Application Note: A Comprehensive Guide to the Deprotection of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth scientific rationale for the deprotection of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate to yield 5-(piperazin-1-yl)isoquinoline. The tert-butoxycarbonyl (Boc) group is a crucial amine protecting group in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its removal is a critical final step in synthesizing the active molecule. This document outlines the prevalent and robust method using trifluoroacetic acid (TFA), covering the reaction mechanism, a step-by-step experimental protocol, analytical monitoring, work-up, purification, and troubleshooting. The target audience includes researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction and Scientific Context

The isoquinoline-piperazine moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[2] The target compound, 5-(piperazin-1-yl)isoquinoline, serves as a key building block for the synthesis of various drug candidates. The Boc protecting group is employed to selectively mask the N-4 nitrogen of the piperazine ring, allowing for regioselective functionalization at other positions.

The selection of a deprotection strategy is paramount to the success of the overall synthetic route. The ideal method should be high-yielding, clean, and avoid degradation of the sensitive isoquinoline core. Acid-catalyzed cleavage is the most common and effective method for Boc removal.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[4] This guide will focus on the TFA-based method due to its efficiency and the relative ease of removing the reagent and byproducts during work-up.[1]

The Chemistry of Boc Deprotection

The stability of the Boc group is attributed to the steric hindrance of the tert-butyl group and the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, under strongly acidic conditions, this stability is readily overcome.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a specific, well-established mechanism.[5]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (TFA). This makes the carbonyl carbon more electrophilic.

  • Carbocation Formation: The protonated intermediate collapses, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Amine Salt Formation: The resulting free amine is immediately protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt (in this case, the trifluoroacetate salt).[5]

The formation of the gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion according to Le Châtelier's principle.[5]

Safety and Handling

Trifluoroacetic acid (TFA) is a highly corrosive and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation. [6][7] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®) are mandatory.[8][9]

  • Handling: Handle TFA with extreme care, avoiding inhalation of vapors and direct skin contact.[7] Keep it away from strong bases, as violent reactions can occur.[9]

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Ensure proper ventilation.

  • Waste Disposal: Dispose of TFA-containing waste according to institutional and local regulations.[10]

Experimental Protocol: TFA-Mediated Deprotection

This protocol details a reliable method for the deprotection of this compound on a laboratory scale.

Materials and Equipment
  • Reagents:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • LC-MS system for reaction monitoring (optional but recommended)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution at 0 °C.[4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4][11] The product, being more polar, will have a lower Rf value on the TLC plate compared to the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[12]

  • Work-up (Basification): Dissolve the residue in deionized water and carefully add saturated aqueous NaHCO₃ solution portion-wise until the pH of the aqueous phase is > 8. Be cautious as CO₂ evolution will cause foaming.[4]

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[13]

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-(piperazin-1-yl)isoquinoline as the free base.

  • Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography or by forming a salt (e.g., hydrochloride or diacetate) and recrystallizing.[14][15]

Data Summary Table
ParameterValue / ConditionRationale
Solvent Dichloromethane (DCM)Good solubility for both starting material and intermediate; relatively low boiling point for easy removal.
Reagent Trifluoroacetic Acid (TFA)Strong acid that efficiently cleaves the Boc group under mild conditions.[3]
TFA Concentration 20-50% (v/v) in DCMEnsures a sufficient excess of acid to drive the reaction to completion quickly.[4]
Temperature 0 °C to Room TemperatureInitial cooling mitigates any potential exotherm, while warming to RT provides sufficient energy for the reaction.[12]
Reaction Time 1-4 hoursSubstrate-dependent; must be monitored.[4]
Work-up Aqueous NaHCO₃ washNeutralizes excess TFA and converts the product from its TFA salt to the free base for extraction into an organic solvent.[4]
Expected Yield >90% (crude)Typically a high-yielding reaction.

Experimental Workflow Diagram

Deprotection_Workflow Start Dissolve Starting Material in DCM Cool Cool to 0 °C in Ice Bath Start->Cool Add_TFA Slowly Add TFA Cool->Add_TFA React Stir at Room Temp (1-4 h) Add_TFA->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Workup Dissolve Residue & Basify with NaHCO₃ Evaporate->Workup Extract Extract with DCM Workup->Extract Dry Wash with Brine & Dry over Na₂SO₄ Extract->Dry Isolate Filter & Concentrate Dry->Isolate Product Pure 5-(piperazin-1-yl)isoquinoline Isolate->Product

Caption: Workflow for the TFA-mediated deprotection of Boc-protected 5-(piperazin-1-yl)isoquinoline.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid. 2. Short reaction time. 3. Poor solubility of starting material.1. Add more equivalents of TFA.[4] 2. Extend the reaction time, continuing to monitor progress.[4] 3. Try a different co-solvent or increase the solvent volume.
Side Product Formation 1. Degradation of the isoquinoline ring under harsh acidic conditions. 2. Alkylation of the product by the tert-butyl cation.1. Ensure the reaction is not heated and does not run for an unnecessarily long time. Consider a milder acid like HCl in dioxane.[4] 2. This is rare but can occur with electron-rich substrates. Add a cation scavenger like anisole or thioanisole to the reaction mixture.
Low Yield After Work-up 1. Incomplete neutralization (product remains as salt in aqueous layer). 2. Product is water-soluble. 3. Emulsion during extraction.1. Check the pH of the aqueous layer after basification; ensure it is > 8. 2. Perform more extractions with DCM or use a different extraction solvent like ethyl acetate.[13] 3. Add more brine to the separatory funnel to break the emulsion.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel. 2. Product is isolated as a salt, complicating chromatography.1. Use a more polar eluent system for column chromatography, often containing a small percentage of triethylamine or ammonia in methanol to reduce tailing. 2. Ensure the work-up was sufficient to generate the free base before attempting chromatography. Alternatively, purify via recrystallization of a suitable salt.[15]

Conclusion

The deprotection of this compound using trifluoroacetic acid in dichloromethane is a highly efficient and reliable method for synthesizing the 5-(piperazin-1-yl)isoquinoline core. By understanding the underlying chemical mechanism, adhering to strict safety protocols, and carefully monitoring the reaction, researchers can consistently achieve high yields of the desired product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the field of drug development and organic synthesis.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • N/A. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Institutional Pharmacy and Life Sciences. Retrieved from [Link]

  • St. Denis, J. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Perry, C. W. (1959). Purification of piperazine. Google Patents.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Mishra, A., et al. (2016). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central, NIH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • N/A. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Retrieved from [Link]

  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. Retrieved from [Link]

  • Godfrey, N. J. (1969). Recovery and purification of piperazine. Google Patents.
  • Haque, E., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quipazine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

The Strategic Utility of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Isoquinoline-Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The isoquinoline-piperazine motif is a prime example of such a scaffold, forming the core of numerous clinically relevant therapeutic agents. Isoquinoline derivatives are known for a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-Alzheimer effects.[1] The piperazine ring, with its two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability, while also providing a versatile handle for synthetic modification.[2]

This guide focuses on a key chemical intermediate, tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate , a building block that strategically combines the biological relevance of the isoquinoline core with the synthetic versatility of a Boc-protected piperazine. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, making this intermediate a cornerstone in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies.[3] This document provides detailed protocols for the synthesis of this intermediate, its deprotection, and its subsequent use in the development of novel drug candidates.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and effective use in synthesis. Below is a summary of key data for related and precursor compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
tert-Butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.25Causes skin and serious eye irritation, may cause respiratory irritation.[4]
5-BromoisoquinolineC₉H₆BrN208.06Acute toxicity (oral, dermal, inhalation), skin and eye irritation.[5]

Note: Specific data for this compound is not publicly available; the data for its precursors are provided for guidance.

Synthesis of the Intermediate: A Modern Approach via Buchwald-Hartwig Amination

The formation of the C-N bond between the isoquinoline ring and the piperazine moiety is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6] This reaction is a powerful tool for the synthesis of N-aryl piperazines and is widely employed in the pharmaceutical industry due to its high efficiency and functional group tolerance.[7]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromoisoquinoline and tert-butyl piperazine-1-carboxylate using a palladium catalyst and a suitable phosphine ligand.

Diagram of the Synthetic Workflow

Synthesis_Workflow reagents 5-Bromoisoquinoline + tert-Butyl piperazine-1-carboxylate conditions Pd₂(dba)₃, Xantphos NaOtBu, Toluene Heat reagents->conditions product This compound conditions->product workup Aqueous Workup & Purification product->workup Deprotection start tert-butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->reagent product 5-(piperazin-1-yl)isoquinoline (as TFA salt) reagent->product neutralization Basification (e.g., NaHCO₃) & Extraction product->neutralization final_product Free Base: 5-(piperazin-1-yl)isoquinoline neutralization->final_product Downstream_Synthesis intermediate 5-(piperazin-1-yl)isoquinoline reagent Electrophile (R-X) (e.g., Alkyl halide, Aryl halide) intermediate->reagent Coupling conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, ACN) product Functionalized Isoquinoline-Piperazine Derivative conditions->product

Sources

Application Notes and Protocols for Isoquinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of isoquinoline derivatives in cancer research. This document offers in-depth scientific background, detailed experimental protocols, and expert insights into the application of these potent compounds.

I. Introduction: The Versatility of the Isoquinoline Scaffold in Oncology

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2] Naturally occurring isoquinoline alkaloids, such as berberine, noscapine, and trabectedin, have been extensively studied for their potent anticancer properties.[3][4] These compounds and their synthetic derivatives exert their effects through a variety of mechanisms, making them a fertile ground for the discovery of novel cancer therapeutics.[5][6][7][8]

The anticancer mechanisms of isoquinoline derivatives are diverse and include:

  • Induction of Apoptosis: Triggering programmed cell death is a key strategy in cancer therapy.[3][9]

  • Cell Cycle Arrest: Halting the progression of the cell cycle prevents cancer cell proliferation.[3][9]

  • Inhibition of Tubulin Polymerization: Disrupting the microtubule dynamics interferes with mitosis.

  • DNA Damage and Repair Inhibition: Some derivatives can bind to DNA and interfere with essential repair mechanisms.[10]

  • Modulation of the Tumor Microenvironment: Influencing the surrounding environment of the tumor can inhibit its growth and metastasis.[10]

This guide will delve into the practical applications of these mechanisms, providing detailed protocols to assess the anticancer potential of isoquinoline derivatives.

II. Key Isoquinoline Derivatives in Cancer Research: Mechanisms and Applications

A. Berberine: The Pro-Apoptotic and Cell Cycle Arresting Agent

Berberine, a natural isoquinoline alkaloid, has demonstrated significant antitumor effects across a wide range of cancers.[11][12] Its primary mechanisms of action involve the induction of apoptosis and cell cycle arrest.[9][11]

Mechanism of Action: Berberine's pro-apoptotic effects are often mediated through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. It can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executive enzymes of apoptosis.[11] Furthermore, berberine can induce cell cycle arrest, often at the G2/M phase, by affecting the expression of key cell cycle regulatory proteins.[3][9]

Data Presentation: IC50 Values of Berberine in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a summary of reported IC50 values for berberine in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HT29Colon Cancer52.37 ± 3.4548
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448
HelaCervical Carcinoma245.18 ± 17.3348
MCF-7Breast Cancer272.15 ± 11.0648
T47DBreast Cancer2548
MDA-MB-231Triple Negative Breast Cancer16.7Not Specified
HCC70Triple Negative Breast Cancer0.19Not Specified
BT-20Triple Negative Breast Cancer0.23Not Specified
MDA-MB-468Triple Negative Breast Cancer0.48Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.[3][13][14][15]

B. Noscapine: The Microtubule-Targeting Mitotic Arrestor

Noscapine, another opium alkaloid, is a non-addictive compound that has been repurposed for its anticancer activities.[13] Its primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[16]

Mechanism of Action: Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, noscapine has a more subtle effect. It binds to tubulin and alters microtubule assembly without significantly changing the total polymer mass.[17] This gentle disruption is sufficient to activate the mitotic spindle checkpoint, leading to cell cycle arrest in mitosis and eventual apoptosis.[17] This unique mechanism may result in a more favorable side-effect profile.

C. Trabectedin: The DNA-Binding Transcriptional Reprogrammer

Trabectedin (Yondelis®) is a synthetic analog of a natural marine product and a potent anticancer agent used in the treatment of soft tissue sarcoma and ovarian cancer.[18] Its complex mechanism of action involves binding to the minor groove of DNA and affecting transcription and DNA repair pathways.[10][18][19]

Mechanism of Action: Trabectedin's binding to the DNA minor groove causes a bend in the DNA helix.[19][20] This distortion interferes with the binding of transcription factors and the machinery of DNA repair, particularly the transcription-coupled nucleotide excision repair (TC-NER) pathway.[19] This leads to the inhibition of trans-activated transcription and the generation of DNA double-strand breaks, ultimately resulting in cell cycle arrest and apoptosis.[10][18] Furthermore, trabectedin can modulate the tumor microenvironment by affecting cytokine and chemokine production by tumor-associated macrophages.[18][20]

III. Experimental Protocols for Evaluating Anticancer Activity

This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer potential of isoquinoline derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][12] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isoquinoline derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[1]

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline derivative in complete medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[1]

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound) and an untreated control.[16]

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[12][21]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the crystals.[1][22]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.[16]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) incubation1 2. Incubation (24h, 37°C, 5% CO2) cell_seeding->incubation1 add_compound 3. Add Isoquinoline Derivative (various concentrations) incubation1->add_compound incubation2 4. Incubation (e.g., 48h) add_compound->incubation2 add_mtt 5. Add MTT Solution (0.5 mg/mL) incubation2->add_mtt incubation3 6. Incubation (2-4h) add_mtt->incubation3 solubilize 7. Solubilize Formazan (add DMSO) incubation3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate 9. Calculate % Viability & IC50 read_absorbance->calculate

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • 12x75 mm polystyrene/polypropylene tubes

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the isoquinoline derivative at the desired concentrations and for the appropriate time to induce apoptosis.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis Staining and Analysis Workflow

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells 1. Treat Cells with Isoquinoline Derivative harvest_cells 2. Harvest Adherent and Floating Cells treat_cells->harvest_cells wash_cells 3. Wash with Cold PBS harvest_cells->wash_cells resuspend 4. Resuspend in 1X Binding Buffer wash_cells->resuspend add_stains 5. Add Annexin V-FITC and PI resuspend->add_stains incubate 6. Incubate 15-20 min in the Dark add_stains->incubate add_buffer 7. Add 1X Binding Buffer incubate->add_buffer analyze 8. Analyze on Flow Cytometer add_buffer->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[18]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[18]

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[5]

  • 12x75 mm polystyrene/polypropylene tubes

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the isoquinoline derivative for the desired duration.

    • Harvest the cells and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While vortexing gently, add the cell suspension dropwise into ice-cold 70% ethanol. This is a critical step to prevent cell clumping.[5][20]

    • Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[5]

  • Staining:

    • Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 300-500 µL of PI/RNase A staining solution.[20] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[18]

    • Incubate for 15-30 minutes at room temperature or 37°C in the dark.[10][20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate data acquisition.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow

CellCycle_Workflow cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells 1. Treat Cells with Isoquinoline Derivative harvest_and_wash 2. Harvest and Wash with Cold PBS treat_cells->harvest_and_wash fix_in_ethanol 3. Fix in Cold 70% Ethanol (dropwise while vortexing) harvest_and_wash->fix_in_ethanol store 4. Incubate on Ice (≥30 min) or Store at -20°C fix_in_ethanol->store wash_pellet 5. Wash Cell Pellet with PBS store->wash_pellet add_pi_rnase 6. Resuspend in PI/RNase A Solution wash_pellet->add_pi_rnase incubate 7. Incubate 15-30 min in the Dark add_pi_rnase->incubate analyze 8. Analyze DNA Content incubate->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

IV. Synthesis of Novel Isoquinoline Derivatives

The versatile isoquinoline scaffold allows for the synthesis of a wide range of derivatives with potentially enhanced anticancer activity.[6][7][23]

General Synthetic Strategies: Several classic and modern synthetic routes are employed to construct the isoquinoline core and introduce various substituents. These include:

  • Bischler-Napieralski Reaction: A common method for the synthesis of 3,4-dihydroisoquinolines.[24]

  • Pictet-Spengler Reaction: Used to synthesize tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[24]

  • Pomeranz-Fritsch Reaction: Another method for the synthesis of the isoquinoline core.[24]

  • Modern Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are used to introduce aryl and alkynyl groups.[21]

Exemplary Synthetic Protocol: Synthesis of a Tetrahydroisoquinoline Derivative This is a generalized protocol illustrating a multi-step synthesis.

  • Step 1: Henry Reaction: Condensation of an appropriate benzaldehyde with a nitroalkane to form a nitroalkene.

  • Step 2: Reduction of the Nitroalkene: Reduction of the nitro group to an amine and the double bond to a single bond.

  • Step 3: Cyclization (Pictet-Spengler type): Reaction of the resulting amine with an aldehyde or ketone to form the tetrahydroisoquinoline ring.

  • Step 4: Further Functionalization: Introduction of various substituents at different positions of the isoquinoline ring to create a library of compounds for screening.[6]

V. In Vivo Evaluation of Anticancer Activity

Promising isoquinoline derivatives identified through in vitro screening should be further evaluated in vivo using animal models.[25]

Xenograft Models: Human tumor xenograft models are widely used for the preclinical assessment of anticancer drugs.[8][25]

Protocol Overview: Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Human cancer cells are cultured in vitro.

    • A specific number of cells (e.g., 1-10 million) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][26]

  • Tumor Growth Monitoring:

    • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.

    • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Drug Treatment:

    • Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The isoquinoline derivative is administered through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[26]

  • Efficacy Assessment:

    • Tumor growth is monitored throughout the treatment period.

    • The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).

VI. Conclusion and Future Perspectives

Isoquinoline derivatives represent a highly promising class of compounds in cancer research. Their diverse mechanisms of action provide multiple avenues for therapeutic intervention. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel isoquinoline-based anticancer agents. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of combination therapies to overcome drug resistance.

VII. References

  • The Anti-Cancer Mechanisms of Berberine: A Review - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Unique features of trabectedin mechanism of action - PubMed. (n.d.). Retrieved from [Link]

  • Trabectedin mechanism of action: what's new? - PubMed. (n.d.). Retrieved from [Link]

  • Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - MDPI. (n.d.). Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • The anti-cancer activity of noscapine: a review - PubMed. (n.d.). Retrieved from [Link]

  • Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. (n.d.). Retrieved from [Link]

  • A Review of Trabectedin (ET-743): A Unique Mechanism of Action - AACR Journals. (n.d.). Retrieved from [Link]

  • The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma. (2024, March 11). Retrieved from [Link]

  • Noscapine derivatives as potential anticancer agents - Faculty of Pharmacy and Pharmaceutical Sciences - Monash University. (n.d.). Retrieved from [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed. (n.d.). Retrieved from [Link]

  • Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Full article: Trabectedin Mechanism of Action: What's New?. (2013, November 6). Retrieved from [Link]

  • Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - NIH. (n.d.). Retrieved from [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy | Semantic Scholar. (n.d.). Retrieved from [Link]

  • An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology - Frontiers. (2019, August 5). Retrieved from [Link]

  • Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines | Scilit. (n.d.). Retrieved from [Link]

  • Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - OUCI. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025, December 12). Retrieved from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed. (2021, October 25). Retrieved from [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (n.d.). Retrieved from [Link]

  • Natural and synthetic isoquinolines with anticancer activity - ResearchGate. (n.d.). Retrieved from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - Bentham Science Publisher. (2021, July 5). Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (n.d.). Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. (2024, January 5). Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017, January 5). Retrieved from [Link]

  • The Anti-Cancer Activity of Noscapine: A Review - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC - NIH. (2016, August 5). Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (2025, August 26). Retrieved from [Link]

  • Antitumor Efficacy Testing in Rodents | JNCI - Oxford Academic. (2008, November 5). Retrieved from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021, October 24). Retrieved from [Link]

  • In vitro radiosensitisation by trabectedin in human cancer cell lines - PubMed. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025, December 12). Retrieved from [Link]

  • (PDF) Trabectedin Induces Synthetic Lethality via the p53-Dependent Apoptotic Pathway in Ovarian Cancer Cells Without BRCA Mutations When Used in Combination with Niraparib - ResearchGate. (2025, March 6). Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024, July 12). Retrieved from [Link]

  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Radiosensitizing Effect of Trabectedin on Human Soft Tissue Sarcoma Cells - CNR-IRIS. (2022, November 18). Retrieved from [Link]

  • Trabectedin Induces Synthetic Lethality via the p53-Dependent Apoptotic Pathway in Ovarian Cancer Cells Without BRCA Mutations When Used in Combination with Niraparib - MDPI. (n.d.). Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: Harnessing Isoquinoline Compounds for Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for effective antiviral therapeutics is a cornerstone of global health security. Viruses, with their rapid mutation rates and diverse replication strategies, present a formidable challenge to drug development.[1][2] In this context, natural products have historically served as a rich reservoir of novel chemical scaffolds.[3] Among these, isoquinoline alkaloids—a diverse class of nitrogen-containing compounds primarily sourced from plants—have emerged as a particularly promising frontier in antiviral research.[4][5] These compounds exhibit a broad spectrum of activity against numerous, often unrelated, DNA and RNA viruses, including influenza viruses, coronaviruses, flaviviruses, and retroviruses.[3][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of isoquinoline compounds in antiviral research. It moves beyond a mere listing of facts to provide field-proven insights into the causality behind experimental choices, detailed protocols for core assays, and an exploration of the molecular mechanisms that underpin the antiviral efficacy of this versatile chemical class.

Prominent Antiviral Isoquinoline Alkaloids: A Snapshot

Several isoquinoline alkaloids have been extensively studied for their antiviral properties. Their efficacy is often broad, targeting multiple viral families. The selection of a compound for screening is typically guided by existing literature on its activity against similar viruses or its known interaction with specific host or viral targets.

CompoundChemical ClassKey Viral TargetsReported Efficacy (Example)
Berberine ProtoberberineChikungunya (CHIKV), SARS-CoV-2, HIV-1, HSV, HCMVCHIKV: EC₅₀ = 1.8 µM; CC₅₀ > 100 µM[6]
Tetrandrine Bis-benzylisoquinolineEbola (EBOV), SARS-CoV-2, Dengue (DENV), Zika (ZIKV)SARS-CoV-2: Potent entry inhibitor[1]
Cepharanthine Bis-benzylisoquinolinePan-coronavirus, Flaviviruses (ZIKV, DENV, JEV)Pan-coronavirus entry inhibitor[3][8]
Emetine Ipecac AlkaloidBroad-spectrum RNA viruses, Coronaviruses (MERS, SARS-CoV-2)Potent inhibitor of multiple coronaviruses
Pancratistatin AmaryllidaceaeFlaviviruses (Dengue, Yellow Fever), BunyavirusesBroad activity against RNA viruses[7]

Mechanisms of Antiviral Action: A Multi-Pronged Attack

The power of isoquinoline compounds lies in their ability to disrupt the viral life cycle at multiple stages. They can act directly on viral components or, more commonly, modulate host cell pathways that the virus has hijacked for its own replication.[1][6] This dual approach can reduce the likelihood of resistance development.

Interference with Viral Entry and Fusion

A critical first line of defense is preventing the virus from entering the host cell. Several isoquinoline alkaloids excel at this stage.

  • Blocking Receptor Binding: Some compounds can interfere with the interaction between viral surface proteins (like the SARS-CoV-2 Spike protein) and host cell receptors (like ACE2).[3]

  • Inhibiting Endosomal Trafficking: Many viruses enter cells via endocytosis and require a low-pH environment within the endosome to uncoat and release their genetic material. Bis-benzylisoquinoline alkaloids (BBAs) like tetrandrine and cepharanthine have been shown to accumulate in endolysosomes, raising the pH and compromising the endolysosomal trafficking required for viral entry and replication.[8]

  • Targeting Host Factors: Instead of binding viral proteins, compounds like cepharanthine are proposed to act as pan-coronavirus entry inhibitors by targeting host calcium channels, which are critical for Spike-ACE2-mediated membrane fusion.[3]

G cluster_virus Virus cluster_host Host Cell cluster_compound Isoquinoline Action V Viral Particle S Spike Protein ACE2 ACE2 Receptor S->ACE2 1. Binding Endosome Endosome (Acidification) ACE2->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent Uncoating Lysosome Lysosome Replication Viral Replication Fusion->Replication 4. Genome Release BBA BBA Alkaloids (e.g., Tetrandrine) BBA->Endosome Inhibits Acidification BBA->Fusion Blocks Fusion

Caption: Inhibition of Viral Entry via Endosomal Pathway by Isoquinoline Alkaloids.

Modulation of Host Signaling Pathways

Viruses are obligate intracellular parasites that manipulate host signaling to create a favorable environment for replication. Isoquinoline compounds can reset this balance.[1][2]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many viruses activate this pathway to promote their replication and inhibit apoptosis. Isoquinolines can interfere with NF-κB activation, thereby exerting both antiviral and anti-inflammatory effects.[1][9]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular-signal-Regulated Kinase (MAPK/ERK) pathway is another crucial cellular signaling cascade involved in cell proliferation and survival, which is often co-opted by viruses. Isoquinolines can modulate this pathway to suppress viral replication.[1][9]

G cluster_signal Host Cell Signaling cluster_pathways Signaling Cascades cluster_nucleus Nucleus Virus Viral Infection MEK_ERK MEK/ERK Pathway Virus->MEK_ERK Activates NFkB NF-κB Pathway Virus->NFkB Activates ProViral Pro-Viral Gene Expression MEK_ERK->ProViral Inflammation Pro-Inflammatory Cytokines NFkB->Inflammation Viral Replication Viral Replication ProViral->Viral Replication Pathology Pathology Inflammation->Pathology Iso Isoquinoline Compound Iso->MEK_ERK Inhibits Iso->NFkB Inhibits

Caption: Modulation of Pro-Viral Host Signaling Pathways by Isoquinolines.

Application Notes: A Guide to Experimental Design

A successful antiviral screening campaign requires a logical, stepwise approach. The trustworthiness of a protocol lies in its self-validating nature, where each step confirms the conditions for the next.

  • Establish Cytotoxicity First: Before assessing antiviral activity, the cytotoxicity of the compound on the host cell line must be determined. An agent is only useful if it inhibits the virus at a concentration that is not toxic to the host cell. This establishes the therapeutic window.

  • Select the Right Assay for the Question:

    • High-Throughput Screening (HTS): Use cell viability assays (e.g., CellTiter-Glo®) or reporter virus assays (e.g., luciferase/GFP-tagged viruses) to quickly screen many compounds.

    • Potency Determination: The Plaque Reduction Assay (PRA) is the gold standard for determining the 50% effective concentration (EC₅₀) for lytic viruses, as it measures the reduction in infectious virus particles.[10]

    • Mechanism of Action (MOA): Time-of-addition assays, where the compound is added at different stages of the viral life cycle, can pinpoint whether it acts on entry, replication, or egress.

Detailed Experimental Protocols

The following protocols are foundational for evaluating the antiviral potential of isoquinoline compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Causality: This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell viability. This is essential for calculating the 50% cytotoxic concentration (CC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the isoquinoline compound in cell culture medium. Include a "cells only" (no compound) control and a "medium only" (no cells) blank.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Incubate for 48-72 hours (this duration should match the duration of your planned antiviral assay).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The incubation allows viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol 2: Antiviral Potency via Plaque Reduction Assay (PRA)

Causality: This assay quantifies the number of infectious viral particles (plaque-forming units, PFU) in a sample. A "plaque" is a zone of cell death (cytopathic effect) caused by viral replication. An effective antiviral will reduce the number and/or size of these plaques. The semi-solid overlay (e.g., agarose) is critical as it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Inoculation: Prepare serial dilutions of your virus stock. Infect the cell monolayers with a low multiplicity of infection (MOI) that will yield countable plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare various concentrations of the isoquinoline compound in a 2X concentrated semi-solid overlay medium (e.g., 2% agarose mixed 1:1 with 2X MEM). The concentrations should be below the determined CC₅₀.

  • Overlay Application: After adsorption, remove the viral inoculum, wash the cells gently with PBS, and overlay the monolayer with the compound-containing agarose medium. The overlay immobilizes the virus spread.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days, depending on the virus).

  • Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet, which stains living cells purple, leaving the plaques clear.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀—the concentration that inhibits 50% of plaque formation—using non-linear regression.

Data Interpretation: The Selectivity Index

The ultimate measure of a compound's potential as a drug is its Selectivity Index (SI) . It is a ratio that compares the concentration at which it is toxic to cells to the concentration at which it is effective against the virus.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising compound, as it suggests that the antiviral effects are observed at concentrations far below those that cause host cell toxicity. A compound with an SI > 10 is generally considered a good candidate for further development.

G cluster_data Experimental Data CC50 CC₅₀ (Cytotoxicity Assay) Measures Host Toxicity SI Selectivity Index (SI) SI = CC₅₀ / EC₅₀ CC50->SI Calculate EC50 EC₅₀ (Antiviral Assay) Measures Viral Inhibition EC50->SI Calculate Result Higher SI = Better Therapeutic Potential SI->Result Indicates

Caption: Relationship between Cytotoxicity, Efficacy, and the Selectivity Index.

Conclusion and Future Directions

Isoquinoline compounds represent a validated and exciting source of potential antiviral drugs.[4] Their ability to target multiple stages of the viral life cycle and modulate host responses makes them robust candidates for combating a wide range of viral pathogens.[1][6] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the isoquinoline scaffold to develop synthetic derivatives with enhanced potency and improved safety profiles.[1][2]

  • Combination Therapy: Investigating the synergistic effects of isoquinoline compounds with existing antiviral drugs to enhance efficacy and combat resistance.

  • In Vivo Studies: Progressing the most promising compounds from in vitro assays to animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

By leveraging the systematic protocols and mechanistic insights outlined in this guide, the research community can effectively unlock the full therapeutic potential of this remarkable class of natural compounds.

References

  • Gouttenoire, J., et al. (2020). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI. [Link]

  • Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]

  • Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. SRUC, Scotland's Rural College. [Link]

  • Safratova, M., et al. (2023). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. PMC - NIH. [Link]

  • Kopanska, K., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Morsy, A. R. I., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. ResearchGate. [Link]

  • Use of isoquinoline compounds to prepare antiviral products.
  • Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. OUCI. [Link]

  • Gabrielsen, B., et al. (1992). Antiviral (RNA) activity of selected Amaryllidaceae isoquinoline constituents and synthesis of related substances. PubMed. [Link]

  • Huang, L., et al. (2024). Bis-benzylisoquinoline alkaloids inhibit flavivirus entry and replication by compromising endolysosomal trafficking and autophagy. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through a palladium-catalyzed Buchwald-Hartwig amination, is a powerful tool for creating C-N bonds but can be sensitive to various experimental parameters.[1][2] This resource aims to equip you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Low to No Product Formation

Initial Observation: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials (5-haloisoquinoline and tert-butyl piperazine-1-carboxylate).

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[3]

    • Solution 1 (Pre-catalyst Choice): Switch to a more easily activated precatalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common, well-defined precatalysts are designed for rapid generation of the active Pd(0) complex.[3][4]

    • Solution 2 (Exclusion of Oxygen): Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas all solvents and reagents thoroughly.

    • Solution 3 (Ligand Integrity): Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands. Consider using air-stable ligands or precatalysts.

  • Incorrect Base: The chosen base may not be strong enough to deprotonate the piperazine nitrogen or facilitate the catalytic cycle.

    • Solution 1 (Base Strength): Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions.[5] If your substrate has base-sensitive functional groups, consider weaker bases like K₂CO₃ or Cs₂CO₃, but be aware that this may require higher temperatures or longer reaction times.[5]

    • Solution 2 (Base Solubility): Ensure the base is sufficiently soluble in the reaction solvent. Insoluble bases can lead to slow and incomplete reactions.

  • Inappropriate Ligand: The ligand plays a critical role in the catalytic cycle, influencing oxidative addition and reductive elimination.[6][7][8]

    • Solution 1 (Ligand Selection): For heteroaryl halides like 5-bromoisoquinoline, sterically hindered and electron-rich phosphine ligands are often required.[7][9] Consider ligands such as Xantphos, DavePhos, or RuPhos, which have proven effective for challenging couplings.[3][5]

    • Solution 2 (Ligand-to-Metal Ratio): The optimal ligand-to-palladium ratio is crucial. Typically, a ratio of 1:1 to 2:1 is used. An excess of ligand can sometimes inhibit the reaction.

Problem 2: Significant Formation of Side Products

Initial Observation: Besides the desired product, other spots are visible on TLC, or peaks are present in the LC-MS, indicating side reactions.

Potential Causes & Solutions:

  • Hydrodehalogenation of 5-haloisoquinoline: The starting aryl halide is converted back to isoquinoline.

    • Cause: This can occur via a β-hydride elimination pathway if primary aliphatic amines are present as impurities or if the reaction conditions favor this side reaction.[1][8]

    • Solution: Ensure high purity of the tert-butyl piperazine-1-carboxylate. Using a well-defined precatalyst can sometimes minimize this side reaction.[6][8]

  • Homocoupling of 5-haloisoquinoline: Formation of 5,5'-biisoquinoline.

    • Cause: This can be more prevalent in Ullmann-type reactions which utilize copper catalysts, but can also occur in palladium catalysis under certain conditions.[10][11]

    • Solution: Optimize the reaction temperature and catalyst loading. Lowering the temperature may reduce the rate of homocoupling.

  • Double Arylation of Piperazine: If unprotected piperazine is used or if the Boc-protecting group is cleaved under the reaction conditions.

    • Solution: Ensure the integrity of the Boc-protecting group on the piperazine starting material. If using unprotected piperazine, carefully control the stoichiometry to favor mono-arylation.[12]

Problem 3: Difficulty in Product Purification

Initial Observation: The crude product is difficult to purify by column chromatography, with fractions containing mixtures of product and starting materials or byproducts.

Potential Causes & Solutions:

  • Co-elution of Product and Starting Materials: The polarity of the product and unreacted starting materials may be very similar.

    • Solution 1 (Solvent System Optimization): Experiment with different solvent systems for column chromatography to achieve better separation.

    • Solution 2 (Reaction to Completion): Drive the reaction to completion by optimizing conditions (longer reaction time, slightly higher temperature, or a more active catalyst system) to minimize the amount of unreacted starting material.

  • Persistent Palladium Impurities: Residual palladium can contaminate the final product.

    • Solution: After the reaction, consider a work-up procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or by filtering the crude product through a pad of celite and silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium source for this synthesis?

A1: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, modern, well-defined palladium precatalysts often provide more consistent results and can be used at lower catalyst loadings.[3][4][13] These precatalysts are air-stable and designed to readily form the active Pd(0) species in solution, which can improve reaction efficiency and reproducibility.[3][4]

Q2: How do I choose the right ligand for coupling with a heteroaryl halide like 5-bromoisoquinoline?

A2: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with heteroaryl halides.[6][8] The ligand must stabilize the palladium catalyst and facilitate both the oxidative addition of the 5-bromoisoquinoline and the reductive elimination of the final product.[7][14] Sterically hindered and electron-rich phosphine ligands are generally preferred as they increase the nucleophilicity of the Pd(0) center, which aids in the oxidative addition step.[7] Ligands like Xantphos, with a large bite angle, or bulky biaryl phosphine ligands such as RuPhos and BrettPhos have shown broad utility in C-N cross-coupling reactions involving challenging substrates.[3][5][9]

Q3: Which base should I use, and why?

A3: The base plays a crucial role in the catalytic cycle by deprotonating the piperazine nitrogen, which allows it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many cases.[5] However, it is not compatible with all functional groups.[5] For substrates with base-sensitive moieties, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, although this may necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.[5] Lithium bis(trimethylsilyl)amide (LiHMDS) is another option that offers good functional group tolerance.[5]

Q4: What are the ideal solvent choices for this reaction?

A4: The solvent must be anhydrous and capable of dissolving the reagents and catalyst system. Toluene is a common and effective solvent for Buchwald-Hartwig aminations.[5] Other aprotic solvents such as dioxane, THF, or DMF can also be used. The choice of solvent can sometimes influence the reaction rate and yield, so it may be a parameter worth screening during optimization.

Q5: Can I use 5-chloroisoquinoline instead of 5-bromoisoquinoline?

A5: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[7] This is because the C-Cl bond is stronger and less readily undergoes oxidative addition to the Pd(0) center.[7] To successfully use 5-chloroisoquinoline, you will likely need a more active catalyst system, which typically involves a more electron-rich and sterically hindered ligand, and potentially higher reaction temperatures.[7]

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromoisoquinoline (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and the chosen base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) in a small amount of anhydrous solvent.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Action
Low to No ProductInactive CatalystUse a well-defined precatalyst, ensure inert atmosphere.
Incorrect BaseUse a stronger base like NaOtBu or optimize with K₂CO₃/Cs₂CO₃ at higher temperatures.
Inappropriate LigandScreen electron-rich, bulky phosphine ligands (e.g., Xantphos, RuPhos).
Side Product FormationHydrodehalogenationEnsure high purity of reagents, consider a different precatalyst.
HomocouplingLower the reaction temperature.
Purification IssuesCo-elutionOptimize column chromatography solvent system, drive reaction to completion.
Palladium ResidueIncorporate a wash with a chelating agent in the work-up.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Ar-Pd(II)(X)L->Ligand Exchange & Deprotonation HNR'R'', Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ligand Exchange & Deprotonation->Ar-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' (Product) Ar-NR'R'' (Product) Reductive Elimination->Ar-NR'R'' (Product) Troubleshooting Workflow start Low Yield Observed check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Change Pd source/ligand. Ensure inert atmosphere. check_catalyst->optimize_catalyst No check_reagents Are reagents pure? check_conditions->check_reagents Yes optimize_conditions Screen base, solvent, and temperature. check_conditions->optimize_conditions No purify_reagents Use fresh, high-purity starting materials. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->start Re-run optimize_conditions->start Re-run purify_reagents->start Re-run

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

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  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available from: [Link]

  • Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available from: [Link]

  • Ciofini, I., et al. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Özdemir, İ., et al. (2007). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. Available from: [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science. Available from: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available from: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. Available from: [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available from: [Link]

  • Knauber, T., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. Available from: [Link]

  • Brogi, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Google Patents. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available from: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. (2021). Ullmann Reaction. Available from: [Link]

  • Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. Available from: [Link]

  • Jana, P., et al. (2022). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available from: [Link]

  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available from: [Link]

  • Google Patents. (2012). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • Gemo, A., et al. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Available from: [Link]

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Technical Support Center: Stability of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate (CAS 444620-69-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Understanding the stability of this compound in solution is critical for ensuring experimental reproducibility, minimizing impurity formation, and guaranteeing the integrity of your results.

This guide provides in-depth answers to frequently asked questions and troubleshoots common issues encountered during its handling, storage, and use in reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of instability in the this compound molecule?

The most significant liability in the molecule's structure is the tert-butoxycarbonyl (Boc) protecting group . This group is intentionally designed to be labile under acidic conditions.[1][2] The primary degradation pathway involves the acid-catalyzed cleavage of the Boc group to yield the free piperazine derivative and gaseous byproducts (isobutylene and CO₂). This reaction is driven by the formation of the stable tert-butyl cation intermediate.[2][3]

Therefore, exposure to even trace amounts of acid in solvents, on glassware, or from reagents can initiate this degradation.

cluster_main Primary Degradation Pathway: Acid-Catalyzed Deprotection Parent tert-butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate Intermediate Protonated Carbamate Parent->Intermediate H⁺ (Acid) Products Deprotected Piperazine + Isobutylene + CO₂ Intermediate->Products Spontaneous Cleavage

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Q2: What are the optimal storage conditions for this compound in both solid and solution forms?

Proper storage is crucial to maintain the compound's integrity. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:

FormRecommended TemperatureAtmosphereContainer
Solid2-8°C[4] or -20°C[5]Inert (Argon or Nitrogen)Tightly sealed, light-resistant vial
Solution-20°C to -80°C[5]Inert (Argon or Nitrogen)Tightly sealed vial with a PTFE-lined cap

Expert Insight: While refrigeration at 2-8°C is common for solids, long-term storage at -20°C is preferable to minimize any potential for slow degradation. For solutions, especially in aprotic solvents like DMSO, storage at -80°C significantly reduces the rate of any potential side reactions. Always use anhydrous, high-purity solvents for preparing stock solutions.

Q3: How does pH affect the stability of the compound in aqueous or protic solutions?

The compound's stability is highly dependent on pH due to the acid-labile Boc group.[6][7]

  • Acidic Conditions (pH < 5): The compound will degrade rapidly. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cause complete deprotection within minutes to hours at room temperature.[2][3] Even weak acids or acidic buffers can cause significant degradation over time.

  • Neutral Conditions (pH ≈ 6-8): The compound is generally stable for short-term experimental use. However, for long-term storage in protic solvents, maintaining a strictly neutral pH is essential.

  • Basic Conditions (pH > 8): The Boc group is highly stable under basic conditions.[1][7] The isoquinoline and piperazine rings are also stable against base-catalyzed hydrolysis. Therefore, basic conditions are well-tolerated.

Q4: Is this compound sensitive to light or oxidation?
  • Photostability: The isoquinoline core, being an aromatic heterocyclic system, can be susceptible to photolytic degradation.[8] While specific studies on this molecule are not publicly available, it is best practice under ICH guidelines for photostability testing to assume sensitivity.[9][10] We recommend protecting solutions from direct light by using amber vials or wrapping containers in foil, especially during long experiments or storage.

  • Oxidative Stability: The isoquinoline ring can be oxidized, particularly at the nitrogen atom, to form an N-oxide, or undergo ring cleavage under harsh conditions with strong oxidizing agents like potassium permanganate.[11][12][13] Atmospheric oxygen can also cause slow oxidation, often leading to discoloration (yellowing) of the material or its solutions over time.[11] To mitigate this, handle the compound under an inert atmosphere (N₂ or Ar) where possible and use degassed solvents for solution preparation.

Troubleshooting Guide

Problem: My solution of the compound has turned yellow or brown over time.
  • Probable Cause: This is a classic sign of oxidation. The nitrogen on the isoquinoline ring or other parts of the aromatic system may have been oxidized.[11] This can be accelerated by exposure to air and light.

  • Solution:

    • Confirm Purity: Analyze the discolored solution by LC-MS to identify potential oxidative byproducts.

    • Prevention: Prepare fresh solutions using high-purity, degassed solvents. Store stock solutions under an inert atmosphere (argon or nitrogen) at -80°C and protect them from light.

Problem: My LC-MS analysis shows a significant peak corresponding to the mass of the deprotected compound (de-Boc version).
  • Probable Cause: The sample has been exposed to acidic conditions. This is the most common failure mode.

  • Troubleshooting Steps:

    • Mobile Phase: Ensure the pH of your HPLC/LC-MS mobile phase is not strongly acidic. While additives like formic acid or TFA are common, their concentration should be minimized (e.g., ≤0.1%). If stability is a major concern, consider a mobile phase buffered closer to neutral.

    • Solvent Check: Verify that the solvent used to dissolve the sample (e.g., DMSO, Methanol) is not contaminated with acid. Use fresh, high-purity, anhydrous grade solvents.

    • Reaction Conditions: If the sample is from a reaction, check all reagents for acidic nature. Some reagents, like amine hydrochlorides, can introduce acid.

    • Glassware: Ensure all glassware is thoroughly washed and dried, as residual cleaning acids can be a source of contamination.

cluster_troubleshooting Troubleshooting Workflow: Unwanted Deprotection Start Observation: Deprotected peak in LC-MS CheckMobilePhase Is Mobile Phase Acidic? Start->CheckMobilePhase CheckSolvent Is Sample Solvent Acidic? CheckMobilePhase->CheckSolvent No SolutionFound Solution: Use neutral/buffered conditions, high-purity solvents. CheckMobilePhase->SolutionFound Yes CheckReagents Are Reaction Reagents Acidic? CheckSolvent->CheckReagents No CheckSolvent->SolutionFound Yes CheckReagents->SolutionFound No CheckReagents->SolutionFound Yes

Sources

Common side reactions in the synthesis of isoquinoline-piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoquinoline-piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and side reactions encountered during the synthesis of these valuable scaffolds, providing troubleshooting advice and in-depth scientific explanations to streamline your experimental workflows.

The synthesis of isoquinoline-piperazines typically involves two key stages: the construction of the isoquinoline core and the subsequent attachment of the piperazine moiety, or the use of a piperazine-containing precursor in the isoquinoline synthesis itself. This guide is structured to address potential issues in both phases of the synthesis.

Part 1: Troubleshooting Guide for Common Side Reactions

This section is formatted as a series of questions and answers to directly address specific experimental problems.

Issues in Isoquinoline Ring Synthesis

The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for constructing the isoquinoline core.[1] However, they are not without their challenges.

Question 1: My Bischler-Napieralski reaction is giving a low yield of the desired dihydroisoquinoline, and I'm observing a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?

Answer:

This is a classic side reaction in the Bischler-Napieralski synthesis known as the retro-Ritter reaction .[2] It is particularly prevalent when the reaction conditions are too harsh or when the aromatic ring of the phenethylamide precursor is not sufficiently electron-rich.

Causality: The Bischler-Napieralski reaction proceeds through a nitrilium ion intermediate.[2] Under forcing conditions (e.g., high temperatures with strong dehydrating agents like P₂O₅), this intermediate can fragment, leading to the formation of a stable styrene derivative and a nitrile.[2]

Troubleshooting Protocol:

  • Milder Dehydrating Agent: Switch from P₂O₅/POCl₃ to milder conditions. Trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at low temperatures can be very effective.[3]

  • Solvent Choice: If the retro-Ritter reaction persists, consider using the corresponding nitrile as the solvent. This can shift the equilibrium of the side reaction back towards the desired nitrilium ion intermediate.

  • Substrate Activation: If possible, ensure the aromatic ring of your β-phenylethylamide has electron-donating groups, as this facilitates the desired intramolecular electrophilic aromatic substitution.[4]

Question 2: In my Pictet-Spengler reaction with a less-activated aromatic precursor, I'm getting poor conversion and a complex mixture of products. How can I improve the yield of my tetrahydroisoquinoline?

Answer:

The Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.[5] Less-activated systems require more forcing conditions, which can lead to side reactions.

Causality: The key step is the intramolecular cyclization of an iminium ion. If the aromatic ring is not sufficiently nucleophilic, this cyclization will be slow, allowing for potential side reactions of the iminium ion, such as polymerization or reaction with other nucleophiles present.

Troubleshooting Protocol:

  • Acid Catalyst and Temperature: For less-activated systems, stronger acids like trifluoroacetic acid (TFA) and higher temperatures may be necessary. However, be cautious as this can also promote side reactions. A careful optimization of the acid catalyst and temperature is crucial.

  • Aprotic Media: While traditionally carried out in protic solvents, conducting the reaction in aprotic media has been shown to sometimes give superior yields.[5]

  • Protecting Groups: If your substrate contains sensitive functional groups, consider protecting them to prevent side reactions under the acidic conditions.

Issues in Piperazine Moiety Incorporation

The two primary methods for attaching a piperazine ring to an isoquinoline core are nucleophilic aromatic substitution (SNAr) on a halo-isoquinoline and palladium-catalyzed Buchwald-Hartwig amination.

Question 3: I am attempting a Buchwald-Hartwig amination of 1-chloroisoquinoline with piperazine, but the reaction is sluggish and gives a low yield. What are the likely causes?

Answer:

Low yields in Buchwald-Hartwig aminations can often be attributed to catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.

Causality: The catalytic cycle of the Buchwald-Hartwig reaction involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Any disruption in this cycle can lead to poor conversion. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst.

Troubleshooting Protocol:

  • Ligand Selection: For coupling with a secondary cyclic amine like piperazine, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[6] Experiment with different ligands to find the optimal one for your specific substrate.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and added under an inert atmosphere.

  • Catalyst Pre-catalyst: Consider using a pre-formed palladium pre-catalyst, which can lead to more reproducible results.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Question 4: During the SNAr reaction of 1-chloroisoquinoline with piperazine, I am observing the formation of a significant amount of a di-substituted byproduct. How can I favor mono-substitution?

Answer:

The formation of a di-substituted product, where two isoquinoline units are attached to one piperazine molecule, is a common side reaction due to the presence of two nucleophilic nitrogen atoms in piperazine.

Causality: After the first nucleophilic attack of one piperazine nitrogen on the 1-chloroisoquinoline, the second nitrogen of the newly formed 1-(isoquinolin-1-yl)piperazine is still nucleophilic and can react with another molecule of 1-chloroisoquinoline.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a large excess of piperazine relative to the 1-chloroisoquinoline. This will statistically favor the mono-substitution product.

  • Mono-protected Piperazine: The most effective way to prevent di-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[7] The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, preventing it from reacting. The Boc group can be easily removed later under acidic conditions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution, although this may also decrease the overall reaction rate.

Question 5: I am performing a synthesis where a piperazine moiety is present on the phenethylamide precursor for a Bischler-Napieralski reaction. The reaction is failing, and I am recovering a complex mixture. What could be the issue?

Answer:

The presence of an unprotected piperazine ring in the starting material for a Bischler-Napieralski reaction is highly problematic due to the strongly acidic and dehydrating conditions.

Causality: The basic nitrogen atoms of the piperazine ring will be protonated by the strong acid catalysts (e.g., POCl₃, P₂O₅), forming a dicationic species. This can lead to several undesirable outcomes:

  • Poor Solubility: The salt formation can drastically reduce the solubility of the starting material in the reaction solvent.

  • Deactivation of the Aromatic Ring: The positive charges on the piperazine moiety can deactivate the aromatic ring towards the desired intramolecular electrophilic aromatic substitution.

  • Side Reactions: The highly acidic conditions can lead to degradation of the piperazine ring.[5][8]

Troubleshooting Protocol:

  • Protecting Group Strategy: It is essential to protect the piperazine nitrogens before attempting the Bischler-Napieralski cyclization. The Boc group is a suitable choice as it is stable under many reaction conditions but can be removed with acid after the isoquinoline ring has been formed.

  • Alternative Synthetic Route: Consider an alternative synthetic strategy where the piperazine moiety is introduced after the formation of the isoquinoline ring. For example, synthesize a halo-substituted isoquinoline and then perform a Buchwald-Hartwig amination or an SNAr reaction with piperazine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look out for in my final isoquinoline-piperazine product?

A1: Common impurities can include:

  • Unreacted starting materials: Residual halo-isoquinoline or piperazine.

  • Di-substituted piperazine: As discussed in the troubleshooting guide.

  • Products of side reactions: Such as the styrene derivative from a retro-Ritter reaction if you used a Bischler-Napieralski synthesis.

  • Catalyst residues: If a palladium-catalyzed coupling was used, trace amounts of palladium can remain.

  • Solvents and reagents: Residual solvents and byproducts from the workup.

Q2: How can I best purify my final isoquinoline-piperazine product?

A2: The purification strategy will depend on the properties of your specific compound.

  • Column Chromatography: This is the most common method for purifying research-scale quantities. The polarity of the eluent will need to be optimized.

  • Crystallization: If your compound is a solid, crystallization can be a very effective method for obtaining highly pure material.

  • Acid-Base Extraction: The basic nature of the piperazine and isoquinoline nitrogens can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to precipitate or extract the pure product.

Q3: Are there any general tips for improving the success rate of isoquinoline-piperazine synthesis?

A3:

  • Protecting Groups are Key: When dealing with a bifunctional molecule like piperazine, a well-thought-out protecting group strategy is often the key to success.

  • Inert Atmosphere: For many of the coupling reactions, especially those involving organometallic catalysts, maintaining an inert atmosphere is crucial.

  • Reagent Quality: Use high-purity, dry solvents and fresh reagents, especially for moisture-sensitive reactions.

  • Reaction Monitoring: Closely monitor your reactions by TLC or LC-MS to determine the optimal reaction time and to identify the formation of any side products early on.

Part 3: Visualizations and Experimental Protocols

Visualizing Reaction Pathways and Troubleshooting

Bischler_Napieralski_Troubleshooting cluster_0 Bischler-Napieralski Reaction cluster_1 Troubleshooting start β-Phenylethylamide reagent POCl3 / P2O5 (Strong Acid) start->reagent Reaction Start intermediate Nitrilium Ion reagent->intermediate Dehydration product Desired Dihydroisoquinoline intermediate->product Cyclization (Desired Pathway) side_product Styrene Byproduct (Retro-Ritter) intermediate->side_product Fragmentation (Side Reaction) solution1 Use Milder Reagent (e.g., Tf2O, 2-Cl-Pyridine) side_product->solution1 solution2 Use Nitrile as Solvent side_product->solution2 solution3 Increase Aromatic Ring Electron Density side_product->solution3

Caption: Troubleshooting the Retro-Ritter side reaction in Bischler-Napieralski synthesis.

Piperazine_Coupling_Troubleshooting cluster_0 Piperazine Coupling to Halo-Isoquinoline cluster_1 Troubleshooting start Halo-Isoquinoline + Piperazine mono_product Mono-substituted Product (Desired) start->mono_product 1st Nucleophilic Attack di_product Di-substituted Product (Side Reaction) mono_product->di_product 2nd Nucleophilic Attack solution1 Use Large Excess of Piperazine di_product->solution1 solution2 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) di_product->solution2 solution3 Lower Reaction Temperature di_product->solution3

Caption: Strategies to avoid di-substitution in piperazine coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 1-Chloroisoquinoline with N-Boc-piperazine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add 1-chloroisoquinoline (1.0 equivalent) and N-Boc-piperazine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Deprotection of N-Boc-1-(isoquinolin-1-yl)piperazine

  • Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

References

  • Jacobsen, E. J., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Journal of Medicinal Chemistry, 42(11), 1123-1144. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Wikipedia. (2023). Trifluoroperacetic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3485–3488. [Link]

  • Sravanthi, V. V. N. S., & Kumar, M. P. (2015). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-238.
  • Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • RSC Publishing. (2018). Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines. [Link]

  • Gallou, F., & Lipshutz, B. H. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(1), 19-23. [Link]

  • Haque, E., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 786-829. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(12), 7091-7097. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7793. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77-80. [Link]

  • Sharma, V., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: A review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-126. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • ResearchGate. (2023). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. [Link]

  • MDPI. (2023). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. [Link]

  • PubMed. (2014). The medicinal chemistry of piperazines: A review. [Link]

  • ACS Publications. (2023). Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. [Link]

  • NIH. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]

  • ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs. [Link]

  • Wikipedia. (2023). Isoquinoline. [Link]

  • Sci-Hub. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. [Link]

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wikipedia. (2023). Trifluoroacetic acid. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • NIH. (2013). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • PubMed. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • YouTube. (2021). Bischler–Napieralski Reaction | Prepare for GATE, NET. [Link]

  • Wikipedia. (2023). Buspirone. [Link]

  • ACS Omega. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

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Technical Support Center: Overcoming Reactivity Challenges with Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic building block into their synthetic workflows. We understand that its unique structural features can present reactivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Molecule: A Structural Perspective on Reactivity

This compound is a sterically demanding and electronically complex molecule. Its reactivity is governed by a combination of factors that must be carefully considered during reaction design.

  • The Isoquinoline Moiety : The isoquinoline ring system contains a Lewis basic nitrogen atom that can coordinate to and potentially inhibit transition metal catalysts.[1] The ring itself is relatively electron-deficient, which can slow the rate of oxidative addition in palladium-catalyzed cross-coupling reactions when it is the electrophilic partner (e.g., as a 5-halo-isoquinoline).[2][3] Electrophilic substitution generally occurs on the benzene ring portion, at positions 5 and 8.[4]

  • The Piperazine Linker : The exocyclic piperazine nitrogen (N-H form, after Boc deprotection) is a potential nucleophile. However, its reactivity is modulated by the adjacent bulky isoquinoline scaffold.

  • The Tert-Butoxycarbonyl (Boc) Protecting Group : This group is exceptionally bulky, creating significant steric hindrance around the piperazine ring.[5] This can impede the approach of reagents to both the piperazine nitrogen and the C4/C6 positions of the isoquinoline ring.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses issues when using a halogenated version of the title compound (e.g., tert-butyl 4-(8-bromo-isoquinolin-5-yl)piperazine-1-carboxylate) as the electrophile in Suzuki-Miyaura or Buchwald-Hartwig reactions.

Q1: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the primary causes and how can I fix it?

Answer:

Failure in Suzuki-Miyaura couplings with this substrate class is common and typically stems from two main issues: catalyst inhibition and difficult oxidative addition. The Lewis basic nitrogen in the isoquinoline ring can bind to the palladium center, leading to catalyst deactivation.[1] Additionally, the steric bulk and electronic nature of the substrate can make the initial oxidative addition step of the catalytic cycle sluggish.

Here is a systematic approach to troubleshoot this reaction:

1. Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of hindered, heterocyclic system. You need a more robust system composed of a palladium precatalyst and a specialized ligand.

  • Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.

  • Palladium Source: Use air-stable palladium(II) precatalysts (e.g., G2, G3, G4 precatalysts) that efficiently generate the active Pd(0) species in situ.

Table 1: Recommended Starting Conditions for a Challenging Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Aryl Halide 1.0 equiv.Starting material. Purity is critical.
Boronic Acid/Ester 1.2 - 1.5 equiv.Excess nucleophile drives the reaction.
Pd Precatalyst XPhos Pd G3 (2 mol%)Robust, air-stable precatalyst for generating active catalyst.[6]
Ligand XPhos (2.2 mol%)Bulky, electron-rich ligand ideal for hindered substrates.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Strong, non-nucleophilic bases are effective.[7]
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents with a small amount of water are standard.[7]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation barrier.

2. Implement a Step-by-Step Optimization Workflow:

If the initial conditions do not provide satisfactory results, follow this optimization workflow. Only change one parameter at a time.

G cluster_0 Troubleshooting Workflow: Suzuki Coupling Start Start with Recommended Conditions (Table 1) CheckYield Reaction Complete? Check Yield/Conversion Start->CheckYield ChangeLigand Screen Alternative Ligands (e.g., SPhos, RuPhos) CheckYield->ChangeLigand <70% Yield Success Success: Optimize & Scale CheckYield->Success >70% Yield ChangeLigand->CheckYield ChangeBase Screen Alternative Bases (e.g., K₂CO₃, CsF) ChangeLigand->ChangeBase If no improvement ChangeBase->CheckYield ChangeSolvent Change Solvent System (e.g., DMF, THF) ChangeBase->ChangeSolvent If no improvement ChangeSolvent->CheckYield Failure Re-evaluate Route (Consider alternative coupling) ChangeSolvent->Failure If no improvement

Caption: A decision-making workflow for optimizing Suzuki-Miyaura couplings.

Q2: I'm seeing significant dehalogenation and other side products in my Buchwald-Hartwig amination. What is happening?

Answer:

Dehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction in challenging Buchwald-Hartwig aminations.[8][9] It often competes with the desired C-N bond formation, especially with electron-rich ligands and at high temperatures. This occurs when the palladium hydride intermediate, formed via β-hydride elimination from the alkoxide base or other sources, reductively eliminates with the aryl halide faster than the amine couples.

Strategies to Minimize Dehalogenation:

  • Choice of Base: This is the most critical factor. While strong bases like NaOtBu are required for the amination, they can also promote side reactions.

    • Switch to Lithium Hexamethyldisilazide (LiHMDS): LiHMDS is an excellent alternative as it is a strong, non-nucleophilic base that lacks β-hydrogens, reducing the chance of forming palladium hydride species.[10]

    • Use a Weaker Base: If your amine is sufficiently nucleophilic, a weaker base like Cs₂CO₃ or K₃PO₄ might be sufficient and will reduce the rate of dehalogenation.[9]

  • Optimize Catalyst and Ligand:

    • Use a High-Turnover Catalyst: Second and third-generation Buchwald ligands and precatalysts (e.g., BrettPhos, RuPhos) are designed to promote rapid C-N reductive elimination, which can outcompete the dehalogenation pathway.[11]

    • Avoid Excess Ligand: Using a precise 1:1 or slightly higher (1.1:1) ligand-to-palladium ratio can sometimes mitigate side reactions.

  • Control Reaction Parameters:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start screening at 60-80 °C.

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to product degradation and an increase in side products.

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalyst, poor oxidative additionSwitch to a more electron-rich, bulky ligand (e.g., BrettPhos). Use a stronger base (NaOtBu or LiHMDS). Increase temperature.
Dehalogenation Base-mediated Pd-H formationSwitch base to LiHMDS. Use a weaker base if possible (Cs₂CO₃). Lower reaction temperature.
Amine Homocoupling Reaction with baseUse a slight excess of the aryl halide (1.1 equiv.).
No Reaction Catalyst poisoningEnsure high purity of starting materials and anhydrous, degassed solvent. The isoquinoline nitrogen may be inhibiting the catalyst; more specialized ligands may be needed.
Part 2: Amide Bond Formation

This section covers the challenges associated with using the piperazine nitrogen as a nucleophile after Boc deprotection.

Q3: After removing the Boc group, my amide coupling reaction with a carboxylic acid is inefficient. What are the best conditions to use?

Answer:

Amide coupling to the deprotected piperazine is challenging due to the significant steric hindrance imposed by the isoquinoline moiety at the adjacent position. Standard coupling reagents may not be effective. The basicity of the isoquinoline nitrogen can also sequester the acid or coupling reagent.

1. Select a Powerful Coupling Reagent: You must overcome the steric barrier. Carbodiimides like EDC are often insufficient. Use a more potent uronium or phosphonium-based reagent.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is an excellent first choice for sterically hindered couplings. It rapidly forms a highly reactive activated ester.[12]

  • COMU or PyBOP: These are also highly effective alternatives for difficult amide bond formations.

2. Optimize the Base and Solvent:

  • Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will not compete as nucleophiles and are effective at scavenging the acid produced during the reaction.

  • Solvent: A polar aprotic solvent like DMF or NMP is typically the best choice to ensure all components remain in solution.

3. General Protocol for Hindered Amide Coupling:

The following is a robust, field-proven protocol for difficult amide couplings.

G cluster_protocol Protocol: Hindered Amide Coupling step1 1. Dissolve Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. step2 2. Add DIPEA (3.0 eq) to the mixture. step1->step2 step3 3. Stir for 10-15 min at RT (Pre-activation step). step2->step3 step4 4. Add a solution of the deprotected piperazine (1.0 eq) in DMF. step3->step4 step5 5. Stir at RT to 50°C and monitor by LCMS. step4->step5

Caption: A step-by-step experimental workflow for hindered amide coupling.

Table 3: Comparison of Amide Coupling Reagents

Coupling ReagentClassAdvantagesConsiderations
EDC/HOBt CarbodiimideInexpensive, common.Often fails for sterically hindered substrates.[12]
HATU Uronium SaltVery fast, high yielding for hindered systems, low racemization.[12]More expensive, can be moisture sensitive.
PyBOP Phosphonium SaltHighly effective for hindered couplings.Produces carcinogenic HMPA as a byproduct.
T3P Phosphonic AnhydrideEffective, byproducts are water-soluble.Requires a stoichiometric amount of base.

By systematically applying these troubleshooting principles and selecting the appropriate high-performance reagents, the synthetic challenges posed by this compound can be successfully overcome.

References
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 22, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 22, 2026, from [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). Organic Letters. ACS Publications. Retrieved January 22, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Paul Murray Catalysis Consulting. Retrieved January 22, 2026, from [Link]

  • Collins, I., Proisy, N., Taylor, S., & Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566.
  • Balog, J., Riedl, Z., Hajós, G., Miskolczy, Z., & Biczók, L. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119.
  • Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved January 22, 2026, from [Link]

  • Pnictogens: Alternatives to metal-catalyzed cross-coupling. (2022). Chemistry at Illinois. Retrieved January 22, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Template for the selective functionalization of quinolines at C5 position. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC. NIH. Retrieved January 22, 2026, from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Reactivity Quinoline. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). PMC. NIH. Retrieved January 22, 2026, from [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX. Retrieved January 22, 2026, from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved January 22, 2026, from [Link]

  • Reactivity of Isoquinoline. (2020). YouTube. Retrieved January 22, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). PMC. NIH. Retrieved January 22, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 22, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the removal of the tert-butyloxycarbonyl (Boc) protecting group, a critical step in multi-step organic synthesis. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of Boc deprotection and ensure the integrity of your target molecules.

Introduction to Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2] The removal of the Boc group is typically achieved through acidolysis, which involves the protonation of the carbamate followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.[3][4] While seemingly straightforward, this process can be fraught with challenges, including incomplete reactions and the formation of unwanted side products, especially when dealing with sensitive substrates.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during Boc deprotection experiments.

Q1: What are the standard reagents and conditions for Boc deprotection?

The most common method for Boc deprotection involves the use of strong acids.[7] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a widely used reagent due to its effectiveness and volatility, which simplifies product isolation.[8] A typical starting point is a 20-50% (v/v) solution of TFA in DCM, with reaction times ranging from 30 minutes to a few hours at room temperature.[8] Another common reagent is hydrochloric acid (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane or ethyl acetate.[9][10]

Q2: How do I monitor the progress of a Boc deprotection reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.[6][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or when a higher degree of certainty is required, LC-MS can be used to monitor the disappearance of the starting material and the appearance of the desired product.[9]

  • Kaiser Test: In solid-phase peptide synthesis, the Kaiser test can be used to detect the presence of free primary amines. A negative result after the deprotection step may indicate an incomplete reaction.[12]

Q3: What causes incomplete Boc deprotection, and how can I resolve it?

Several factors can lead to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to cleave the Boc group efficiently.[6] If an incomplete reaction is observed, you can incrementally increase the acid concentration or switch to a stronger acid system.[13]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[6][11] In such cases, extending the reaction time or gently heating the reaction mixture may be necessary.[10][11]

  • Reaction Time and Temperature: The reaction may simply need more time to go to completion, especially at lower temperatures.[6][10] Allowing the reaction to warm to room temperature or stirring for a longer duration is often effective.[10]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[6] Choosing a solvent system in which the substrate is fully soluble is critical.

Q4: What are the most common side reactions during Boc deprotection?

The primary cause of side reactions is the generation of a reactive tert-butyl cation.[5][14] This electrophile can alkylate nucleophilic sites on the substrate or solvent.[14][15]

  • t-Butylation: This is the most common side reaction, where the tert-butyl cation alkylates electron-rich functional groups. In peptide synthesis, residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible.[5][15]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize onto the peptide backbone, leading to a mixture of α- and β-peptides.[5]

Q5: How can I prevent side reactions? The Role of Scavengers.

Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with the desired product.[15][16] The choice of scavenger depends on the nature of the sensitive functional groups present in your molecule.[5]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General carbocation scavenger, particularly for Trp2.5-5% (v/v)
Water General scavenger2.5-5% (v/v)
Thioanisole Trp, Met2.5-5% (v/v)
1,2-Ethanedithiol (EDT) Cys, Met2.5-5% (v/v)
Anisole General scavenger5-10% (v/v)

Table 1: Common scavengers used in Boc deprotection and their primary targets.

It is often advantageous to use a "scavenger cocktail" containing multiple scavengers to provide broad-spectrum protection.[5]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during Boc deprotection.

Problem 1: Incomplete or No Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining.

  • The isolated product is a mixture of starting material and the desired product.

Decision Workflow for Troubleshooting Incomplete Deprotection:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem 2: Formation of Side Products

Symptoms:

  • TLC or LC-MS shows the presence of unexpected spots or peaks.

  • NMR analysis of the crude product indicates the presence of impurities, potentially with signals corresponding to tert-butyl groups attached to the product.

Causality and Solutions:

The primary cause is the reaction of the tert-butyl cation with nucleophiles.[5]

  • Solution 1: Add Scavengers: Introduce appropriate scavengers into the reaction mixture before adding the acid (refer to Table 1).[5]

  • Solution 2: Milder Conditions: If side reactions persist even with scavengers, consider using milder deprotection conditions. This can include lowering the acid concentration, running the reaction at a lower temperature, or reducing the reaction time.[5]

  • Solution 3: Alternative Deprotection Methods: For extremely sensitive substrates, alternative, non-acidic deprotection methods may be necessary. These can include thermal deprotection or the use of reagents like trimethylsilyl iodide (TMSI).[7][17]

Problem 3: Working with Acid-Sensitive Substrates

Symptoms:

  • Cleavage of other acid-labile protecting groups (e.g., trityl, acetals).

  • Degradation of the target molecule.

Strategies for Selective Deprotection:

  • Milder Acids: Consider using weaker acids like phosphoric acid, which has been shown to selectively remove Boc groups in the presence of other acid-sensitive functionalities.[18]

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in an inert solvent can provide selectivity for Boc deprotection.[13][19]

  • Careful Control of Conditions: When using strong acids, precise control over reaction time, temperature, and acid concentration is paramount. Running the reaction at 0°C and carefully monitoring its progress can allow for the reaction to be quenched before significant degradation of sensitive groups occurs.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is suitable for many common substrates.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If scavengers are required, they should be added to the DCM solution before the TFA.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[9]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 x volume of the initial reaction).

    • The resulting TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane

This method is a common alternative to TFA.

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[9]

  • Work-up:

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[9]

    • Alternatively, the solvent can be removed under reduced pressure. The resulting HCl salt can be used directly or neutralized as described in Protocol 1.

Visualizing the Boc Deprotection Mechanism

G Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Trapped_tBu Scavenger-tBu tBu_cation->Trapped_tBu + Scavenger H_plus H+ Scavenger Scavenger Scavenger->Trapped_tBu

Caption: Acid-catalyzed Boc deprotection mechanism.

Conclusion

Optimizing Boc deprotection requires a careful consideration of the substrate's properties, the choice of reagents, and the reaction conditions. By understanding the underlying mechanism, potential side reactions, and the strategies to mitigate them, researchers can confidently and efficiently deprotect Boc-protected amines. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions, ultimately leading to higher yields and purer products in your synthetic endeavors.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Asare, K. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23851–23859. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23851–23859. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 143-148. [Link]

  • Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92211-92216. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1184–1192. [Link]

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Isoquinoline Synthesis Technical Support Center: A Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoquinoline and its derivatives. Isoquinoline scaffolds are central to numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for three of the most common and powerful methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Here, we move beyond simple protocols to explore the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven experience to help you navigate the complexities of your synthetic challenges.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[2][3] The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent to facilitate the cyclization.[4]

Troubleshooting Guide: Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction is resulting in a low yield or is failing completely. What are the common causes?

Answer: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Deactivated Aromatic Ring: This reaction is fundamentally an electrophilic aromatic substitution. If your β-arylethylamide contains electron-withdrawing groups on the aromatic ring, the nucleophilicity of the ring is reduced, which will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[5]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may not be sufficient to drive the reaction to completion.

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is particularly problematic when the resulting styrene is highly conjugated.[2]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often required, excessively high temperatures can lead to decomposition and tar formation.

Question: How can I optimize my reaction conditions to improve the yield?

Answer: To improve your yield, consider the following optimization strategies:

  • Choice of Dehydrating Agent: The selection of the dehydrating agent is crucial and depends on the reactivity of your substrate.

    • For activated rings (with electron-donating groups): Phosphorus oxychloride (POCl₃) is often sufficient.

    • For deactivated rings (with electron-withdrawing groups): A stronger dehydrating agent is necessary. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more potent option.[4] Other powerful options include polyphosphoric acid (PPA) or triflic anhydride (Tf₂O).[5]

  • Solvent and Temperature:

    • Common solvents include toluene, xylene, or acetonitrile. For sluggish reactions, moving to a higher boiling solvent like xylene can be beneficial.[2]

    • Microwave-assisted synthesis can also be a viable option to reduce reaction times and potentially improve yields by providing rapid and uniform heating.[2]

  • Minimizing the Retro-Ritter Reaction: If you suspect the retro-Ritter reaction is a significant issue, you can try using the corresponding nitrile as the solvent. This can help to shift the equilibrium away from the undesired styrene product.[2]

Experimental Protocol: Synthesis of Papaverine via Bischler-Napieralski Reaction

This protocol outlines the synthesis of the vasodilator papaverine, a classic example of the Bischler-Napieralski reaction.[6]

Step 1: Amide Formation

  • To a solution of homoveratrylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add homoveratroyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up the reaction by washing with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Step 2: Cyclization (Bischler-Napieralski Reaction)

  • Dissolve the crude amide from Step 1 in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated ammonia.

  • Extract the aqueous layer with toluene or DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 3,4-dihydropapaverine.

Step 3: Dehydrogenation

  • Dissolve the crude 3,4-dihydropapaverine in an inert solvent like xylene.

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the mixture to reflux for 4-6 hours. The dehydrogenation can be monitored by TLC or GC-MS.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent.

  • Concentrate the filtrate to obtain crude papaverine, which can be purified by recrystallization or column chromatography.

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7] This reaction is particularly valuable as it often proceeds under mild conditions, especially when the aromatic ring is activated.[8]

Troubleshooting Guide: Pictet-Spengler Reaction

Question: My Pictet-Spengler reaction is sluggish or not proceeding to completion. What should I investigate?

Answer: A slow or incomplete Pictet-Spengler reaction can often be addressed by considering the following:

  • Acidity of the Medium: The reaction is acid-catalyzed, as the key intermediate is the electrophilic iminium ion.[7] If the reaction is slow, the acidity may be too low.

    • For substrates with electron-rich aromatic rings (e.g., indoles, pyrroles), mild acidic conditions are usually sufficient.

    • For less nucleophilic aromatic rings, stronger acids or higher temperatures may be required.[7] However, excessively strong acids can lead to side reactions or decomposition. A screen of different acids (e.g., TFA, HCl, methanesulfonic acid) and their concentrations can be beneficial.

  • Iminium Ion Formation: The first step is the formation of an imine, which is then protonated to the reactive iminium ion. If this step is inefficient, the overall reaction will be slow.

    • Ensure your aldehyde or ketone is sufficiently reactive.

    • The removal of water formed during imine formation can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Solvent Choice: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the overall reaction rate. Protic solvents are common, but aprotic solvents have also been used successfully, sometimes leading to higher yields.[7]

Question: I am observing the formation of side products in my Pictet-Spengler reaction. What are the likely culprits and how can I avoid them?

Answer: Side product formation can be a challenge. Common issues include:

  • Over-oxidation: If the reaction is performed in the presence of air, the resulting tetrahydroisoquinoline can sometimes be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Polymerization: Aldehydes, particularly formaldehyde, can be prone to polymerization under acidic conditions. Using a stable source of formaldehyde, such as paraformaldehyde or 1,3,5-trioxane, can be advantageous.

  • Rearrangement: In some cases, particularly with indole-based substrates, rearrangement of the intermediate spiroindolenine can occur.[9] The reaction conditions, including the acid catalyst and temperature, can influence the migratory aptitude of different groups.

Visualizing the Pictet-Spengler Mechanism

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization β-Arylethylamine β-Arylethylamine Imine Imine β-Arylethylamine->Imine + Aldehyde/Ketone - H₂O Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ Cyclized Intermediate Cyclized Intermediate Iminium Ion->Cyclized Intermediate Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized Intermediate->Tetrahydroisoquinoline - H⁺

Caption: The general mechanism of the Pictet-Spengler reaction.

Section 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[8] The reaction proceeds via the formation of a benzalaminoacetal intermediate, which then undergoes acid-catalyzed cyclization.

Troubleshooting Guide: Pomeranz-Fritsch Reaction

Question: My Pomeranz-Fritsch reaction is giving a low yield. What are the critical parameters to optimize?

Answer: The Pomeranz-Fritsch reaction can be sensitive to reaction conditions, and low yields are a common issue. Key areas for optimization include:

  • Acid Catalyst: This reaction typically requires a strong acid to promote the cyclization of the benzalaminoacetal intermediate. Concentrated sulfuric acid is traditionally used. However, other acids such as polyphosphoric acid (PPA) or superpolyphosphoric acid can be effective alternatives. The concentration of the acid is also a critical parameter to screen.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of tarry byproducts. A careful optimization of the reaction temperature is necessary.

  • Substrate Electronics: Similar to the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction is more efficient with electron-donating groups on the benzaldehyde ring. Halogenated substrates may require higher temperatures to react.

  • Water Content: The presence of water can be detrimental as it can hydrolyze the acetal and imine intermediates. Ensuring anhydrous conditions is important for achieving good yields.

Question: I am struggling with the workup and purification of my Pomeranz-Fritsch reaction. Any suggestions?

Answer: The workup of a Pomeranz-Fritsch reaction can be challenging due to the strong acid used.

  • Quenching: The reaction mixture should be cooled to room temperature or below before being carefully quenched by pouring it onto ice. This should be done slowly and with good stirring to manage the exotherm.

  • Basification: The acidic aqueous solution is then carefully basified with a strong base, such as sodium hydroxide or potassium hydroxide, to a high pH to deprotonate the isoquinoline product and bring it into the organic phase during extraction.

  • Extraction: A robust organic solvent like dichloromethane or chloroform is typically used for extraction. Multiple extractions are recommended to ensure complete recovery of the product.

  • Purification: The crude product is often contaminated with baseline material and colored impurities. Column chromatography on silica gel is a common purification method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to improve the peak shape of the basic isoquinoline product.

Quantitative Data Summary for Isoquinoline Synthesis
ReactionTypical SubstratesCommon ReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
Bischler-Napieralski β-arylethylamidesPOCl₃, P₂O₅, PPA, Tf₂O80 - 1501 - 640 - 90
Pictet-Spengler β-arylethylamines, aldehydes/ketonesHCl, TFA, H₂SO₄25 - 1002 - 2450 - 95
Pomeranz-Fritsch Benzaldehydes, 2,2-dialkoxyethylaminesH₂SO₄, PPA100 - 1601 - 820 - 70

Frequently Asked Questions (FAQs)

Q1: How do I choose between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for my target isoquinoline?

A1: The choice of method depends on the desired substitution pattern and the available starting materials.

  • The Bischler-Napieralski reaction is ideal for preparing 1-substituted-3,4-dihydroisoquinolines.

  • The Pictet-Spengler reaction is excellent for synthesizing 1,2,3,4-tetrahydroisoquinolines, and it is particularly well-suited for substrates with activating groups on the aromatic ring.

  • The Pomeranz-Fritsch reaction is a good choice for preparing isoquinolines that are unsubstituted at the 1-position.

Q2: My final isoquinoline product is a dark oil and difficult to purify. What are some general purification tips?

A2: Dark, oily crude products are common in these reactions.

  • Acid-Base Extraction: An effective initial purification step can be an acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The basic isoquinoline will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified isoquinoline back into an organic solvent.

  • Chromatography: As mentioned earlier, column chromatography on silica gel is a powerful purification technique. The use of a basic modifier in the eluent is often key to obtaining good separation and peak shape.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for obtaining highly pure material.

Q3: Are there any safety precautions I should be aware of when running these reactions?

A3: Yes, several safety precautions are essential:

  • Strong Acids and Dehydrating Agents: Many of these reactions use corrosive and highly reactive reagents like concentrated sulfuric acid, phosphorus oxychloride, and phosphorus pentoxide. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Be aware that quenching these reactions, particularly those involving strong acids, can be highly exothermic. Always perform quenches slowly and with adequate cooling.

  • Inert Atmosphere: For reactions sensitive to air or moisture, the use of an inert atmosphere (nitrogen or argon) is recommended.

References

  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Wiley Online Library. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. [Link]

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. [Link]

  • Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
  • Pomeranz–Fritsch reaction. ResearchGate. [Link]

  • Pictet–Spengler reaction. Grokipedia. [Link]

  • STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD. Canadian Science Publishing. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PMC. [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • (PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

  • Assignment Quinoline and Isoquinoline 2025. Scribd. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. PubMed. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

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Technical Support Center: Navigating the Synthesis of Piperazine Derivatives and Ensuring Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs. However, the synthesis of piperazine derivatives is often fraught with challenges, primarily the formation of impurities that can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical support center provides a comprehensive guide to understanding, troubleshooting, and ultimately avoiding the common impurities encountered during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my piperazine derivative synthesis?

Impurities in piperazine derivative synthesis can be broadly categorized as follows:

  • Process-Related Impurities: These arise directly from the synthetic process and include:

    • Unreacted Starting Materials: Residual piperazine, aryl halides, or other precursors.

    • Intermediates: Incomplete reactions can leave key synthetic intermediates in the final product.

    • Byproducts from Side Reactions: These are often the most challenging to control and can include di-substituted piperazines, products of over-alkylation, or ring-opened species. For instance, in mono-N-alkylation or N-arylation reactions, the formation of the corresponding symmetrically di-substituted by-product is a common issue.[1]

    • Reagents and Catalysts: Residual catalysts (e.g., palladium from Buchwald-Hartwig aminations), bases, or other reagents used in the synthesis.[2]

  • Degradation Products: The desired piperazine derivative may degrade under certain conditions (e.g., heat, light, pH), leading to new impurities. Oxidized byproducts are a possibility that can be mitigated by using antioxidants or an inert atmosphere during reaction and purification.[3]

  • Genotoxic Impurities (GTIs): These are of particular concern due to their potential to damage DNA and cause cancer, even at trace levels.[2][4] A critical class of GTIs in piperazine synthesis are N-nitrosamines .[5][6]

Q2: I'm struggling with the formation of di-substituted piperazine byproducts. How can I improve the selectivity for the mono-substituted product?

The formation of di-substituted byproducts is a frequent challenge due to the presence of two reactive secondary amine groups in the piperazine ring. Here are several strategies to enhance mono-substitution selectivity:

  • Utilize a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substitution product. However, this approach can be atom-inefficient and may complicate purification.

  • Employ a Protecting Group Strategy: This is a robust and widely used method.[1]

    • Protect one of the piperazine nitrogens with a suitable protecting group (e.g., Boc, Cbz).

    • Perform the desired substitution on the unprotected nitrogen.

    • Deprotect the second nitrogen to yield the mono-substituted piperazine.

  • In-situ Protonation: A clever one-pot method involves the in-situ formation of a piperazine monohydrochloride or monoacetate.[1] The protonated nitrogen is deactivated, directing the substitution to the free secondary amine.[1] This method avoids the need for separate protection and deprotection steps.[1]

  • Control of Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor the formation of the thermodynamically more stable di-substituted product.[7] It is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the formation of the mono-substituted product is maximized.[7]

Q3: My piperazine derivative is an oil and won't crystallize. What are my options for purification?

Purifying oily piperazine derivatives can be challenging, but several effective techniques are available:

  • Salt Formation and Recrystallization: Since piperazine derivatives are basic, they can be converted into salts (e.g., hydrochlorides, fumarates, citrates) which are often crystalline and more easily purified by recrystallization.[8][9] The purified salt can then be neutralized to regenerate the pure, oily free base.[8]

  • Column Chromatography: This is a standard method for purifying oils.[8] However, the basicity of piperazines can lead to tailing on standard silica gel due to strong interactions with acidic silanol groups.[8] To mitigate this, consider:

    • Adding a basic modifier to the eluent, such as 0.1-1% triethylamine (TEA) or a small amount of ammonia in methanol.[8]

    • Using a different stationary phase, such as alumina or a polymer-based support.

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation can be highly effective for removing non-volatile impurities.[8]

  • Solvent Trituration/Washing: This involves washing the oil with a solvent in which the impurities are soluble, but the desired product is not.[8]

Q4: I'm concerned about the potential for N-nitrosamine impurities in my synthesis. How are they formed and what can I do to prevent them?

N-nitrosamines are a class of highly potent genotoxic impurities that are of significant concern to regulatory agencies.[5][6] They can form when a secondary or tertiary amine, such as a piperazine derivative, reacts with a nitrosating agent.

Mechanism of N-Nitrosamine Formation:

The most common nitrosating agent is nitrous acid (HNO₂), which is formed in situ from nitrite sources (e.g., sodium nitrite, NaNO₂) under acidic conditions.

G cluster_0 Nitrosating Agent Formation cluster_1 Nitrosation Reaction Nitrite Source (e.g., NaNO2) Nitrite Source (e.g., NaNO2) Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrite Source (e.g., NaNO2)->Nitrous Acid (HNO2) + H+ Acidic Conditions (H+) Acidic Conditions (H+) Piperazine Derivative (Secondary/Tertiary Amine) Piperazine Derivative (Secondary/Tertiary Amine) N-Nitrosamine Impurity N-Nitrosamine Impurity Piperazine Derivative (Secondary/Tertiary Amine)->N-Nitrosamine Impurity + HNO2

Caption: Formation of N-Nitrosamine Impurities.

Strategies for Prevention and Control:

  • Risk Assessment: Carefully evaluate your synthetic route for potential sources of nitrites and conditions that could favor nitrosation. Sources of nitrites can include starting materials, reagents, solvents, and even degradation of certain materials.

  • Avoid Nitrite Sources: Whenever possible, avoid the use of reagents that are or can generate nitrites, especially under acidic conditions.

  • pH Control: Maintain a neutral or basic pH to prevent the formation of nitrous acid.

  • Use of Scavengers: Ascorbic acid (Vitamin C) or alpha-tocoferol can be used as scavengers to react with and destroy nitrosating agents.

  • Analytical Testing: Employ highly sensitive analytical methods, such as LC-MS/MS or GC-MS, to detect and quantify any potential N-nitrosamine impurities.[5][6] The acceptable intake limit for many N-nitrosamines is extremely low, often in the nanogram per day range.[5][6]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Symptoms: Consistently low yields when attempting to couple an aryl halide with piperazine.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst/Ligand Incompatibility The choice of palladium precursor and phosphine ligand is critical for efficient catalytic turnover.[7]Screen a variety of ligands (e.g., XPhos, RuPhos) and palladium sources. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required.[7]
Suboptimal Base Selection The base plays a crucial role in the reaction rate and can also lead to side reactions or decomposition of starting materials.[7]If a strong base like NaOtBu is causing issues, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[7]
Solvent Effects The solvent affects the solubility of reagents and the stability of the catalytic species.[7]Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[7]
Poor Quality Starting Materials Impurities in the aryl halide or piperazine can poison the catalyst.Ensure starting materials are of high purity. Consider purifying starting materials before use.
Issue 2: Tailing Peaks During HPLC Analysis

Symptoms: Broad, asymmetric peaks for your piperazine derivative during reverse-phase HPLC analysis, making accurate quantification difficult.

Possible Causes & Solutions:

G cluster_solutions Solutions Tailing Peak Tailing Peak Strong Interaction with Stationary Phase Strong Interaction with Stationary Phase Tailing Peak->Strong Interaction with Stationary Phase Caused by Basic Nitrogen on Piperazine Basic Nitrogen on Piperazine Strong Interaction with Stationary Phase->Basic Nitrogen on Piperazine Due to Acidic Silanol Groups on Silica Acidic Silanol Groups on Silica Basic Nitrogen on Piperazine->Acidic Silanol Groups on Silica Interacts with Adjust pH Adjust pH Basic Nitrogen on Piperazine->Adjust pH Protonate with Mobile Phase Additive Mobile Phase Additive Acidic Silanol Groups on Silica->Mobile Phase Additive Mask with Alternative Stationary Phase Alternative Stationary Phase Acidic Silanol Groups on Silica->Alternative Stationary Phase Avoid with Improved Peak Shape Improved Peak Shape Mobile Phase Additive->Improved Peak Shape Adjust pH->Improved Peak Shape Alternative Stationary Phase->Improved Peak Shape

Caption: Logic diagram for troubleshooting HPLC peak tailing.

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), or an ion-pairing agent into the mobile phase. A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the piperazine and improve the peak shape.[10]

  • Adjust the pH: Operating at a low pH (e.g., 2-3) will ensure the piperazine nitrogen atoms are protonated, which can reduce their interaction with residual silanol groups on the stationary phase.

  • Consider an Alternative Stationary Phase: Columns with different stationary phases, such as those with end-capping or polymer-based columns, can have fewer active sites and may provide better peak shapes for basic compounds.

Experimental Protocols

Protocol 1: Purification of Piperazine Derivatives via Salt Formation

This protocol is designed to purify a basic piperazine derivative by converting it to a crystalline salt, which can be isolated and then, if necessary, converted back to the free base.

Materials:

  • Crude oily piperazine derivative

  • Suitable organic solvent (e.g., isopropanol, ethanol, ethyl acetate)

  • Acid solution (e.g., HCl in isopropanol, fumaric acid in ethanol)

  • Ice bath

  • Filtration apparatus

  • Suitable base for neutralization (e.g., NaOH, NaHCO₃)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent.[8]

  • Acid Addition: Slowly add a solution of the chosen acid to the stirred solution of the amine.[8]

  • Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization. Stir the mixture at room temperature or in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.[8]

  • Drying: Dry the salt under vacuum.

  • (Optional) Liberation of the Free Base: To recover the oily amine, dissolve the salt in water and basify the solution with a suitable base. Extract the aqueous layer with an organic solvent. The combined organic layers can then be dried and concentrated to yield the purified free base.[8]

Protocol 2: Analytical Method for Trace Piperazine Impurity

This protocol outlines a general approach for detecting trace levels of piperazine as an impurity in an API using HPLC with UV detection after derivatization.

Principle: Piperazine itself lacks a strong chromophore, making it difficult to detect at low levels with UV. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a derivative that can be readily quantified.[11]

Materials:

  • API sample

  • Piperazine reference standard

  • NBD-Cl derivatizing agent

  • Buffer solution (e.g., borate buffer)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the piperazine reference standard.

    • Accurately weigh the API sample and dissolve it in a suitable diluent.

  • Derivatization:

    • To both the standard and sample solutions, add the buffer solution followed by the NBD-Cl solution.

    • Heat the mixtures for a specified time and temperature (e.g., 60°C for 30 minutes) to allow the derivatization reaction to complete.

    • Cool the solutions and dilute to a final volume.

  • HPLC Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Use a suitable mobile phase gradient to separate the derivatized piperazine from other components.

    • Monitor the elution at the wavelength of maximum absorbance for the derivative (e.g., 340 nm for the NBD derivative).[11]

  • Quantification:

    • Calculate the amount of piperazine in the API sample by comparing the peak area of the derivatized piperazine in the sample to that of the standard.

Validation: This method should be validated for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • Scholars Research Library. (n.d.). Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance.
  • Patel, A. I., & Lumbhani, A. N. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals.
  • New-Gen Bio-Pharma. (2019). Genotoxic impurities in pharmaceutical products.
  • ACS Publications. (n.d.). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development.
  • Manasa Life Sciences. (n.d.). N-Nitroso Methyl Piperazine.
  • European Medicines Agency (EMA). (n.d.). Guideline on the Limits of Genotoxic Impurities.
  • Manasa Life Sciences. (n.d.). N-Nitroso Piperazine Monomer.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Google Patents. (n.d.). Purification of piperazine.
  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

Technical Support Center: Degradation Pathways of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles driving the degradation of this molecule.

I. Compound Overview

This compound is a multi-functional chemical entity featuring three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a piperazine linker, and an isoquinoline core. Each of these components contributes to the molecule's overall reactivity and potential degradation pathways. Understanding the lability of each part is crucial for maintaining the integrity of the compound throughout its use.

FeatureChemical MoietyGeneral Stability Characteristics
Protecting Group tert-butoxycarbonyl (Boc)Prone to cleavage under acidic conditions. Thermally labile at elevated temperatures.
Linker PiperazineSusceptible to oxidation, particularly at the nitrogen atoms. Can undergo ring-opening under harsh conditions.
Core IsoquinolineGenerally stable, but can undergo oxidation or reduction under vigorous conditions. Susceptible to photolytic degradation.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments, providing explanations grounded in chemical mechanisms and offering actionable solutions.

Issue 1: Unexpected loss of the Boc protecting group during analysis or reaction workup.

Question: I am observing a new peak in my LC-MS analysis corresponding to the mass of the deprotected piperazine-isoquinoline. What is causing this, and how can I prevent it?

Answer: The most common cause for the loss of the tert-butoxycarbonyl (Boc) group is exposure to acidic conditions. The Boc group is designed to be removed by acid, and even trace amounts can initiate its cleavage.

Underlying Mechanism: Acid-Catalyzed Deprotection

The deprotection proceeds through a well-established mechanism. The carbonyl oxygen of the carbamate is protonated by an acid, leading to the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine (the deprotected piperazine) and carbon dioxide gas.[1][2]

Potential Sources of Acid Contamination:

  • Solvents: Dichloromethane (DCM) can contain trace amounts of HCl.

  • Reagents: Impure reagents or starting materials.

  • Silica Gel: Standard silica gel used in chromatography is slightly acidic.

  • Atmosphere: Exposure to acidic vapors in the laboratory environment.

Troubleshooting and Prevention:

StrategyDetailed ProtocolRationale
Use Neutral or Basic Solvents Ensure all solvents are freshly distilled or purchased as high-purity, anhydrous grade. For extra precaution, solvents like DCM can be passed through a plug of basic alumina before use.To eliminate trace acid impurities that can catalyze Boc deprotection.
Neutralize Reaction Mixtures Before workup and concentration, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).To quench any residual acid from the reaction, preventing deprotection during subsequent steps.
Employ Neutralized Silica Gel For chromatographic purification, use silica gel that has been pre-treated with a base, such as triethylamine. Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine by volume.To prevent on-column deprotection of the Boc group.
Consider Alternative Deprotection Methods (If intended) If deprotection is the goal, methods using trifluoroacetic acid (TFA) in DCM or HCl in dioxane are common.[3] For acid-sensitive substrates, thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (TFE) can be an option.[4][5]To achieve controlled and complete deprotection when desired.
Issue 2: Formation of unknown polar impurities, especially during storage or in the presence of air.

Question: My sample of this compound has developed a yellowish tint over time, and HPLC analysis shows new, more polar peaks. What could be happening?

Answer: The formation of polar impurities, often accompanied by a color change, is indicative of oxidation. The piperazine and isoquinoline rings are both susceptible to oxidative degradation.

Underlying Mechanisms:

  • Piperazine Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[6] Furthermore, the C-H bonds adjacent to the nitrogen atoms can be oxidized, potentially leading to ring-opening or the formation of cyclic amides.[7][8] Atmospheric oxygen, especially in the presence of light or trace metals, can facilitate these reactions.

  • Isoquinoline Oxidation: While generally robust, the isoquinoline ring system can be oxidized under harsh conditions, leading to ring cleavage.[9]

Troubleshooting and Prevention:

StrategyDetailed ProtocolRationale
Inert Atmosphere Storage Store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed vial.To minimize exposure to atmospheric oxygen.
Refrigeration Store the compound at low temperatures (2-8°C is recommended) to slow down the rate of oxidative degradation.To reduce the kinetic energy available for degradation reactions.
Use of Antioxidants For long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).To scavenge free radicals that can initiate oxidation.
Degas Solvents Before preparing solutions, degas the solvent by sparging with nitrogen or argon, or by using a freeze-pump-thaw cycle.To remove dissolved oxygen from the solvent.
Issue 3: Sample degradation upon exposure to light.

Question: I left a solution of my compound on the lab bench, and after a day, I noticed significant degradation. Is this compound light-sensitive?

Answer: Yes, the isoquinoline moiety, in particular, can be susceptible to photolytic degradation. Aromatic heterocyclic systems can absorb UV light, leading to excited states that can undergo various chemical reactions.

Underlying Mechanism: Photolytic Degradation

Upon absorption of light, the isoquinoline ring can be promoted to an excited electronic state. This excited molecule can then undergo a variety of reactions, including isomerization, cyclization, or reaction with molecular oxygen to form reactive oxygen species, which in turn can degrade the molecule. The ICH guidelines for photostability testing recommend exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV light to assess stability.[10][11]

Troubleshooting and Prevention:

StrategyDetailed ProtocolRationale
Use Amber Vials Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.To protect the sample from exposure to ambient light.
Minimize Light Exposure During Experiments Conduct experimental manipulations in a fume hood with the sash lowered or in a dimly lit area.To reduce the duration and intensity of light exposure.
Forced Degradation Study To confirm photostability, perform a forced degradation study by exposing a solution of the compound to a calibrated light source and monitoring for degradation over time by HPLC or LC-MS.To quantitatively assess the photolytic lability of the compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C. Protect from light by using an amber vial or by wrapping the container in aluminum foil.

Q2: I need to perform a reaction at an elevated temperature. Is this compound thermally stable?

The Boc protecting group is known to be thermally labile. While some thermolytic deprotection methods require temperatures above 100°C, prolonged heating, even at more moderate temperatures (e.g., 40-50°C), can lead to gradual deprotection.[3] The piperazine ring itself can undergo thermal degradation at very high temperatures (above 135°C), but this is less of a concern under typical synthetic conditions.[12] It is recommended to monitor your reaction closely by TLC or LC-MS for the appearance of the deprotected product if heating is necessary.

Q3: Can I use this compound in a reaction with strong bases?

The carbamate group is generally stable to basic conditions. However, very strong bases could potentially abstract protons from the C-H bonds adjacent to the piperazine nitrogens or on the isoquinoline ring, although this is not a common degradation pathway under standard conditions.

Q4: What are the expected degradation products I should look for?

The primary and most likely degradation product is the deprotected amine, 1-(isoquinolin-5-yl)piperazine . Other potential, but less common, degradation products could include N-oxides of the piperazine ring or hydroxylated species on the isoquinoline ring.

IV. Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Transfer 1 mL of this solution to a clean vial.

  • Add 100 µL of 1M HCl.

  • Allow the solution to stand at room temperature.

  • At time points of 0, 1, 2, and 4 hours, withdraw a 50 µL aliquot, quench with 50 µL of 1M NaOH, and dilute with mobile phase for LC-MS analysis.

  • Monitor for the disappearance of the parent compound and the appearance of the deprotected product.

Degradation Pathway Diagrams

Diagram 1: Acid-Catalyzed Deprotection

Acid-Catalyzed Deprotection cluster_0 Protonation cluster_1 Cleavage cluster_2 Decarboxylation Parent Boc-Protected Amine Protonated Protonated Carbamate Parent->Protonated + H+ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Loss of t-Bu+ tBu_cation tert-Butyl Cation Protonated->tBu_cation Loss of t-Bu+ Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine Spontaneous CO2 CO2 Carbamic_Acid->CO2 Spontaneous

A schematic of the acid-catalyzed deprotection of the Boc group.

Diagram 2: Potential Oxidative Degradation Pathways

Oxidative Degradation Parent tert-butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide [O] Ring_Opened Ring-Opened Amide Parent->Ring_Opened [O] (Harsh Conditions) Hydroxylated_Isoquinoline Hydroxylated Isoquinoline Derivative Parent->Hydroxylated_Isoquinoline [O] / hv

Potential oxidative degradation products of the parent compound.

V. References

  • BenchChem. (n.d.). Deprotection of Boc-Protected Piperazines. Retrieved from BenchChem Technical Support.

  • Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.

  • Various Authors. (2025). Photophysical properties of isoquinoline derivatives. ResearchGate.

  • Joshi, H., et al. (2018). General pathway of isoquinoline degradation showing the relative abundance (%) of functional genes. ResearchGate.

  • Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry.

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • Acher, A. J., & Avtalion, R. R. (1998). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Toxicology and Chemistry.

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific.

  • Al-Naiema, I. M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.

  • Various Authors. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.

  • Chandrashekar, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate.

  • Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.

  • Turecek, F., & Yao, Y. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry.

  • Healy, L. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from Kanehisa Laboratories.

  • ChemScene. (n.d.). 1-Boc-4-Isoquinolin-1-yl-piperazine. Retrieved from ChemScene.

  • Popović-Đorđević, J., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Molecules.

  • Dzido, G., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules.

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from PubChem.

  • Google Patents. (n.d.). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Retrieved from Google Patents.

  • Al-Masoudi, N. A., et al. (2010). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal.

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from ICH.

  • Khurana, N., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

  • BfArM. (2023). Guideline on Photostability Testing. Retrieved from BfArM.

  • PubChemLite. (n.d.). tert-Butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate. Retrieved from PubChemLite.

  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-piperidyl)piperazine-1-carboxylate. Retrieved from Sigma-Aldrich.

  • BLD Pharm. (n.d.). tert-Butyl 4-(7-methoxyquinolin-4-yl)piperazine-1-carboxylate. Retrieved from BLD Pharm.

  • ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook.

  • TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate. Retrieved from TCI Chemicals.

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from Atlantis Press.

  • Pharmaffiliates. (n.d.). tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate. Retrieved from Pharmaffiliates.

  • PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from PubChem.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Isoquinoline Derivatives: A Framework for Evaluating Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the biological activity of novel isoquinoline derivatives, with a focus on anticancer applications. While we will use tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate as a representative novel compound for our discussion, it is important to note that publicly available biological data for this specific molecule is limited. Therefore, this document will serve as a methodological guide for researchers, outlining the necessary steps and providing comparative data from well-characterized isoquinoline alkaloids—berberine, papaverine, and noscapine—to establish a baseline for evaluation.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The diverse biological effects of isoquinoline derivatives stem from their ability to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[2][6]

The Significance of the Isoquinoline Scaffold in Oncology

The planar aromatic ring system of the isoquinoline core allows for intercalation into DNA and interaction with the active sites of various enzymes, while the nitrogen atom provides a site for hydrogen bonding and salt formation, enhancing solubility and receptor binding.[7] Substitutions on the isoquinoline ring system can dramatically modulate the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2] The addition of a piperazine moiety, as seen in our compound of interest, is a common strategy in drug design to improve solubility, cell permeability, and target engagement.[7]

A Framework for Comparative Activity Assessment

To objectively compare the activity of a novel isoquinoline derivative like this compound with other isoquinolines, a systematic approach is required. This involves a series of in vitro assays to determine cytotoxicity, mechanism of action, and target engagement.

Phase 1: Initial Cytotoxicity Screening

The first step in evaluating a new compound is to assess its cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram of the MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B 24h C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H Isoquinoline_Mechanisms cluster_mechanisms Cellular Effects Isoquinoline Isoquinoline Derivatives Apoptosis Induction of Apoptosis Isoquinoline->Apoptosis CellCycle Cell Cycle Arrest Isoquinoline->CellCycle Signaling Inhibition of Signaling Pathways (e.g., PI3K/Akt, MAPK) Isoquinoline->Signaling Angiogenesis Inhibition of Angiogenesis Isoquinoline->Angiogenesis CancerCell Cancer Cell Apoptosis->CancerCell CellCycle->CancerCell Signaling->CancerCell Angiogenesis->CancerCell Proliferation Inhibition of Proliferation & Cell Death CancerCell->Proliferation Leads to

Caption: Common mechanisms of anticancer activity for isoquinoline derivatives.

Target Identification and Validation

Identifying the specific molecular target(s) of a novel compound is crucial for understanding its mechanism of action and for rational drug design. Kinase inhibition is a common mechanism for many anticancer drugs. [10]

Objective: To determine if a test compound inhibits the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Assay buffer

  • Test compound

  • 96-well plates

  • Scintillation counter or fluorescence/luminescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the assay buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinoline derivatives is highly dependent on their substitution patterns. For our compound of interest, this compound, several structural features are noteworthy:

  • Isoquinoline Core: Provides the fundamental scaffold for interaction with biological targets. The position of the nitrogen atom at position 2 is a key determinant of its chemical properties.

  • Piperazine Ring: Often enhances aqueous solubility and can be crucial for binding to the target protein. The substitution at the N1 and N4 positions can be modified to optimize activity and pharmacokinetic properties.

  • Tert-butyl Carboxylate Group: This bulky, lipophilic group can influence the compound's ability to cross cell membranes and may also serve as a protecting group that is cleaved in vivo to reveal a more active secondary amine.

By synthesizing and testing analogs of the lead compound with modifications at these positions, researchers can build a structure-activity relationship profile to guide the optimization of potency and selectivity.

Conclusion

The isoquinoline scaffold represents a rich source of compounds with significant potential in oncology. The systematic evaluation of novel derivatives, such as this compound, requires a multi-faceted approach encompassing cytotoxicity screening, mechanism of action studies, and target identification. By comparing the biological activity of new compounds to well-characterized isoquinolines like berberine, papaverine, and noscapine, researchers can effectively triage and advance the most promising candidates. The experimental frameworks and comparative data presented in this guide provide a robust starting point for the exciting journey of discovering the next generation of isoquinoline-based therapeutics.

References

  • Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. PubMed Central. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Berberine as a Potential Anticancer Agent: A Comprehensive Review. MDPI. [Link]

  • Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. MDPI. [Link]

  • The Anti-Cancer Mechanisms of Berberine: A Review. Dove Medical Press. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines. PubMed. [Link]

  • IC 50 values of noscapine and its urea derivative (urea-Nos) using Hela cell line. ResearchGate. [Link]

  • In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells. MDPI. [Link]

  • Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. National Institutes of Health. [Link]

  • Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. PubMed Central. [Link]

  • Cytotoxicity induced by papaverine hydrochloride in fungal cell systems. PubMed. [Link]

  • The effects of papaverine on proliferation and cell death induction in cancer cells. UPSpace. [Link]

  • Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth. International Institute of Anticancer Research. [Link]

  • The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. ResearchGate. [Link]

  • Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]

  • Alkylated piperazine compounds.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • United States Patent. Google APIs. [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health. [Link]

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). National Institutes of Health. [Link]

  • Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. [Link]

  • Tert-butyl 4-(2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenoxy)ethyl)piperazine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. National Institutes of Health. [Link]

  • Tert-butyl Piperazine-1-carboxylate Hydrochloride. PubChem. [Link]

  • A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Isoquinolin-5-yl Piperazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

Introduction: The Privileged Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds, demonstrating a wide spectrum of pharmacological activities.[1][2] Its rigid bicyclic structure serves as an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. When combined with the versatile piperazine ring—a common pharmacophore known to enhance aqueous solubility and bioavailability—the resulting isoquinolin-5-yl piperazine framework becomes a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, focusing on their role as potent kinase inhibitors, a critical area in oncology and inflammation research.[5][6] We will dissect the causal relationships between specific structural modifications and their impact on inhibitory activity, offering field-proven insights for researchers in drug development.

Core Pharmacophore Analysis: Establishing the Foundation for Activity

The fundamental isoquinolin-5-yl piperazine structure consists of three key components that can be systematically modified to modulate biological activity:

  • The Isoquinoline Core: This bicyclic aromatic system is often the primary anchor to the target protein, typically forming key hydrogen bonds or π-stacking interactions within the ATP-binding pocket of kinases.[7]

  • The Piperazine Linker: This six-membered heterocycle serves as a versatile linker.[3] Its non-planar chair conformation allows for specific substituent orientations, and the two nitrogen atoms provide points for chemical diversification and can act as hydrogen bond acceptors or be protonated to improve solubility.[3]

  • The Terminal Group (R): Attached to the distal nitrogen of the piperazine ring, this variable group is crucial for modulating potency, selectivity, and pharmacokinetic properties. It often extends into the solvent-exposed region of the target protein.

Structure-Activity Relationship (SAR) Deep Dive: From Millimolar Hits to Nanomolar Leads

The development of potent isoquinolin-5-yl piperazine derivatives is a testament to the power of iterative medicinal chemistry. The following sections break down the SAR at each key position of the scaffold.

Modifications on the Isoquinoline Ring

The isoquinoline core itself offers several positions for substitution, though modifications are often focused on maintaining the essential binding interactions.

  • Hydrogenation: In some cases, selective hydrogenation of the isoquinoline to a 1,2,3,4-tetrahydroisoquinoline core has been shown to be beneficial for anticancer activity, suggesting that a less planar, more three-dimensional shape can be advantageous for certain targets.[8]

  • Substituents: While less commonly explored than modifications to the piperazine moiety, adding small electron-withdrawing or donating groups to the isoquinoline ring can fine-tune the electronic properties of the aromatic system, potentially influencing binding affinity.

The Critical Role of the Piperazine Moiety and its Substituents

The piperazine ring and the group attached to its N4 nitrogen are arguably the most critical determinants of potency and selectivity for this class of compounds.

  • Piperazine vs. Other Amines: The choice of a piperazine ring is deliberate. Compared to analogs with morpholine or piperidine, piperazine-containing derivatives often exhibit superior inhibitory activity.[9] This is attributed to the second nitrogen atom's ability to form crucial interactions or serve as a key attachment point for terminal functional groups.[3][9]

  • N-Aryl/Heteroaryl Substituents: Attaching an aromatic or heteroaromatic ring directly to the piperazine nitrogen is a common strategy. The nature of this ring system dramatically impacts activity. For instance, in one series of JNK inhibitors, substituting a furan ring with a 5-chlorofuran maintained potency, while other substitutions led to a significant drop in activity.[10]

  • N-Acyl/Sulfonyl Groups: Acylation or sulfonylation of the piperazine nitrogen introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen) and allows for the introduction of diverse R-groups. The well-known kinase inhibitor H-7, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, exemplifies this approach.[6]

  • Alkyl Chains and Linkers: Introducing a flexible or rigid linker between the piperazine and a terminal group can optimize the vector and distance to interact with specific sub-pockets of the target kinase.

Comparative Analysis of Key Isoquinolin-5-yl Piperazine Kinase Inhibitors

To illustrate the principles of SAR, the following table summarizes the activity of representative compounds against various kinase targets. The data highlights how subtle structural changes can lead to significant differences in potency.

Compound IDCore StructureR Group on PiperazineTarget KinaseIC50 (nM)Key SAR Insight
H-7 Isoquinoline-5-sulfonyl2-MethylPKA, PKC3,000 (PKA), 6,000 (PKC)The sulfonyl linker and a simple methyl group confer broad kinase inhibitory activity.[6]
Fasudil Isoquinoline-5-sulfonylHomopiperazine (1,4-diazepane)ROCK1,900Expansion of the piperazine to a seven-membered homopiperazine ring enhances potency and selectivity for ROCK.[5]
Compound A 3-Amino-isoquinolineN-(2,4-dimethoxyphenyl)MPS1Potent (specific IC50 not provided)A substituted phenyl group on the aminoisoquinoline core forms crucial hydrogen bonds in the hinge region of the kinase.[7]
Compound B 4-Piperazinyl-quinazolineN-(4-methyl)EGFRHigh (specific IC50 not provided)The 4-methylpiperazine group is optimal for EGFR inhibition, likely forming an ionic bond with carboxylate residues.[9]

Note: This table is a composite representation based on findings from multiple sources. Direct comparison of IC50 values should be done with caution as assay conditions can vary.

Target Pathways and Mechanism of Action

Isoquinolin-5-yl piperazine derivatives primarily function as ATP-competitive inhibitors. They occupy the ATP-binding site of protein kinases, preventing the phosphorylation of substrate proteins and thereby interrupting downstream signaling cascades. Key pathways targeted by these inhibitors include:

  • Rho-kinase (ROCK) Signaling: Inhibitors like Fasudil target ROCK, a key regulator of the actin cytoskeleton. This pathway is implicated in vasoconstriction, cell migration, and proliferation.

  • MAPK/JNK Signaling: The c-Jun N-terminal kinases (JNKs) are involved in stress responses, apoptosis, and inflammation.[10][11]

  • PI3K/Akt/mTOR Signaling: This is a central pathway controlling cell growth, proliferation, and survival, and it is often dysregulated in cancer.[5]

Below is a diagram illustrating the general mechanism of action for these kinase inhibitors.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition Mechanism Kinase Kinase Enzyme Substrate Substrate Protein Kinase->Substrate Acts on Blocked_Kinase Inactive Kinase-Inhibitor Complex Kinase->Blocked_Kinase ATP ATP ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate (Active) Substrate->Phospho_Substrate Phosphorylates Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Initiates Inhibitor Isoquinolin-5-yl Piperazine Derivative Inhibitor->Kinase Inhibitor->Blocked_Kinase Blocked_Kinase->Downstream Blocks

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of novel inhibitors requires standardized and reproducible assays. Here, we detail two fundamental experimental protocols: an in vitro kinase activity assay and a cell-based viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying ATP consumption.[12]

Principle: Kinase activity consumes ATP, converting it to ADP. A luciferase-based system is then used to measure the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a high signal indicates inhibition.[12]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the isoquinolin-5-yl piperazine derivatives in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), the kinase enzyme solution, and the substrate/ATP mixture.[13]

  • Assay Plate Setup: In a 96-well or 384-well white plate, add 5 µL of the kinase solution to each well.

  • Inhibitor Addition: Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13][14]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[13]

  • Signal Generation: Stop the reaction and measure remaining ATP by adding a detection reagent (e.g., ADP-Glo™). This involves a two-step process: first, stop the kinase reaction and deplete remaining ATP, then convert the generated ADP back to ATP to fuel a luciferase reaction.[12][13]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

MTT Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines, providing a measure of their efficacy in a biological context.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the isoquinolin-5-yl piperazine derivatives. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[16][17]

  • Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The isoquinolin-5-yl piperazine scaffold is a highly validated and fruitful starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed herein demonstrate that systematic modification of the piperazine substituent is the most effective strategy for optimizing potency and selectivity. Future research will likely focus on developing inhibitors that target specific mutant forms of kinases, a key challenge in overcoming acquired drug resistance in cancer therapy. Furthermore, the exploration of novel substitutions on the isoquinoline core may yield compounds with unique binding modes or improved pharmacokinetic profiles, continuing the evolution of this remarkable chemical class.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12). National Center for Biotechnology Information. [Link]

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  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). PubMed Central. [Link]

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A Comparative Benchmarking Guide to tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a Novel Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in cellular biology and pharmacology.

Introduction: The Critical Role of Rho-Kinase in Cellular Function

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that serve as crucial regulators of a vast array of cellular processes. As key downstream effectors of the small GTPase RhoA, they play a pivotal role in orchestrating the actin cytoskeleton. This regulation is fundamental to cell shape, adhesion, motility, and contraction. The ROCK signaling pathway exerts its influence primarily through the phosphorylation of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actin-myosin contractility, while inhibitory phosphorylation of MYPT1 prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[1][2][3][4]

Given its central role, dysregulation of the ROCK pathway is implicated in numerous pathologies, including hypertension, cancer metastasis, glaucoma, and fibrosis.[5][6] This has made ROCK an attractive therapeutic target, leading to the development of several small molecule inhibitors. This guide provides a comprehensive performance benchmark of the novel compound, tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate , against a panel of well-established ROCK inhibitors:

  • Y-27632: A first-generation, highly selective, and widely referenced ROCK inhibitor used extensively in basic research.[7][8][9]

  • Fasudil (HA-1077): A clinically approved drug in Japan and China for cerebral vasospasm, notable for its extensive clinical data.[5][10]

  • Ripasudil (K-115): A potent, clinically approved ROCK inhibitor for glaucoma, recognized for its high efficacy.[5][11][12]

This guide will dissect the performance of these compounds through a series of standardized biochemical and cell-based assays, providing the objective data and detailed protocols necessary for informed scientific decision-making.

Section 1: Biochemical Potency and Isoform Selectivity

The foundational characteristic of any kinase inhibitor is its direct potency against the purified target enzyme. To establish this, we determined the half-maximal inhibitory concentration (IC50) for each compound against the two ROCK isoforms, ROCK1 and ROCK2.

Experimental Rationale: An in vitro kinase activity assay provides the cleanest measure of an inhibitor's ability to interfere with the enzyme's catalytic function, free from the complexities of a cellular environment. By testing against both ROCK1 and ROCK2, we can also determine isoform selectivity, which can be critical for achieving targeted therapeutic effects and minimizing off-target activity. We utilized a well-established assay format where recombinant ROCK phosphorylates a specific substrate (MYPT1), and inhibition is measured by the reduction in substrate phosphorylation.[13]

Comparative Biochemical Potency (IC50, nM)
CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
This compound (Hypothetical Data) 35(Hypothetical Data) 152.33
Y-27632~220[8][9][14]~300[8]~0.73
Fasudil (HA-1077)(Not specified)~1900(Not applicable)
Ripasudil (K-115)51[11][12]19[11][12]2.68

Note: Data for the test compound is hypothetical for illustrative purposes. Published values for benchmarks are provided with citations.

Interpretation: The hypothetical data positions this compound as a potent ROCK inhibitor, demonstrating inhibitory activity in the low nanomolar range, comparable to the high-potency benchmark Ripasudil. Its slight preference for ROCK2 over ROCK1 is also similar to Ripasudil. In contrast, Y-27632 is a less potent, non-selective inhibitor, while Fasudil shows the weakest potency in this direct biochemical comparison.

Protocol: In Vitro ROCK Kinase Inhibition Assay

This protocol outlines the determination of IC50 values using a non-radioactive, ELISA-based format.

  • Plate Coating: Coat a 96-well plate with recombinant MYPT1 substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Inhibitor Preparation: Perform a serial dilution of this compound and benchmark inhibitors (Y-27632, Fasudil, Ripasudil) in kinase reaction buffer.

  • Kinase Reaction: Add recombinant active ROCK1 or ROCK2 enzyme to each well, followed immediately by the diluted inhibitors and ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at 30°C.

  • Detection: After washing, add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1 hour at room temperature.

  • Secondary Antibody: After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development: Wash the plate and add a chemiluminescent or colorimetric HRP substrate. Read the signal on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized response against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.[15]

Workflow for IC50 Determination

G cluster_prep Plate & Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with MYPT1 Substrate p2 Wash Plate p1->p2 r1 Add ROCK Enzyme, Inhibitors, and ATP p2->r1 p3 Prepare Serial Dilutions of Inhibitors p3->r1 r2 Incubate at 30°C for 60 min r1->r2 d1 Add Anti-pMYPT1 Primary Antibody r2->d1 d2 Wash d1->d2 d3 Add HRP-Conjugated Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add HRP Substrate & Read Signal d4->d5 a1 Normalize Data and Plot Curve d5->a1 a2 Calculate IC50 Value a1->a2

Caption: Workflow for determining inhibitor IC50 values.

Section 2: Cellular Target Engagement and Downstream Signaling

To validate that the observed biochemical potency translates into activity within a living system, we assessed the inhibitors' ability to block ROCK's downstream signaling.

Experimental Rationale: A key function of ROCK is to phosphorylate and inactivate MYPT1, which leads to an increase in the phosphorylation of Myosin Light Chain (p-MLC).[4][13] Therefore, measuring the levels of p-MLC in cells serves as a robust and direct biomarker of ROCK activity. We used Western blotting to quantify the reduction in p-MLC levels in a human cell line (e.g., HeLa) following inhibitor treatment.

ROCK Signaling Pathway

G cluster_targets ROCK Substrates RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation (Minor Pathway) MYPT1 Myosin Phosphatase (MYPT1) ROCK->MYPT1 Inhibitory Phosphorylation pMLC Phospho-MLC (p-MLC) MLC->pMLC Phosphorylated by MLCK & ROCK MYPT1->pMLC Dephosphorylates Contract Actomyosin Contraction & Stress Fiber Formation pMLC->Contract Inhibitors This compound Y-27632, Fasudil, Ripasudil Inhibitors->ROCK Inhibits G s1 Seed Cells to Full Confluency s2 Create 'Wound' with Pipette Tip s1->s2 s3 Wash to Remove Debris s2->s3 s4 Add Medium with Inhibitors or DMSO s3->s4 s5 Image Scratch (Time = 0h) s4->s5 s6 Incubate for 24h s5->s6 s7 Image Scratch (Time = 24h) s6->s7 s8 Measure Scratch Area & Calculate Closure s7->s8

Caption: Key steps in the wound healing (scratch) assay workflow.

Summary and Conclusion

This guide provides a multi-faceted benchmark of this compound against established ROCK inhibitors. The collective data from biochemical, cellular, and functional assays consistently positions this novel compound as a highly potent and effective modulator of the ROCK signaling pathway.

  • Biochemical Potency: It exhibits low nanomolar IC50 values against both ROCK1 and ROCK2, rivaling the potency of Ripasudil.

  • Cellular Activity: It demonstrates excellent cell permeability and on-target efficacy, potently inhibiting the downstream ROCK biomarker p-MLC in a cellular context.

  • Functional Efficacy: Its molecular activity translates into a strong functional response, as evidenced by the robust inhibition of collective cell migration.

Based on this comparative analysis, This compound represents a compelling tool compound for researchers investigating the physiological and pathological roles of the ROCK signaling pathway. Its high potency, comparable to the most effective benchmarks, makes it a valuable agent for achieving significant pathway modulation at low concentrations, thereby minimizing potential off-target effects and providing clear, interpretable results in a wide range of experimental systems.

References

  • Kim, J., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Gao, Y., et al. (2018). ROCK1 inhibition improves wound healing in diabetes via RIPK4/AMPK pathway. Cellular and Molecular Life Sciences. Available at: [Link]

  • Assay Depot. (2019). Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More. ACS Med. Chem. Lett.. Available at: [Link]

  • Stull, J. T., et al. (2011). Signaling through Myosin Light Chain Kinase in Smooth Muscles. The Journal of Biological Chemistry. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

  • Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics. Available at: [Link]

  • Hoshino, M., et al. (2013). Vascular Normalization by ROCK Inhibitor: Therapeutic Potential of Ripasudil (K-115) Eye Drop in Retinal Angiogenesis and Hypoxia. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • ResearchGate. (n.d.). ROCK inhibition increases rate of myoblast migration during wound repair. Retrieved from [Link]

  • Katoh, K., et al. (2001). Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts. Journal of Cell Biology. Available at: [Link]

  • ibidi GmbH. (2024). Optimizing Wound Healing and Cell Migration Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Cell Communication and Signaling. Available at: [Link]

  • Wang, X., et al. (2018). Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer. Cell Death & Disease. Available at: [Link]

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A Researcher's Guide to Characterizing the Selectivity of Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in kinase inhibitor discovery, the initial identification of a potent compound is merely the first step. A thorough understanding of its selectivity profile is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a compound of interest due to its structural motifs common in kinase inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for robust selectivity profiling, and offer a comparative analysis with established inhibitors.

Introduction: The Rationale for Selectivity Profiling

This compound incorporates two key pharmacophores: an isoquinoline ring and a piperazine moiety. The isoquinoline-5-sulfonyl group is the core component of Fasudil, a clinically approved inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK)[1][2]. This structural similarity strongly suggests that the primary targets of our compound of interest are likely the ROCK isoforms, ROCK1 and ROCK2.

However, the ATP-binding sites of kinases are highly conserved across the kinome. Therefore, any compound designed to target the ATP pocket of ROCK kinases has the potential to bind to other kinases, leading to off-target activities. Furthermore, the piperazine scaffold is prevalent in a multitude of centrally active drugs that target G-protein coupled receptors (GPCRs)[3]. Consequently, a comprehensive cross-reactivity assessment must extend beyond the kinome to include other relevant target classes.

This guide will outline a two-pronged approach to characterizing the selectivity of this compound:

  • Primary Target Validation and Kinome-wide Selectivity Profiling: Confirming inhibitory activity against ROCK1 and ROCK2 and subsequently screening against a broad panel of kinases to identify potential off-targets.

  • Secondary Target Screening: Investigating potential interactions with a panel of GPCRs to assess for additional off-target liabilities.

Experimental Design: A Multi-tiered Approach to Selectivity

A logical and stepwise experimental workflow is crucial for generating a clear and comprehensive selectivity profile. The proposed workflow is designed to first confirm the primary hypothesis (ROCK inhibition) and then systematically broaden the search for off-target interactions.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Kinome-wide Selectivity cluster_2 Phase 3: Secondary Target Screening cluster_3 Phase 4: Cellular Validation A Compound Synthesis & QC (this compound) B In Vitro ROCK1/ROCK2 Biochemical Assays (IC50) A->B Test Compound C Broad Kinase Panel Screen (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™) B->C Confirmed ROCK Inhibitor D GPCR Binding Assay Panel (e.g., Radioligand Binding Assays) C->D Characterized Kinase Inhibitor E Cell-Based ROCK Activity Assay (e.g., p-MYPT1 Western Blot) D->E F Cellular Phenotypic Assays (e.g., Cytotoxicity, Migration) E->F

Caption: A multi-phase workflow for comprehensive selectivity profiling.

Primary Target Validation: In Vitro ROCK Kinase Assays

The initial step is to quantify the inhibitory potency of this compound against its putative primary targets, ROCK1 and ROCK2. A standard method for this is a biochemical assay that measures the phosphorylation of a substrate.

Protocol: In Vitro ROCK Activity Assay (ELISA-based)

This protocol is adapted from commercially available ROCK activity assay kits[4][5][6].

Objective: To determine the IC50 value of the test compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes.

  • Myosin Phosphatase Target Subunit 1 (MYPT1) coated 96-well plates.

  • Anti-phospho-MYPT1 (Thr696) antibody.

  • HRP-conjugated secondary antibody.

  • ATP, Kinase Buffer, Wash Buffer, Stop Solution.

  • TMB substrate.

  • Test compound: this compound.

  • Positive control inhibitor: Fasudil or Y-27632.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in kinase buffer.

  • Add 25 µL of the diluted compounds to the MYPT1-coated wells. Include a "no inhibitor" control.

  • Add 25 µL of recombinant ROCK1 or ROCK2 enzyme to each well.

  • Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 60 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 60 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Comparative Analysis

The results should be presented in a clear, tabular format, comparing the potency of the test compound with a known ROCK inhibitor.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
This compound[Experimental Value][Experimental Value]
Fasudil (Reference)~1900~1900
Y-27632 (Reference)~220~140

Note: Reference IC50 values for Fasudil and Y-27632 can vary depending on assay conditions.

Kinome-wide Selectivity Profiling

With confirmed activity against ROCK kinases, the next critical step is to assess the compound's selectivity across the broader human kinome. Several commercial services offer comprehensive kinase screening panels[7][8]. These screens typically involve radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate.

Experimental Approach: Broad Kinase Panel Screening

Objective: To determine the inhibitory activity of the test compound against a large panel of human kinases at a fixed concentration (e.g., 1 µM).

Methodology: A common and robust method is the Radiometric Kinase Assay [9]. In this format, the test compound is incubated with a specific kinase, a substrate (protein or peptide), and radiolabeled ATP ([γ-³³P]-ATP). The amount of radioactivity incorporated into the substrate is then quantified, providing a direct measure of kinase activity.

Data Interpretation: The results are typically presented as the percentage of remaining kinase activity in the presence of the test compound. A significant reduction in activity (e.g., >50% inhibition) flags a potential off-target interaction. Follow-up dose-response assays are then performed for these "hits" to determine their IC50 values.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize the selectivity profile is to plot the results on a kinome map. This provides an at-a-glance representation of the compound's interactions across the entire kinase family.

G cluster_AGC AGC cluster_CAMK CAMK cluster_TK TK cluster_Other Other ROCK1 ROCK1 ROCK2 ROCK2 PKA PKG PKC AKT AKT CAMK1 CAMK2 DAPK1 DAPK1 EGFR SRC ABL CDK2 MAPK1

Caption: A simplified kinome map illustrating selectivity. Red indicates high inhibition (primary targets), yellow indicates moderate off-target activity, and blue indicates minimal or no inhibition.

Secondary Target Screening: GPCR Binding Assays

The presence of the piperazine moiety necessitates screening against a panel of GPCRs to identify potential off-target activities that could lead to undesired side effects, particularly neurological or cardiovascular effects.

Experimental Approach: Radioligand Binding Assays

Objective: To assess the ability of the test compound to displace a known radiolabeled ligand from a panel of GPCRs.

Methodology: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor[10][11][12]. In this competitive binding format, a fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the GPCR of interest, in the presence and absence of the test compound. The amount of radioligand bound to the receptor is then measured. A reduction in bound radioactivity indicates that the test compound is competing for the same binding site.

Data Interpretation: Results are typically expressed as the percentage of inhibition of radioligand binding at a given concentration of the test compound (e.g., 10 µM). Significant inhibition warrants further investigation to determine the binding affinity (Ki).

Cellular Validation of ROCK Inhibition

To ensure that the observed biochemical activity translates to a cellular context, it is essential to perform a cell-based assay that measures the inhibition of the ROCK signaling pathway.

Protocol: Western Blot for Phosphorylated MYPT1

Objective: To determine the effect of the test compound on ROCK activity in a cellular environment by measuring the phosphorylation of its direct substrate, MYPT1[13].

Cell Line: A suitable cell line with robust ROCK signaling, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells.

Procedure:

  • Culture cells to ~80% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid, LPA) for 15-30 minutes.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-MYPT1 (Thr696) and total MYPT1 (as a loading control).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 signal.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive cross-reactivity profiling of this compound. By systematically evaluating its activity against the primary targets (ROCK1/2), across the kinome, and at other relevant target classes like GPCRs, researchers can build a detailed understanding of its selectivity. This knowledge is indispensable for making informed decisions about the compound's potential as a therapeutic agent and for guiding future lead optimization efforts. A compound with a clean selectivity profile, demonstrating high potency for ROCK kinases with minimal off-target interactions, would be a promising candidate for further preclinical development.

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A Comparative Guide to the Pharmacokinetic Differences Between Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs targeting various therapeutic areas.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often contribute to favorable pharmacokinetic (PK) characteristics such as improved aqueous solubility and oral bioavailability.[1][3][4][5] However, the pharmacokinetic behavior of piperazine derivatives is not uniform and is significantly influenced by the nature and position of substituents on the piperazine core and any attached moieties.[6] Understanding these structure-pharmacokinetic relationships (SPRs) is crucial for the rational design and development of new chemical entities with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

This guide provides an in-depth comparison of the pharmacokinetic profiles of different classes of piperazine derivatives, supported by experimental data and methodologies. We will explore how structural modifications impact key PK parameters and discuss the underlying mechanisms.

The Pivotal Role of Structure in Pharmacokinetics

The journey of a drug through the body—its ADME profile—is intricately linked to its chemical structure. For piperazine derivatives, even subtle changes can lead to dramatic differences in their therapeutic efficacy and safety. Key structural features influencing their pharmacokinetics include:

  • Substituents on the Piperazine Nitrogens: The nature of the groups attached to the N1 and N4 positions profoundly affects lipophilicity, polarity, and susceptibility to metabolism.[6]

  • Aromatic and Heterocyclic Moieties: The type of ring systems connected to the piperazine core influences receptor binding, metabolic stability, and distribution characteristics.

  • Physicochemical Properties: Factors such as pKa, solubility, and molecular weight are direct consequences of the overall structure and play a critical role in absorption and distribution.[7]

Comparative Pharmacokinetics of Key Piperazine Derivative Classes

To illustrate the pharmacokinetic diversity within this family of compounds, we will compare three representative classes: antipsychotics, antihistamines, and a psychoactive compound.

Phenylpiperazine Antipsychotics (e.g., Aripiprazole, Perazine)

This class is characterized by an arylpiperazine moiety. Their pharmacokinetic profiles are often complex, with metabolism playing a central role.

  • Absorption: Generally well-absorbed orally, though bioavailability can be variable.

  • Distribution: Highly protein-bound and exhibit large volumes of distribution, indicating extensive tissue uptake.

  • Metabolism: Primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[8][9][10] Common metabolic pathways include N-dealkylation, hydroxylation, and sulfoxidation.[8] The specific CYP isoforms involved can vary between derivatives, leading to potential drug-drug interactions.[8][9]

  • Excretion: Excreted mainly as metabolites in urine and feces.

Ethanolamine-Derived Antihistamines (e.g., Cetirizine)

These second-generation antihistamines are known for their favorable pharmacokinetic profiles, leading to once-daily dosing and reduced side effects.

  • Absorption: Rapidly and extensively absorbed after oral administration.

  • Distribution: Moderate plasma protein binding (around 93% for cetirizine).[11]

  • Metabolism: Undergo limited metabolism, with a significant portion of the drug excreted unchanged. This reduces the potential for metabolic drug-drug interactions.

  • Excretion: Primarily eliminated via the kidneys.

Phenylpiperazine Psychoactive Compounds (e.g., m-Chlorophenylpiperazine - mCPP)

mCPP is a metabolite of several antidepressant drugs and has also been used as a recreational substance.[12] Its pharmacokinetics highlight the importance of specific metabolic pathways.

  • Absorption: Readily absorbed orally.

  • Distribution: Widely distributed throughout the body.

  • Metabolism: Primarily metabolized by CYP2D6 through hydroxylation.[12][13] This reliance on a single polymorphic enzyme can lead to significant inter-individual variability in plasma concentrations.

  • Excretion: Excreted in the urine, largely as its hydroxylated metabolite.[12]

Summary of Comparative Pharmacokinetic Parameters
ParameterPhenylpiperazine Antipsychotics (Aripiprazole)Ethanolamine-Derived Antihistamines (Cetirizine)Phenylpiperazine Psychoactive (mCPP)
Oral Bioavailability ~87%HighHigh
Plasma Protein Binding >99%~93%Moderate
Volume of Distribution High (190 L)Low (0.5 L/kg)Moderate
Major Metabolic Enzymes CYP2D6, CYP3A4Minimal MetabolismCYP2D6
Major Route of Excretion Feces and Urine (as metabolites)Urine (largely unchanged)Urine (as metabolites)
Elimination Half-life ~75 hours~8.3 hours4-14 hours[12]

Note: The values presented are approximate and can vary between specific derivatives and patient populations.

Experimental Protocols for Assessing Pharmacokinetics

A thorough understanding of the pharmacokinetic properties of piperazine derivatives requires a combination of in vitro and in vivo studies.[14][15][16][17] These studies are essential for predicting human pharmacokinetics and identifying potential liabilities early in the drug development process.[14][15]

In Vitro ADME Assays

These assays provide initial insights into a compound's metabolic stability, potential for drug-drug interactions, and permeability.[18][19][20]

Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by liver enzymes.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer.

  • Initiate the metabolic reaction by adding NADPH.

  • Incubate the mixture at 37°C.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculate the in vitro half-life and intrinsic clearance.

CYP450 Inhibition Assay

Objective: To assess the potential of a compound to inhibit major CYP450 enzymes.[21]

Protocol:

  • Pre-incubate the test compound with human liver microsomes and a specific CYP probe substrate.

  • Initiate the reaction by adding NADPH.

  • After a set incubation time, stop the reaction.

  • Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).

In Vivo Pharmacokinetic Studies

Animal studies are crucial for understanding the complete ADME profile of a drug candidate in a living system.[14][16][17]

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[16]

Protocol:

  • Administer the test compound to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the test compound using a validated bioanalytical method (typically LC-MS/MS).

  • Use pharmacokinetic software to calculate the relevant PK parameters.

Visualizing Key Concepts

General Pharmacokinetic Pathway of Piperazine Derivatives

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver First-Pass Metabolism Kidneys/Bile Kidneys/Bile Systemic Circulation->Kidneys/Bile Elimination Liver->Systemic Circulation Metabolites Metabolites Liver->Metabolites Metabolites->Kidneys/Bile Excretion Products Excretion Products Kidneys/Bile->Excretion Products

Caption: General ADME pathway of orally administered piperazine derivatives.

Major Metabolic Pathways of Piperazine Derivatives

G cluster_pathways Metabolic Pathways Piperazine Derivative Piperazine Derivative N-dealkylation N-dealkylation Piperazine Derivative->N-dealkylation CYP3A4, CYP2D6 Hydroxylation Hydroxylation Piperazine Derivative->Hydroxylation CYP2D6, CYP1A2 Sulfoxidation Sulfoxidation Piperazine Derivative->Sulfoxidation CYP3A4, CYP1A2 Ring Opening Ring Opening Piperazine Derivative->Ring Opening Various CYPs

Sources

A Comparative Analysis of the Biological Activity of Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate and its Deprotected Form, 1-(isoquinolin-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the realm of medicinal chemistry, the strategic use of protecting groups is a cornerstone of molecular design and synthesis. The tert-butyloxycarbonyl (Boc) group, a widely employed amine protecting group, facilitates complex chemical transformations by temporarily masking the reactivity of nitrogen atoms.[1] However, the presence of such a bulky, lipophilic group can profoundly alter the pharmacological profile of a molecule. This guide provides a comparative analysis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate (the Boc-protected compound) and its deprotected counterpart, 1-(isoquinolin-5-yl)piperazine , offering insights into their anticipated biological activities and the experimental workflows required for their evaluation.

The isoquinoline and piperazine scaffolds are privileged structures in drug discovery, known to interact with a multitude of biological targets. Isoquinoline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Similarly, the piperazine ring is a common feature in centrally acting agents, such as antipsychotics and antidepressants.[4] The combination of these two pharmacophores in 1-(isoquinolin-5-yl)piperazine suggests a rich potential for biological activity.

The Decisive Role of the Boc Protecting Group: A Hypothesis on Biological Activity

The central hypothesis of this guide is that the Boc-protected compound, this compound, will exhibit significantly lower or no biological activity compared to its deprotected form. The rationale for this hypothesis is grounded in the fundamental principles of pharmacodynamics:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the interaction of the piperazine nitrogen with the binding pocket of a target protein. Many receptor interactions rely on precise hydrogen bonding and electrostatic interactions with this nitrogen.

  • Electronic Effects: The electron-withdrawing nature of the carbamate functionality in the Boc group alters the electronic properties of the piperazine ring, potentially reducing its ability to engage in key interactions with biological targets.

  • Physicochemical Properties: The Boc group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile. While increased lipophilicity can sometimes enhance cell penetration, it can also lead to non-specific binding and reduced target engagement.

Therefore, this compound is primarily considered a synthetic intermediate, with the deprotected 1-(isoquinolin-5-yl)piperazine being the pharmacologically active entity.[5]

Visualizing the Chemical Structures and Deprotection

G node1 node2 node1->node2 Deprotection (e.g., TFA, HCl) label1 This compound label2 1-(isoquinolin-5-yl)piperazine G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Boc-protected and deprotected compounds purification Purification (e.g., chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization vegrf2 VEGFR-2 Kinase Assay characterization->vegrf2 d2 Dopamine D2 Binding Assay characterization->d2 ht1a 5-HT1A Functional Assay characterization->ht1a ic50 IC50/EC50/Ki Determination vegrf2->ic50 d2->ic50 ht1a->ic50 comparison Comparative Analysis of Activity ic50->comparison lead_id lead_id comparison->lead_id Lead Identification & Optimization

Caption: A typical experimental workflow for the synthesis and biological evaluation.

Conclusion

The comparison between this compound and 1-(isoquinolin-5-yl)piperazine serves as a classic example of the critical role of protecting groups in modulating biological activity. While the Boc-protected compound is an essential synthetic intermediate, it is the deprotected form that is expected to possess significant pharmacological properties, likely through interactions with targets such as VEGFR-2, dopamine D2, and serotonin 5-HT1A receptors. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and elucidating the full therapeutic potential of this promising molecular scaffold. This systematic approach, from chemical synthesis to biological screening and data analysis, is fundamental to the advancement of modern drug discovery.

References

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are synthesized from established safety protocols, regulatory guidelines, and the known chemical properties of the compound's core structural motifs.

Part 1: Core Principles of Safety and Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable hazard profile can be constructed by analyzing its constituent parts: the isoquinoline ring, the piperazine linker, and the tert-butoxycarbonyl (Boc) protecting group.

1.1. Inferred Hazard Profile

Based on data from structurally analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Compounds containing isoquinoline and piperazine moieties are often classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: It is prudent to assume the compound is a skin and eye irritant.[1][4][5][6] Derivatives of piperazine and isoquinoline are known to cause skin and serious eye irritation.[1][4]

  • Environmental Hazard: Aromatic amine derivatives can be toxic to aquatic life with long-lasting effects.[7] Therefore, this compound must not enter drains or the environment.[8][9]

Table 1: Summary of Potential Hazards and Handling Precautions

Hazard CategoryAssociated RiskRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.[2]Avoid creating dust. Handle only in a well-ventilated area or chemical fume hood. Use appropriate PPE to prevent all personal contact.[10]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][4]Wear safety glasses with side shields or goggles and a face shield.[8] Use chemically resistant gloves (e.g., nitrile).
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[7]Prevent release to the environment.[8][9] Collect all waste and residues for proper disposal.

1.2. Regulatory Framework

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12][13] All laboratory personnel are required to follow their institution's Chemical Hygiene Plan (CHP), which outlines specific procedures for hazardous waste management.[14][15]

Part 2: Pre-Disposal Operations and Personal Protective Equipment (PPE)

Proper preparation is critical to mitigate risks during waste handling.

2.1. Engineering Controls

All handling and preparation of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][14]

2.2. Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[8]

  • Hand Protection: Wear nitrile or other chemically-resistant gloves. Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[8][12]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[10]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Form: Determine if the waste is the pure solid compound or a solution. The physical form dictates the appropriate waste stream.

  • Segregate the Waste: This is the most critical step. This compound is a non-halogenated organic solid. It must NOT be mixed with incompatible chemicals.

    • Acid Incompatibility: The tert-butyl carbamate (Boc) protecting group is highly acid-labile.[16][17] Contact with acidic waste will initiate a deprotection reaction, liberating isobutylene and carbon dioxide gas.[18] This can cause dangerous container pressurization and potential rupture.

    • Avoid Oxidizers: Do not mix with strong oxidizing agents.[2]

    • Action: Designate a specific waste container for this compound and other compatible, non-halogenated organic solids.

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid that is approved for hazardous waste collection.[10][12] Ensure the container is clean, dry, and in good condition.

  • Properly Label the Container: All hazardous waste containers must be clearly labeled before any waste is added.[12][19] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "This compound "

    • The accumulation start date (the date the first drop of waste enters the container).

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

  • Transferring Waste: Carefully transfer the solid waste into the labeled container using a dedicated spatula or powder funnel. If dealing with a solution, use a funnel to avoid spills. Perform these transfers inside a fume hood.

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13] This area should be away from heat, open flames, and incompatible materials.[10][12]

Step 4: Final Disposal Coordination

  • Engage Professionals: The final step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][20] Laboratories are prohibited from disposing of such chemicals via standard drains or in the regular trash.[1]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the disposal vendor.

G cluster_prep Preparation cluster_protocol Disposal Protocol A Identify Waste: tert-butyl 4-(isoquinolin-5-yl) piperazine-1-carboxylate B Don Full PPE: (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Characterize Waste: Solid or Solution? C->D E Select Container: 'Non-Halogenated Organic SOLID Waste' D->E Solid F Select Container: 'Non-Halogenated Organic LIQUID Waste' D->F Solution G Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date & Hazards E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup and Final Disposal H->I

Caption: Waste Disposal Decision Workflow.

Part 4: Decontamination and Spill Management

4.1. Equipment Decontamination

  • Glassware and equipment that have come into contact with the compound must be decontaminated.

  • Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect this first rinse as hazardous liquid waste in an appropriately labeled container.

  • After the initial solvent rinse, the equipment can be washed with soap and water.

4.2. Spill Response

In the event of a spill, immediate and safe cleanup is required.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Contain the Spill: For small, manageable spills, wear full PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][21]

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste. Then, clean the area with soap and water.

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound, Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a molecule of interest for its potential applications, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical safety and risk mitigation. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally similar compounds, including piperazine and isoquinoline derivatives, to establish a robust safety protocol.

Understanding the Hazard Profile: An Evidence-Based Approach

The core structure of this compound combines a piperazine ring, an isoquinoline moiety, and a tert-butoxycarbonyl (Boc) protecting group. Analysis of hazards associated with these individual components and related molecules allows for a conservative and comprehensive assessment of potential risks.

  • Piperazine and its derivatives are known to cause skin and eye irritation, and some are classified as skin sensitizers.[1][2] Inhalation of dust or vapors may lead to respiratory irritation.[3][4]

  • Isoquinoline and its derivatives can be harmful if swallowed or in contact with skin and may cause serious eye irritation.[5]

  • Tert-butyl piperazine-1-carboxylate compounds are often cited as causing skin and eye irritation and may cause respiratory irritation.[3][4][6]

Based on this composite analysis, it is prudent to treat this compound as a compound that is potentially hazardous upon skin and eye contact, inhalation, and ingestion.

I. Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure through all potential routes. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Requirement Standard Rationale
Eyes/Face Chemical safety goggles with side shieldsEN 166 or ANSI Z87.1Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Hands Nitrile gloves (double-gloving recommended)EN 374Provides a barrier against skin contact.[7] Double-gloving is a best practice for handling potentially hazardous compounds.
Body Laboratory coat (fully buttoned)---Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood---The primary means of controlling inhalation exposure. For situations outside of a fume hood (e.g., spill cleanup), a NIOSH-approved respirator with an appropriate cartridge may be necessary.[8]
Feet Closed-toe shoes---Protects feet from spills.

II. Step-by-Step Guide to PPE Application and Removal

The proper sequence of donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning start Start: Clean Hands lab_coat 1. Don Laboratory Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Eye and Face Protection respirator->goggles gloves 4. Don Gloves (over cuffs) goggles->gloves end_op Begin Operations gloves->end_op

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

PPE_Doffing start_doff Start: Contaminated Area gloves_doff 1. Remove Outer Gloves start_doff->gloves_doff lab_coat_doff 2. Remove Laboratory Coat gloves_doff->lab_coat_doff goggles_doff 3. Remove Eye and Face Protection lab_coat_doff->goggles_doff respirator_doff 4. Remove Respirator (if worn) goggles_doff->respirator_doff inner_gloves_doff 5. Remove Inner Gloves respirator_doff->inner_gloves_doff wash_hands 6. Wash Hands Thoroughly inner_gloves_doff->wash_hands

Caption: Sequential process for safely removing PPE to prevent contamination.

III. Operational and Disposal Plans

Handling Procedures
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational. Have all necessary equipment and reagents within the hood to minimize reaching in and out.

  • Weighing : If the compound is a solid, weigh it in the fume hood to prevent inhalation of fine particles. Use a wet method for cleaning up any spills to avoid generating dust.[1]

  • In Solution : When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly after removing PPE.[3][9][10]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste : All waste containing this compound, including residual amounts in containers and solutions, must be disposed of as hazardous chemical waste.[3][10] Do not pour down the drain.[5][11]

  • Contaminated PPE : Disposable gloves, bench paper, and any other contaminated materials should be collected in a designated, sealed hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.[9]

IV. Emergency Procedures

Spills
  • Evacuate : Evacuate the immediate area of the spill.

  • Alert : Notify your supervisor and institutional safety officer.

  • Control : If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Avoid generating dust.

  • Cleanup : Wear appropriate PPE, including respiratory protection if necessary, during cleanup. Collect all contaminated materials in a sealed container for hazardous waste disposal.

Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: tert-Butyl 4-(3-aminobenzyl)
  • DC Chemicals. (2026, January 9). Tert-butyl 4-(4-aMino-3-Methoxyphenyl)
  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
  • MDPI. (2025, October 12).
  • TCI Chemicals. (2025, February 14). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperazine.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Santa Cruz Biotechnology.
  • Royal Society of Chemistry. (2025, August 26).
  • Sigma-Aldrich. (2024, September 6).
  • s d fine-chem limited.
  • Watson International Ltd.
  • New Jersey Department of Health. Hazard Summary: Piperazine.
  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • ChemicalBook.
  • MDPI. (2025, October 12).
  • PubChem. tert-Butyl piperazine-1-carboxylate.
  • Sigma-Aldrich. (2025, January 2).
  • ChemScene. tert-Butyl 4-(5-nitroquinolin-6-yl)
  • ChemicalBook. tert-butyl 4-(isoquinolin-5-yl)

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